Hydrouracil, 5-bromo-
Description
The exact mass of the compound Hydrouracil, 5-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydrouracil, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrouracil, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDARRSUPCSLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-76-6 | |
| Record name | 5-Bromo-5,6-dihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrouracil, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromodihydrouracil for Research Applications
This guide provides an in-depth exploration of the synthesis of 5-bromodihydrouracil, a crucial molecule for various research applications, particularly in the fields of medicinal chemistry and drug development. The methodologies detailed herein are curated to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 5-Bromodihydrouracil
5-Bromodihydrouracil is a halogenated derivative of dihydrouracil, a reduced form of the nucleobase uracil. The introduction of a bromine atom at the 5-position significantly alters the electronic and steric properties of the molecule, making it a valuable intermediate and a pharmacologically relevant scaffold. Halogenated pyrimidines, such as 5-bromouracil, are known to act as antimetabolites and can be incorporated into nucleic acids, leading to mutations, which is a mechanism exploited in experimental mutagenesis.[1] While 5-bromouracil is an analog of thymine, 5-bromodihydrouracil serves as a saturated pyrimidine core, offering a distinct three-dimensional structure for further chemical modifications.
The synthesis of substituted dihydrouracils has gained increasing attention, especially in the development of targeted protein degraders and other therapeutic agents.[2][3] The ability to efficiently synthesize 5-bromodihydrouracil provides a key building block for creating libraries of novel compounds with potential biological activity. This guide will focus on a reliable and accessible method for the laboratory-scale synthesis of 5-bromodihydrouracil.
Synthesis Methodology: Bromination of Dihydrouracil
The core of this synthesis involves the electrophilic bromination of the dihydrouracil ring. The choice of brominating agent and reaction conditions is critical to achieve high yield and purity while minimizing side reactions. A common and effective method is the use of N-Bromosuccinimide (NBS) as the bromine source, which is a safer and more manageable reagent compared to liquid bromine.
Proposed Reaction Scheme
Caption: Reaction scheme for the synthesis of 5-bromodihydrouracil.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of 5-bromodihydrouracil.
Materials:
-
Dihydrouracil
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Thiosulfate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dihydrouracil (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes. The addition of NBS is exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Precipitation and Filtration: Pour the reaction mixture into a beaker containing ice-cold deionized water. A white precipitate of 5-bromodihydrouracil should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any residual acetic acid and salts.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Dihydrouracil |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid |
| Molar Ratio (Dihydrouracil:NBS) | 1 : 1.1 |
| Reaction Temperature | 50-60°C |
| Reaction Time | 2-4 hours |
| Expected Yield | 75-85% (Crude) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-bromodihydrouracil.
Characterization of 5-Bromodihydrouracil
Confirmation of the structure and purity of the synthesized 5-bromodihydrouracil is essential. The following analytical techniques are recommended for comprehensive characterization. While direct analytical data for 5-bromodihydrouracil is not provided in the search results, parallels can be drawn from the analytical determination of similar compounds like 5-fluorouracil.[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the protons on the dihydrouracil ring, and the ¹³C NMR will confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, and the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key indicator of successful bromination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show the characteristic absorption bands for the functional groups present in 5-bromodihydrouracil, such as N-H and C=O stretches.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Safety Precautions
Working with halogenated compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Glacial Acetic Acid: Acetic acid is corrosive and can cause severe burns. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 5-bromodihydrouracil. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for their research endeavors. The successful synthesis and characterization of 5-bromodihydrouracil will enable further exploration of its potential applications in medicinal chemistry and drug discovery.
References
- 5-Bromouracil synthesis - ChemicalBook. (n.d.).
- 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (n.d.).
- Synthesis and Tumor Uptake of 5-82Br- And 5-131I-labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils - PubMed. (n.d.).
- Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed. (1995). Science, 268(5211), 702-5.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. (2022).
- 5-Bromodihydrouracil | CAS 1193-76-6 - LGC Standards. (n.d.).
- One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - Organic Chemistry Portal. (2024). Journal of Organic Chemistry, 89, 18301-18312.
- Process for the preparation of 5-bromophthalide - Google Patents. (n.d.).
- Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC - NIH. (n.d.).
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.).
- Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - ResearchGate. (2019).
- 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (n.d.).
- Synthesis of 5-bromo phthalide - CN1634906A - Google Patents. (n.d.).
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (2024).
- Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits - MDPI. (2023).
- Analytical Method Development & Validation for the Estimation of 5-FluoroUracil by RP-HPLC - ResearchGate. (2016).
- 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (2011). Current Pharmaceutical Analysis, 7(1).
Sources
- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
5-Bromodihydrouracil: A Deep Dive into the Mechanism-Based Inactivation of Dihydropyrimidine Dehydrogenase (DPD)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dihydropyrimidine dehydrogenase (DPD) is a critical enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The activity of DPD is a major determinant of 5-FU's efficacy and toxicity. Inhibition of DPD has emerged as a key strategy to enhance the therapeutic index of 5-FU. This technical guide provides a comprehensive exploration of the mechanism of action of 5-bromodihydrouracil as a mechanism-based inactivator of DPD. Drawing upon the established mechanisms of related 5-halouracil derivatives, we delineate the proposed pathway of covalent modification of the DPD active site. This guide further details the experimental protocols for characterizing DPD activity and its inhibition, offering insights into the kinetic analysis of irreversible inhibitors.
The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases such as thymine and uracil. This enzyme plays a pivotal role in the clinical pharmacology of fluoropyrimidine drugs, most notably 5-fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors. Over 80% of an administered dose of 5-FU is catabolized by DPD in the liver and peripheral tissues to the inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FDHU).
The significant interindividual variability in DPD activity can lead to unpredictable 5-FU pharmacokinetics and severe, sometimes lethal, toxicities in patients with DPD deficiency. Conversely, high DPD activity in tumors can contribute to 5-FU resistance. This has led to the development of DPD inhibitors as a means to modulate 5-FU metabolism, improve its bioavailability, and reduce its toxicity.
Mechanism-Based Inactivation: A Strategy for Potent DPD Inhibition
Mechanism-based inactivators, also known as suicide substrates, are compounds that are converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme, often through the formation of a covalent bond with an active site residue. This mode of inhibition is highly specific and potent. Several 5-substituted uracil analogs have been identified as mechanism-based inactivators of DPD, including 5-ethynyluracil and various 5-halouracil derivatives.
Proposed Mechanism of Action of 5-Bromodihydrouracil on DPD
While specific kinetic data for 5-bromodihydrouracil's interaction with DPD is not extensively documented in publicly available literature, its mechanism of action can be confidently inferred from studies on closely related compounds, particularly 5-iodouracil and (E)-5-(2-bromovinyl)uracil. The proposed mechanism is a classic example of mechanism-based inactivation involving the following key steps:
-
Binding and Reduction: 5-bromodihydrouracil, structurally similar to the endogenous substrates of DPD, binds to the enzyme's active site. The enzyme then catalyzes the NADPH-dependent reduction of the C5-C6 double bond of the pyrimidine ring.
-
Formation of a Reactive Intermediate: The reduction of the brominated pyrimidine ring is proposed to generate a highly reactive intermediate.
-
Covalent Modification: This reactive intermediate then attacks a nucleophilic residue within the DPD active site, leading to the formation of a stable covalent adduct and subsequent irreversible inactivation of the enzyme.
Studies on (E)-5-(2-bromovinyl)uracil have identified a critical cysteine residue, Cys671, as the site of covalent modification within the human DPD active site. Similarly, research on 5-iodouracil has shown that it inactivates DPD through the formation of a covalent adduct with a cysteine residue. It is therefore highly probable that 5-bromodihydrouracil follows a similar mechanism, targeting the same active site cysteine.
Figure 1. Proposed mechanism of DPD inactivation by 5-bromodihydrouracil.
Experimental Protocols for DPD Activity and Inhibition Analysis
The characterization of DPD inhibitors requires robust and reliable assays to measure enzyme activity and determine the kinetic parameters of inhibition.
DPD Enzyme Activity Assay (Radio-HPLC Method)
This method is a gold standard for the precise measurement of DPD activity.
Principle: This assay measures the conversion of radiolabeled 5-fluorouracil ([¹⁴C]-5-FU) to its dihydro-metabolite ([¹⁴C]-5-FDHU) by DPD. The substrate and product are then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a radiodetector.
Protocol:
-
Enzyme Source: Purified recombinant DPD or cell/tissue lysates (e.g., peripheral blood mononuclear cells, liver microsomes).
-
Reaction Mixture:
-
DPD enzyme source
-
NADPH (cofactor)
-
[¹⁴C]-5-FU (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., perchloric acid).
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet precipitated proteins, and the supernatant is collected for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase suitable for separating 5-FU and 5-FDHU (e.g., a mixture of aqueous buffer and methanol).
-
Detection: A flow-through scintillation detector or collection of fractions for liquid scintillation counting.
-
-
Data Analysis: The DPD activity is calculated based on the amount of [¹⁴C]-5-FDHU formed per unit time per amount of protein.
Figure 2. Workflow for DPD enzyme activity assay using a radio-HPLC method.
Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)
For mechanism-based inactivators like 5-bromodihydrouracil, the inhibitory potency is characterized by two key parameters:
-
KI: The inhibition constant, representing the concentration of the inhibitor that gives half-maximal inactivation rate. It reflects the initial binding affinity of the inhibitor to the enzyme.
-
kinact: The maximal rate of inactivation at saturating concentrations of the inhibitor.
Protocol (Time-Dependent Inhibition Assay):
-
Pre-incubation: The DPD enzyme is pre-incubated with various concentrations of the inhibitor (e.g., 5-bromodihydrouracil) and NADPH for different time intervals.
-
Activity Measurement: At the end of each pre-incubation period, an aliquot of the enzyme-inhibitor mixture is diluted into the DPD activity assay mixture (containing [¹⁴C]-5-FU) to initiate the reaction. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.
-
Data Collection: The remaining DPD activity is measured for each inhibitor concentration and pre-incubation time.
-
Data Analysis:
-
For each inhibitor concentration, the natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
The kobs values are then plotted against the inhibitor concentrations. This plot typically follows a hyperbolic saturation curve.
-
The data is fitted to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.
-
From this fit, the values of kinact and KI can be determined.
-
Table 1: Kinetic Parameters for Selected DPD Inactivators
| Inactivator | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) | Reference |
| 5-Ethynyluracil | 1.6 ± 0.2 | 20 ± 2 | 2.1 x 105 | |
| 5-Bromodihydrouracil | Not Available | Not Available | Not Available | - |
Structural Insights and Causality in Experimental Design
The crystal structure of DPD reveals a complex architecture with multiple domains and cofactors. The active site is located in a cleft, and the covalent modification of Cys671 by mechanism-based inactivators sterically blocks the binding of substrates, leading to irreversible inhibition.
When designing experiments to study DPD inhibition, it is crucial to consider the following:
-
Cofactor Dependence: The inactivation of DPD by 5-halouracil derivatives is NADPH-dependent, as the reduction of the pyrimidine ring is a prerequisite for the formation of the reactive intermediate. Therefore, NADPH must be included in pre-incubation steps for mechanism-based inactivators.
-
Substrate Protection: The presence of the natural substrate (e.g., thymine or uracil) or 5-FU can protect the enzyme from inactivation by competitively binding to the active site. This can be used to confirm that the inhibitor acts at the substrate-binding site.
-
Self-Validation: A well-designed kinetic experiment for a mechanism-based inactivator should demonstrate time-dependent and concentration-dependent loss of enzyme activity, and this inactivation should be protectable by the substrate.
Conclusion and Future Directions
Future research should focus on determining the precise kinetic parameters (KI and kinact) for 5-bromodihydrouracil to quantify its potency as a DPD inactivator. Such studies will contribute to a deeper understanding of the structure-activity relationships of DPD inhibitors and aid in the rational design of novel therapeutics to improve the safety and efficacy of fluoropyrimidine-based chemotherapy.
References
-
Miyahisa, I., Hori, T., Taniguchi, K., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. [Link]
-
Watanabe, K., et al. (2000). Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH. Journal of Biological Chemistry, 275(14), 10471-10475. [Link]
-
Porter, D. J., Chestnut, W. G., Merrill, B. M., & Spector, T. (1992). Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. Journal of Biological Chemistry, 267(8), 5236-5242. [Link]
-
Porter, D. J., & Spector, T. (1991). Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil. Journal of Biological Chemistry, 266(30), 19989-19994. [Link]
-
Dobritzsch, D., Schneider, G., & Schnackerz, K. D. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO journal, 20(4), 650–660. [Link]
-
Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. [Link]
-
Sharma, R., et al. (2018). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Omega, 3(11), 15817-15826. [Link]
-
Miyahisa, I., Hori, T., Taniguchi, K., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie (International ed. in English), 54(47), 14099–14102. [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of biomolecular screening, 14(7), 757–767. [Link]
-
Akiyama, Y., et al. (2000). 5-fluorouracil and dihydropyrimidine dehydrogenase. Gan to kagaku ryoho. Cancer & chemotherapy, 27(11), 1645–1651. [Link]
-
Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. [Link]
-
Diasio, R. B. (1998). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Oncology, 12(8 Suppl 6), 23-27. [Link]
-
Johnson, M. R., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry, 15(1), 21–38. [Link]
-
Takechi, T., et al. (2002). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. Gan to kagaku ryoho. Cancer & chemotherapy, 29(4), 629-634. [Link]
-
Theurillat, J. P., et al. (2018). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Therapeutic drug monitoring, 40(4), 483–489. [Link]
-
Alexoff, D., et al. (2019). Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11C]GSK1482160 radiopharmaceutical. EJNMMI radiopharmacy and chemistry, 4(1), 16. [Link]
-
Spector, T., et al. (1996). Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator. Drugs of the future, 21(1), 63. [Link]
- Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy.
An In-depth Technical Guide to the Discovery and Initial Studies of 5-Bromodihydrouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromodihydrouracil, a halogenated derivative of the naturally occurring pyrimidine dihydrouracil, represents a molecule of significant interest at the intersection of synthetic chemistry and biochemical research. While its unsaturated counterpart, 5-bromouracil, has been extensively studied for its mutagenic and radiosensitizing properties, the scientific journey of 5-bromodihydrouracil has carved its own distinct path. This guide provides a comprehensive technical overview of the discovery, synthesis, and foundational biological studies of 5-bromodihydrouracil, offering insights into the experimental rationale and methodologies that have defined our initial understanding of this compound.
I. The Genesis of a Molecule: Discovery and Synthesis
The emergence of 5-bromodihydrouracil in the scientific landscape is intrinsically linked to the broader exploration of halogenated pyrimidines and their potential as therapeutic agents and biochemical probes. While a singular, celebrated "discovery" paper is not readily apparent in the historical literature, its synthesis was a logical extension of established methodologies for the modification of pyrimidine rings.
A. Rationale for Synthesis: Building on the Legacy of Halogenated Pyrimidines
The impetus for creating 5-bromodihydrouracil stemmed from several key areas of research in the mid-20th century:
-
Antimetabolite Theory: The success of compounds like 5-fluorouracil as anticancer agents spurred interest in other halogenated pyrimidine analogs. The underlying principle was that these molecules could mimic natural nucleobases, thereby interfering with nucleic acid synthesis and cellular proliferation.
-
Radiosensitization: The incorporation of heavier halogens, such as bromine, into the pyrimidine ring was known to enhance the sensitivity of cells to ionizing radiation. This phenomenon, attributed to the high electron affinity of the halogen atom, made compounds like 5-bromouracil valuable tools in radiation biology and potential adjuvants in radiotherapy.[1][2][3]
-
Enzyme Inhibition: The catabolism of pyrimidines is a fundamental biological process. Researchers sought to synthesize analogs that could act as inhibitors of key enzymes in this pathway, such as dihydropyrimidine dehydrogenase (DPD), to modulate the metabolism of both endogenous pyrimidines and fluoropyrimidine drugs.[4]
B. Synthetic Pathways: From Uracil to its Brominated, Saturated Analogue
The synthesis of 5-bromodihydrouracil (5-bromo-5,6-dihydrouracil) can be approached through several routes, primarily involving the bromination of a dihydrouracil precursor or the reduction of 5-bromouracil. Early and subsequent synthetic efforts have relied on fundamental organic chemistry principles.
One plausible and historically practiced approach involves the direct bromination of dihydrouracil. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve selective bromination at the C5 position without significant side product formation.
A more controlled and commonly inferred pathway involves the reduction of the 5,6-double bond of the readily available 5-bromouracil.
This protocol is a representative method based on established chemical principles for the reduction of α,β-unsaturated systems.
Materials:
-
5-Bromouracil
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization equipment)
Procedure:
-
Dissolution: 5-Bromouracil is dissolved in a mixture of methanol and water. The aqueous methanol serves as a suitable solvent for both the substrate and the reducing agent.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is monitored for the disappearance of the starting material, typically by thin-layer chromatography (TLC). The reduction of the double bond is generally a rapid process.
-
Neutralization: After the reaction is complete, the mixture is carefully neutralized with hydrochloric acid to decompose any excess sodium borohydride.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield crystalline 5-bromodihydrouracil.
Causality Behind Experimental Choices:
-
Sodium Borohydride: This reagent is a mild and selective reducing agent, ideal for the reduction of the carbon-carbon double bond in the pyrimidine ring without affecting the amide functionalities.
-
Aqueous Methanol: This solvent system provides a good balance of polarity to dissolve the reactants and facilitate the reaction.
-
Controlled Temperature: The reaction is typically carried out at a reduced temperature to control the rate of reduction and minimize potential side reactions.
The synthesis of related 5,6-dihydro-5-nitrouracils has been reported using a similar sodium borohydride reduction method.
II. Initial Biological Investigations: Unraveling the Role of 5-Bromodihydrouracil
Early studies on 5-bromodihydrouracil focused on its potential as an enzyme inhibitor and a radiosensitizer, drawing parallels from its unsaturated counterpart and other halogenated pyrimidines.
A. Interaction with Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil, thymine, and the widely used anticancer drug 5-fluorouracil (5-FU).[5][6] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU, as well as mitigate its toxicity.[4][7]
Hypothesis: Given its structural similarity to the natural DPD substrate, dihydrouracil, it was hypothesized that 5-bromodihydrouracil could act as an inhibitor of this crucial enzyme.
The inhibitory potential of 5-bromodihydrouracil on DPD activity would typically be evaluated using an in vitro enzyme assay.
Key Steps and Rationale:
-
Enzyme Source: Purified DPD from a source such as rat liver or recombinant expression systems.
-
Assay Principle: The activity of DPD is monitored by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate (e.g., uracil) or the formation of the product (dihydrouracil).
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of 5-bromodihydrouracil to determine its effect on the reaction rate.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
While specific early publications detailing these experiments for 5-bromodihydrouracil are not prominently cited in recent literature, its use as a research tool for studying DPD is acknowledged.
B. Exploration as a Radiosensitizer
The field of radiation biology has long sought agents that can selectively enhance the killing of tumor cells by ionizing radiation. Halogenated pyrimidines, such as 5-bromodeoxyuridine (BrdU), are well-known radiosensitizers that act by being incorporated into DNA in place of thymidine.[1][2][3]
Hypothesis: Although 5-bromodihydrouracil is not a direct precursor for DNA synthesis, its potential to act as a radiosensitizer was an area of initial interest, possibly through mechanisms not reliant on DNA incorporation.
A standard method to assess the radiosensitizing effect of a compound is the clonogenic survival assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
5-Bromodihydrouracil
-
Source of ionizing radiation (e.g., X-ray machine)
-
Standard cell culture equipment
Procedure:
-
Cell Culture and Treatment: Cancer cells are cultured under standard conditions. Prior to irradiation, cells are treated with varying concentrations of 5-bromodihydrouracil for a defined period.
-
Irradiation: The treated and untreated cells are exposed to different doses of ionizing radiation.
-
Clonogenic Assay: After irradiation, the cells are plated at low densities and allowed to grow for a period of 10-14 days to form colonies.
-
Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose and drug concentration. The data is then plotted to generate cell survival curves. A radiosensitizing effect is indicated by a steeper slope of the survival curve for the drug-treated cells compared to the control cells.
Causality Behind Experimental Choices:
-
Clonogenic Assay: This is the "gold standard" for measuring the reproductive integrity of cells after treatment with cytotoxic agents like radiation.
-
Dose-Response Curves: Generating full survival curves allows for a quantitative assessment of the radiosensitizing effect, often expressed as a sensitizer enhancement ratio (SER).
While the radiosensitizing effects of 5-bromouracil and its nucleoside derivatives are well-documented, the extent to which 5-bromodihydrouracil was initially and successfully pursued for this application is less clear from the available literature.
III. Data Summary and Future Directions
The initial exploration of 5-bromodihydrouracil laid the groundwork for understanding its place within the broader family of pyrimidine analogs.
| Property | Description |
| Chemical Formula | C₄H₅BrN₂O₂ |
| Molar Mass | 193.00 g/mol |
| CAS Number | 1193-76-6 |
| Primary Synthetic Route | Reduction of 5-bromouracil |
| Key Biological Target | Dihydropyrimidine dehydrogenase (DPD) |
| Potential Application | DPD inhibitor, research tool in pyrimidine metabolism |
The foundational studies, though not always prominently published, have established 5-bromodihydrouracil as a valuable tool for biochemists studying pyrimidine catabolism. Its role as a DPD inhibitor continues to be relevant in the context of personalized medicine, particularly for patients undergoing treatment with fluoropyrimidine-based chemotherapies where DPD activity is a critical determinant of drug efficacy and toxicity.[4][5][7]
Future research may revisit the potential of 5-bromodihydrouracil and its derivatives, perhaps exploring novel delivery systems or combination therapies to enhance its activity. The solid chemical and biochemical foundation laid by its initial discovery and characterization provides a robust starting point for such endeavors.
IV. Conclusion
The story of 5-bromodihydrouracil is one of rational drug design and fundamental biochemical investigation. Born from the rich history of halogenated pyrimidines, its synthesis and initial studies were driven by the quest for novel antimetabolites and radiosensitizers. While it may not have achieved the same level of clinical prominence as some of its chemical relatives, its significance as a specific inhibitor of dihydropyrimidine dehydrogenase and as a tool for probing pyrimidine metabolism is undisputed. This guide has aimed to provide a technical and logical framework for understanding the discovery and early exploration of this intriguing molecule, highlighting the scientific reasoning that continues to drive research in this field.
References
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Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine. International Journal of Molecular Sciences.
-
Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. MDPI.
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Radiosensitization with 5-bromodeoxyuridine of Chinese hamster cells x-irradiated during different phases of the cell cycle. Radiation Research.
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Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park).
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Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI.
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Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. PMC.
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Dihydropyrimidine dehydrogenase inhibition as a strategy for the oral administration of 5-fluorouracil: utility in the treatment of advanced colorectal cancer. Anticancer Drugs.
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Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. PMC.
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Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Journal of Medicinal Chemistry.
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Application of Radiosensitizers in Cancer Radiotherapy. PMC.
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Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
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DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. PMC.
-
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, a novel N(1)-C(5)-linked dimer that releases 5-fluorouracil by radiation activation under hypoxic conditions. Journal of Medicinal Chemistry.
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Acs - Oprd.9b00407-Large Scale Chlorination | PDF | Thin Layer Chromatography. Scribd.
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Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US. ResearchGate.
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- 3. Radiosensitization with 5-bromodeoxyuridine of Chinese hamster cells x-irradiated during different phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 5-Bromodihydrouracil: From Pyrimidine Catabolism to Therapeutic Implications
Abstract
This technical guide provides a comprehensive examination of 5-bromodihydrouracil, a halogenated pyrimidine analog. Rather than focusing on this molecule in isolation, we position it within the critical biochemical context of pyrimidine metabolism, revealing its identity as a key catabolite of the potent radiosensitizer and mutagen, 5-bromouracil (5-BU). This guide is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, field-proven experimental protocols, and a clear perspective on the therapeutic relevance of the anabolic versus catabolic fates of pyrimidine analogs. We will dissect the synthesis of its precursors, the enzymatic pathways that govern its formation, the mechanism of action of its parent compound in sensitizing tumor cells to radiation, and the detailed methodologies required to rigorously study these effects in a laboratory setting.
The Central Role of Pyrimidine Analogs in Therapeutic Strategy
Pyrimidine analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking the natural bases—uracil, thymine, and cytosine—these molecules can deceptively enter cellular metabolic pathways. Their efficacy hinges on their ability to be anabolically converted into nucleoside triphosphates and subsequently incorporated into DNA or RNA, or to inhibit essential enzymes in nucleotide synthesis.
A classic example is 5-fluorouracil (5-FU), which disrupts thymidylate synthase, leading to a "thymineless death."[1] Similarly, halogenated analogs like 5-bromouracil (5-BU) are incorporated into DNA in place of thymine.[2][3] Once embedded in the genome, these analogs can induce mutations or, critically for this guide, act as focal points for DNA damage, particularly when combined with ionizing radiation.[2]
However, the therapeutic success of these analogs is not solely determined by their anabolic activation. The cell possesses a robust pyrimidine catabolic pathway designed to degrade and clear these bases. The balance between these opposing pathways dictates the ultimate cytotoxic potential of the drug. It is within this catabolic pathway that we find our subject, 5-bromodihydrouracil.
5-Bromodihydrouracil: Physicochemical Properties and Synthesis
5-Bromodihydrouracil is the reduced, or "dihydro-", form of 5-bromouracil. The absence of the C5-C6 double bond fundamentally alters its chemical properties, rendering it planar no more and unable to be directly incorporated into nucleic acids.
| Property | Value | Source |
| CAS Number | 1193-76-6 | [4] |
| Molecular Formula | C₄H₅BrN₂O₂ | [4] |
| Molecular Weight | 192.999 g/mol | [4] |
| Synonyms | 5-Bromo-5,6-dihydrouracil; 5-Bromodihydropyrimidine-2,4(1H,3H)-dione | [4] |
Synthesis Pathway Rationale: Direct synthesis of 5-bromodihydrouracil is not a common off-the-shelf process. A logical and efficient laboratory-scale synthesis involves a two-step approach starting from the readily available precursor, uracil.
-
Step 1: Electrophilic Bromination of Uracil. The first step is the synthesis of the immediate precursor, 5-bromouracil. This is an electrophilic substitution at the C5 position of the pyrimidine ring, which is activated towards such reactions. A common and effective method utilizes N-bromosuccinimide (NBS) or a similar brominating agent in a polar solvent like acetic acid.[1]
-
Step 2: Reduction of the C5-C6 Double Bond. The second step is the reduction of 5-bromouracil to 5-bromodihydrouracil. This is a standard alkene reduction, which can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This selectively reduces the double bond without cleaving the C-Br bond.
This two-step process provides a reliable route to obtaining 5-bromodihydrouracil for use as an analytical standard or for studying its role in pyrimidine catabolism.
Biochemical Role and Mechanism of Action
The significance of 5-bromodihydrouracil is understood not through its direct action, but as an indicator of the catabolic inactivation of its therapeutically active precursor, 5-bromouracil (delivered to cells as the nucleoside 5-bromo-2'-deoxyuridine, or BrdU).
When BrdU enters a cell, it faces a critical bifurcation in its metabolic fate:
-
Anabolic Pathway (Activation): Cellular kinases phosphorylate BrdU to BrdU-triphosphate, which is then used by DNA polymerases for incorporation into DNA. This is the pathway that leads to radiosensitization.
-
Catabolic Pathway (Inactivation): The glycosidic bond can be cleaved, releasing the free base 5-bromouracil. This free base is then a substrate for the pyrimidine degradation pathway, which occurs in three main steps.[5][6]
The first and rate-limiting enzyme in this pathway is Dihydropyrimidine Dehydrogenase (DPD) .[7][8] DPD catalyzes the reduction of the C5-C6 double bond of uracil and thymine. Crucially, it also acts on fluoropyrimidines like 5-FU and, by extension, 5-BU.[9][10] The action of DPD on 5-BU yields 5-bromodihydrouracil.
The pathway continues with Dihydropyrimidinase (DHP) , which hydrolyzes the cyclic amide bond of the dihydropyrimidine ring to produce N-carbamyl-β-amino acids.[11][12][13] Finally, β-ureidopropionase cleaves this product to yield β-amino acids, CO₂, and ammonia.[5]
The activity of DPD is therefore a critical determinant of 5-BU's efficacy. High DPD activity in tumors can lead to rapid degradation of the drug into 5-bromodihydrouracil, reducing the amount available for the anabolic activation pathway and thus conferring resistance to treatment.[10][14]
Caption: Metabolic fate of BrdU, highlighting the anabolic (activation) vs. catabolic (inactivation) pathways.
When 5-BU successfully enters the anabolic pathway and is incorporated into DNA, it replaces thymine. While structurally similar, the bromine atom at the C5 position has profoundly different electronic properties than thymine's methyl group. This substitution creates a vulnerability in the DNA that can be exploited by ionizing radiation.
The mechanism proceeds as follows:
-
Ionizing Radiation: High-energy radiation generates a shower of secondary electrons within the cell.
-
Electron Attachment: The bromine atom in 5-BU is highly electronegative, making it an excellent "electron sink." Low-energy electrons, which would typically cause minimal damage, are efficiently captured by the incorporated 5-BU.
-
Dissociative Electron Attachment (DEA): Upon capturing an electron, the C-Br bond becomes unstable and dissociates, releasing a bromide ion (Br⁻) and leaving behind a highly reactive uracil-5-yl radical on the DNA backbone.
-
DNA Damage: This uracil-5-yl radical is a potent chemical species that can initiate a cascade of further reactions, including abstracting a hydrogen atom from the adjacent deoxyribose sugar. This ultimately leads to the cleavage of the DNA backbone, resulting in single-strand and, more lethally, double-strand breaks (DSBs).
This DEA process dramatically increases the yield of DNA damage for a given dose of radiation, effectively "sensitizing" the tumor cell to the treatment. This effect is particularly pronounced in the hypoxic (low oxygen) environments common in solid tumors, where the radical-scavenging effects of oxygen are absent.
Caption: Mechanism of radiosensitization by 5-bromouracil incorporated into DNA.
Key Research Applications & Methodologies
The principles outlined above lead to direct, testable applications in a research setting. The primary application is the use of BrdU as a chemical radiosensitizer, with the goal of enhancing the efficacy of radiotherapy in cancer treatment. The following protocols provide a robust framework for investigating this phenomenon in vitro.
The clonogenic assay is the gold-standard method for determining the reproductive viability of cells after exposure to cytotoxic agents and is the definitive measure of radiosensitivity.[15]
Objective: To determine if pre-treatment with BrdU increases the cell-killing effect of ionizing radiation.
Methodology:
-
Cell Culture & Seeding:
-
Culture the cancer cell line of interest (e.g., MCF-7, PC3) under standard conditions (37°C, 5% CO₂).
-
Harvest exponentially growing cells using trypsin and create a single-cell suspension.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Plate cells into 6-well plates. The number of cells seeded per well is critical and must be adjusted for the expected toxicity of each radiation dose to aim for 50-150 countable colonies per well. A typical range might be 200 cells for 0 Gy, 500 for 2 Gy, 1000 for 4 Gy, and 2500 for 6 Gy. Prepare triplicate wells for each condition.
-
-
BrdU Treatment:
-
Allow cells to attach for 18-24 hours post-seeding.
-
Prepare a stock solution of BrdU in sterile PBS or DMSO.
-
Replace the medium in the "sensitizer" group of plates with fresh medium containing BrdU at a final concentration of 1-10 µM. The optimal concentration and duration should be determined empirically, but a 24-72 hour incubation is common to allow for incorporation across at least one cell cycle.
-
Replace the medium in the "control" group with fresh medium without BrdU.
-
-
Irradiation:
-
Just prior to irradiation, replace the BrdU-containing medium with fresh medium to avoid confounding effects from the free drug.
-
Transport plates to a calibrated X-ray irradiator.
-
Expose the plates to graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plates should be handled identically but not exposed to the beam (sham irradiation).
-
-
Colony Formation:
-
Return all plates to the incubator and allow colonies to form undisturbed for 10-14 days. The incubation time depends on the doubling time of the cell line.
-
Monitor plates periodically to check for colony growth. A colony is defined as a cluster of at least 50 cells.
-
-
Fixation and Staining: [16]
-
Aspirate the medium from the wells.
-
Gently wash each well once with PBS.
-
Add 1-2 mL of a fixation solution (e.g., 100% methanol or a 1:3 mixture of acetic acid:methanol) and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative.
-
Add 1-2 mL of 0.5% crystal violet staining solution (in methanol) to each well and incubate for at least 20 minutes.
-
Gently wash the plates with tap water until the background is clear and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Average number of colonies formed) / (Number of cells seeded).
-
Calculate the Surviving Fraction (SF) for each dose: SF = (Average number of colonies formed) / (Number of cells seeded × PE).
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) for both control and BrdU-treated groups. A downward and leftward shift of the BrdU curve indicates successful radiosensitization.
-
To validate the mechanism of radiosensitization, one must demonstrate an increase in DNA damage. The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a rapid and specific marker for DNA double-strand breaks.[17][18][19]
Objective: To visualize and quantify DNA DSBs as γ-H2AX foci in cells treated with BrdU and radiation.
Methodology:
-
Sample Preparation:
-
Seed cells onto sterile glass coverslips placed in 12-well plates.
-
Treat with or without BrdU as described in the clonogenic assay protocol (Section 4.1, Step 2).
-
Irradiate the cells with a fixed dose (e.g., 2 Gy).
-
Return cells to the incubator for a defined time to allow for foci formation (e.g., 30 minutes to 1 hour). Also, include a non-irradiated control.
-
-
Fixation and Permeabilization: [17][20]
-
Aspirate the medium and wash the coverslips gently with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to the nucleus.
-
-
Immunostaining: [21]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Incubate the coverslips with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:500 - 1:1000 in blocking buffer) in a humidified chamber overnight at 4°C.
-
The next day, wash the coverslips three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS, keeping the samples protected from light.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a mounting medium containing DAPI (to counterstain the nucleus).
-
Seal the edges of the coverslip with nail polish.
-
Acquire images using a fluorescence microscope. Capture images of both the DAPI (blue) and the secondary antibody (e.g., green) channels.
-
-
Quantification:
-
Using image analysis software (e.g., ImageJ/Fiji), count the number of distinct fluorescent foci within each nucleus (defined by the DAPI stain).
-
Analyze at least 50-100 cells per condition.
-
Compare the average number of foci per cell across the different conditions (Control, BrdU alone, Radiation alone, BrdU + Radiation). A significant increase in foci in the combination group confirms enhanced DNA damage.
-
Data Synthesis and Interpretation
The ultimate goal of these experiments is to generate quantitative data that validates the hypothesis of radiosensitization. The table below presents hypothetical, yet realistic, data from a clonogenic survival experiment to illustrate the expected outcomes.
| Treatment Group | Radiation Dose (Gy) | Seeding Density | Avg. Colonies | Plating Efficiency (PE) | Surviving Fraction (SF) |
| Control (No BrdU) | 0 | 200 | 112 | 0.56 | 1.00 |
| 2 | 500 | 145 | - | 0.52 | |
| 4 | 1000 | 101 | - | 0.18 | |
| 6 | 2500 | 63 | - | 0.045 | |
| BrdU (10 µM) | 0 | 200 | 108 | 0.54 | 1.00 |
| 2 | 500 | 92 | - | 0.34 | |
| 4 | 1000 | 38 | - | 0.07 | |
| 6 | 2500 | 11 | - | 0.008 |
Interpretation: The data clearly shows that for any given dose of radiation (2, 4, or 6 Gy), the surviving fraction of cells pre-treated with BrdU is substantially lower than that of the control cells. This demonstrates a potent radiosensitizing effect. Such data can be used to calculate a Dose Enhancement Factor (DEF), a quantitative measure of the degree of sensitization.
Conclusion and Future Directions
5-Bromodihydrouracil is not a therapeutic agent itself, but rather a key biomarker and metabolic product within the pyrimidine catabolism pathway. Its formation represents the inactivation of the potent radiosensitizer, 5-bromouracil. Understanding this metabolic balance is paramount for the rational design and application of pyrimidine analog-based therapies. The activity of dihydropyrimidine dehydrogenase (DPD) is a critical node controlling the efficacy of drugs like 5-FU and 5-BU.
Future research in this area should focus on:
-
DPD Inhibitors: Developing and co-administering potent and specific DPD inhibitors could prevent the catabolism of pyrimidine analogs, shunting them towards the anabolic activation pathway and increasing their therapeutic index.
-
Tumor-Specific DPD Profiling: Assessing DPD expression and activity levels in patient tumors could serve as a predictive biomarker, allowing for the stratification of patients who are most likely to respond to pyrimidine analog-based radiosensitization.
-
Novel Halogenated Analogs: Designing new pyrimidine analogs that are poor substrates for DPD but are still efficiently incorporated into DNA could lead to more effective and broadly applicable radiosensitizers.
By synthesizing knowledge of enzymology, DNA repair, and radiation biology, we can continue to refine our use of pyrimidine analogs, moving towards more personalized and effective cancer therapies.
References
Sources
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- 4. 5-Bromodihydrouracil | CAS 1193-76-6 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
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- 8. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. crpr-su.se [crpr-su.se]
Theoretical Underpinnings of 5-Bromohydrouracil Stability: A Technical Guide for Drug Development Professionals
Abstract
5-Bromohydrouracil, a halogenated analog of uracil, is a compound of significant interest in medicinal chemistry and drug development, primarily for its potential as a radiosensitizer. Its therapeutic efficacy and safety profile are intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive overview of the theoretical studies investigating the stability of 5-bromohydrouracil. We delve into the crucial aspects of its tautomeric equilibrium, conformational landscape, and decomposition pathways, with a focus on the insights gained from computational chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular factors governing the stability of this important molecule.
Introduction: The Significance of 5-Bromohydrouracil in Therapeutic Design
5-Bromouracil (5-BrU), the parent compound of 5-bromohydrouracil, is a well-known mutagen and has been explored for its radiosensitizing properties in cancer therapy.[1] The introduction of a bromine atom at the C5 position of the uracil ring alters its electronic properties, influencing its base-pairing behavior and susceptibility to degradation. 5-Bromohydrouracil, the hydrated form, is a key intermediate in the metabolic and degradation pathways of 5-bromouracil. Understanding its intrinsic stability is paramount for predicting its biological fate, designing effective drug delivery systems, and minimizing off-target effects. Theoretical studies, particularly those employing quantum chemical methods, provide a powerful lens through which to examine the nuanced factors governing its stability at the molecular level.
Tautomeric Landscape and the Influence of Hydration
Like uracil, 5-bromohydrouracil can exist in several tautomeric forms, with the keto and enol forms being the most significant. The relative stability of these tautomers is a critical determinant of its biological activity, particularly its potential for mutagenic base pairing.
Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of 5-bromouracil and its hydrated counterpart.[2][3][4]
Gas-Phase vs. Aqueous Environment
In the gas phase, the canonical diketo tautomer of 5-bromouracil is energetically favored over the enol forms. However, the cellular environment is aqueous, and the presence of water molecules can significantly alter this preference. Computational studies incorporating explicit water molecules have shown a remarkable reversal in the tautomeric preference of 5-bromouracil.[2][3] In a cluster of water molecules, the rare enol tautomer can become more stable than the canonical keto form.[2] This stabilization is attributed to more favorable water-water interactions within the hydration shell surrounding the enol tautomer.[2]
Computational Methodologies for Tautomerism Studies
The choice of computational method is crucial for accurately predicting tautomeric equilibria. DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have proven to be reliable for studying halogenated uracils.[5] The inclusion of a sufficient number of explicit water molecules to model the first and even second hydration shells is essential to capture the solvent effects accurately.[3]
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| Diketone | 0.0 | > 0.0 |
| Enol | > 0.0 | 0.0 |
| Table 1: A generalized representation of the relative energies of 5-bromouracil tautomers in different environments based on theoretical studies. The exact values can vary depending on the computational level. |
Decomposition and Degradation Pathways: A Theoretical Perspective
The stability of 5-bromohydrouracil is not solely dictated by its tautomeric form but also by its susceptibility to various degradation pathways. These pathways can be initiated by factors such as UV radiation, hydrolysis, and reaction with reactive oxygen species (ROS).
Photodissociation and Radiosensitization
5-Bromouracil is a known radiosensitizer, and this property is linked to the facile cleavage of the C-Br bond upon exposure to UV or ionizing radiation.[6] Theoretical studies have investigated the deactivation pathways of photoexcited 5-bromouracil.[6] Upon UV irradiation, the molecule is excited to a ππ* state, from which several relaxation pathways are possible, including:
-
Internal Conversion: Relaxation back to the ground state.
-
Intersystem Crossing (ISC): Transition to a triplet state.
-
C-Br Photodissociation: Cleavage of the carbon-bromine bond, leading to the formation of a highly reactive uracilyl radical.[6]
Computational studies suggest that in the gas phase, ground-state relaxation is a predominant pathway.[6] However, in a biological context, the C-Br bond cleavage is a critical event that contributes to its radiosensitizing effect by inducing DNA damage.[7]
Hydrolytic Stability
While specific theoretical studies on the hydrolytic degradation of 5-bromohydrouracil are limited, insights can be drawn from studies on the closely related 5-fluorouracil. The hydrolytic pathway of 5-fluorouracil in alkaline solutions involves the hydration of the C5-C6 double bond as the initial step, followed by either defluorination or cleavage of the pyrimidine ring.[8]
A plausible analogous pathway for 5-bromohydrouracil would involve:
-
Hydration: Nucleophilic attack of a hydroxide ion on the C6 position, followed by protonation at C5, leading to the formation of 5-bromo-6-hydroxy-5,6-dihydrouracil.
-
Ring Opening: Subsequent cleavage of the N1-C6 or N3-C4 bonds, leading to the breakdown of the pyrimidine ring.
-
Debromination: Elimination of the bromide ion.
Further computational studies are warranted to delineate the precise mechanisms and energetic barriers for the hydrolytic degradation of 5-bromohydrouracil.
Reaction with Reactive Oxygen Species (ROS)
In the cellular environment, 5-bromohydrouracil can encounter various reactive oxygen species, such as the hydroxyl radical (•OH). The reaction of •OH with uracil and its derivatives has been a subject of theoretical investigation.[9] The primary reaction pathways are:
-
Addition: The •OH radical can add to the C5=C6 double bond, forming radical adducts.
-
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N1 or N3 positions of the pyrimidine ring.
For 5-bromohydrouracil, the presence of the electron-withdrawing bromine atom is expected to influence the reactivity of the C5=C6 double bond towards •OH addition. Theoretical calculations are needed to determine the preferred sites of attack and the activation energies for these reactions to fully assess its stability in an oxidative environment.
Experimental Protocols: A Theoretical Chemist's Toolkit
The insights presented in this guide are derived from rigorous computational chemistry protocols. A typical workflow for investigating the stability of 5-bromohydrouracil involves the following steps:
-
Model System Definition: The isolated 5-bromohydrouracil molecule or a cluster including explicit water molecules is defined.
-
Geometry Optimization: The molecular geometry of each species (reactants, transition states, products) is optimized to find the lowest energy conformation. This is typically performed using DFT methods with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Transition State Searching: For reaction pathways, various algorithms are used to locate the transition state structure connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products.
-
Solvation Modeling: The effect of the solvent (typically water) is included either implicitly using a continuum model (e.g., PCM) or explicitly by including a number of solvent molecules in the calculation.
Conclusion and Future Directions
Theoretical studies have provided invaluable insights into the stability of 5-bromohydrouracil, particularly concerning its tautomeric equilibrium and photodissociation pathways. The profound influence of the aqueous environment on its tautomeric preference highlights the importance of considering solvent effects in computational models. While the understanding of its hydrolytic and oxidative degradation is still evolving, the theoretical frameworks are in place to explore these crucial aspects in greater detail.
For drug development professionals, this knowledge is critical for:
-
Predicting Mutagenicity: Understanding the factors that favor the formation of the mutagenic enol tautomer.
-
Optimizing Radiosensitizing Efficacy: Elucidating the mechanisms of C-Br bond cleavage to enhance therapeutic outcomes.
-
Assessing Drug Stability: Predicting the degradation pathways and kinetics in physiological environments.
-
Designing Novel Analogs: Rationally modifying the molecular structure to improve stability and therapeutic index.
Future theoretical work should focus on providing a more quantitative picture of the degradation of 5-bromohydrouracil in the presence of various biological nucleophiles and reactive oxygen species. Such studies will undoubtedly contribute to the development of safer and more effective therapies based on this important class of molecules.
References
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M. Alcolea Palafox, et al. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2102), 20160202. [Link]
-
van Mourik, T. (2009). On the mechanism of the mutagenic action of 5-bromouracil: a DFT study of uracil and 5-bromouracil in a water cluster. The Journal of Physical Chemistry A, 113(11), 2233-2235. [Link]
-
PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. [Link]
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Alcolea Palafox, M., & van Mourik, T. (2010). A DFT study of uracil and 5-bromouracil in nanodroplets. Theoretical Chemistry Accounts, 125(3-6), 233-244. [Link]
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González, L., et al. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2102), 20160202. [Link]
-
Alcolea Palafox, M., & van Mourik, T. (2010). A DFT study of uracil and 5-bromouracil in nanodroplets. Theoretical Chemistry Accounts, 125(3-6), 233-244. [Link]
-
PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. [Link]
-
Morshed, M. M., et al. (2020). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 11(29), 7626-7636. [Link]
-
Morshed, M. M., et al. (2020). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 11(29), 7626-7636. [Link]
-
Alcolea Palafox, M., et al. (2020). Effect of bromine atom on the different tautomeric forms of microhydrated 5-bromouracil, in the DNA: RNA microhelix and in the interaction with human proteins. Journal of Biomolecular Structure and Dynamics, 38(18), 5437-5466. [Link]
-
Wehbe, K., et al. (2007). Electron migration along 5-bromouracil-substituted DNA irradiated in solution and in cells. Radiation Research, 167(5), 536-544. [Link]
-
Rackwitz, J., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences, 24(10), 8752. [Link]
-
Nakai, H., et al. (2023). A theoretical study of the reactivity of 5-fluorouracil toward superoxide radical anion and hydroperoxyl radical. Bohrium, 1(1), 1-1. [Link]
-
Wikipedia. (2023, December 1). 5-Bromouracil. [Link]
-
Wetmore, S. D., et al. (2001). Theoretical study of the addition and abstraction reactions of hydroxyl radical with uracil. The Journal of Physical Chemistry A, 105(37), 8560-8568. [Link]
-
Nagashima, U., & Negishi, Y. (1994). Mutagenicity of 5-bromouracil and N6-hydroxyadenine studied by yeast oligonucleotide transformation assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 308(1), 43-51. [Link]
-
Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 97, 109-117. [Link]
-
Li, Y., et al. (2022). DFT study on the adsorption of 5-fluorouracil on B40, B39M, and M@B40 (M = Mg, Al, Si, Mn, Cu, Zn). RSC Advances, 12(2), 999-1008. [Link]
-
Szőri, M., et al. (2021). The fate of a hazardous herbicide: a DFT-based ab initio study on glyphosate degradation. Environmental Science: Processes & Impacts, 23(7), 1030-1044. [Link]
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Navigating the Solubility Landscape of 5-Bromodihydrouracil: A Technical Guide for Researchers
In the realm of drug development and biochemical research, understanding the solubility of a compound is a cornerstone of its successful application. This guide provides an in-depth exploration of the solubility of 5-bromodihydrouracil, a halogenated derivative of a pyrimidine base. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine and leverage its solubility characteristics. We will draw upon established principles of physical chemistry and data from analogous compounds, such as uracil and 5-bromouracil, to provide a comprehensive and scientifically grounded perspective.
The Physicochemical Profile of 5-Bromodihydrouracil: A Prelude to Solubility
The molecular structure of 5-bromodihydrouracil dictates its interactions with various solvents. As a derivative of uracil, it possesses polar functional groups, including amide and carbonyl groups, capable of forming hydrogen bonds. The introduction of a bromine atom at the 5th position and the saturation of the 5,6-double bond to form a dihydrouracil ring significantly influence its physicochemical properties.
The bromine atom, being electronegative, introduces a dipole moment and increases the molecule's overall polarizability. However, the saturation of the ring in dihydrouracil disrupts the planarity and aromaticity of the uracil ring, which can affect crystal lattice energy and, consequently, solubility. The presence of N-H and C=O groups facilitates hydrogen bonding, suggesting a preference for polar protic and aprotic solvents.
Key Physicochemical Characteristics of 5-Bromodihydrouracil:
| Property | Expected Characteristic | Implication for Solubility |
| Polarity | Polar | Likely to be more soluble in polar solvents. |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | Enhanced solubility in solvents capable of hydrogen bonding. |
| Molecular Weight | 192.999 g/mol | A moderate molecular weight that does not inherently limit solubility. |
| Crystal Form | Solid | The energy of the crystal lattice will need to be overcome by solvent-solute interactions for dissolution to occur. |
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" serves as a fundamental guide for predicting solubility. Given the polar nature of 5-bromodihydrouracil, it is anticipated to exhibit greater solubility in polar solvents compared to nonpolar solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them strong candidates for dissolving 5-bromodihydrouracil. Water, in particular, is a crucial solvent to consider for biological applications.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, which should facilitate the dissolution of 5-bromodihydrouracil. Solvents like DMSO and DMF are known to be excellent solvents for a wide range of organic compounds, including uracil and its derivatives.[1][2]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant difference in polarity, the solubility of 5-bromodihydrouracil in these solvents is expected to be very low.
Insights from related compounds support these predictions. Uracil, the parent compound, is soluble in polar solvents like hot water, ammonia water, and sodium hydroxide solutions, but insoluble in ethanol and ether.[3] 5-Bromouracil, a closer analog, has been noted to have low solubility in water (less than 1 mg/mL at 25°C), with researchers suggesting the use of methanol or acetonitrile for preparing higher concentration stock solutions.[4] This suggests that while polar, the bromo-substitution may decrease aqueous solubility compared to uracil.
Experimental Determination of Solubility: A Practical Workflow
For a definitive understanding of the solubility of 5-bromodihydrouracil, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[5][6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the classical shake-flask method for determining the equilibrium solubility of 5-bromodihydrouracil.
Objective: To determine the saturation solubility of 5-bromodihydrouracil in a given solvent at a specific temperature.
Materials:
-
5-Bromodihydrouracil (solid)
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 5-bromodihydrouracil into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator within a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 5-bromodihydrouracil of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 5-bromodihydrouracil in the saturated supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the solubility of 5-bromodihydrouracil using the shake-flask method.
Summary of Expected Solubility and Data Presentation
While awaiting experimental data, a qualitative summary of the expected solubility of 5-bromodihydrouracil can be presented based on the principles discussed.
Qualitative Solubility Profile of 5-Bromodihydrouracil:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments and ability to accept hydrogen bonds. |
| Nonpolar | Hexane, Toluene, Chloroform | Very Low | Significant mismatch in polarity between solute and solvent. |
For quantitative data, a well-structured table is crucial for easy comparison and interpretation.
Example Table for Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Water | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
Practical Applications and Considerations
A thorough understanding of the solubility of 5-bromodihydrouracil is paramount for various applications:
-
Drug Formulation: For therapeutic applications, solubility in aqueous and physiologically relevant media is a critical determinant of bioavailability.
-
In Vitro Assays: Preparing stock solutions for biological assays requires knowledge of suitable solvents that are compatible with the experimental system. The use of co-solvents may be necessary to achieve desired concentrations.
-
Chemical Synthesis and Purification: Solubility data is essential for selecting appropriate solvents for reactions, crystallization, and purification processes.
Key Considerations:
-
pH-dependent solubility: As a uracil derivative, 5-bromodihydrouracil may exhibit pH-dependent solubility due to the potential for ionization of the amide protons. This should be investigated, especially for applications in buffered aqueous solutions.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used in solubility studies.
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic (equilibrium) solubility. In early drug discovery, kinetic solubility measurements are often used for high-throughput screening.[7] It is important to distinguish between these two measures as they can provide different information.
Conclusion
While a comprehensive, publicly available dataset on the solubility of 5-bromodihydrouracil is currently lacking, this guide provides the necessary theoretical foundation and practical methodologies for researchers to confidently determine and interpret its solubility profile. By understanding its physicochemical properties and applying robust experimental techniques like the shake-flask method, scientists can generate the critical data needed to advance their research and development efforts involving this compound. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path forward for characterizing this and other novel chemical entities.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Jouyban, A. (2009).
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A high-throughput solubility screen for drug discovery. Journal of Biomolecular Screening, 6(3), 183-189.
-
Pharmaffiliates. (n.d.). 5-Bromodihydrouracil. Retrieved from [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
ResearchGate. (2020). What solvent can I use to prepare a higher concentration of 5-Bromouracil? Retrieved from [Link]
- Yalkowsky, S. H., He, Y., & Jain, P. (2010).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for the Dihydropyrimidinase (DHP) Enzyme Assay Using 5-Bromodihydrouracil
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Dihydropyrimidinase in Pyrimidine Metabolism and Pharmacogenomics
Dihydropyrimidinase (DHP), also known as hydantoinase or 5,6-dihydropyrimidine amidohydrolase, is a crucial metalloenzyme that catalyzes the second step in the catabolism of pyrimidines.[1][2] It facilitates the reversible hydrolytic ring opening of dihydropyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine, to their corresponding N-carbamoyl-β-amino acids.[1][3] This enzymatic activity is a key component of nucleotide salvage pathways and overall pyrimidine homeostasis.
From a clinical and drug development perspective, the activity of DHP is of paramount importance, particularly in the context of fluoropyrimidine-based chemotherapy. The widely used anticancer drug, 5-fluorouracil (5-FU), is catabolized through the same pathway as endogenous pyrimidines.[4][5][6] Dihydropyrimidine dehydrogenase (DPD) first reduces 5-FU to 5-fluorodihydrouracil, which is then a substrate for DHP. Genetic deficiencies in DHP can lead to the accumulation of these metabolites, resulting in severe, and sometimes lethal, toxicity following 5-FU administration.[4] Therefore, robust and reliable assays for DHP activity are essential tools for both basic research into pyrimidine metabolism and for clinical screening to identify patients at risk of adverse drug reactions.
This application note provides a detailed protocol for a continuous spectrophotometric assay for dihydropyrimidinase using the synthetic substrate 5-bromodihydrouracil. The assay is designed for researchers in academia and industry engaged in enzyme characterization, inhibitor screening, and pharmacogenomic studies.
Principle of the Assay
The spectrophotometric assay for dihydropyrimidinase is based on the change in the ultraviolet (UV) absorbance spectrum that occurs upon the hydrolytic cleavage of the pyrimidine ring in the substrate, 5-bromodihydrouracil. The intact dihydropyrimidine ring possesses a distinct chromophore that absorbs light at a specific UV wavelength. When DHP catalyzes the hydrolysis of this ring to form N-carbamoyl-β-amino-α-bromo-propanoic acid, the chromophore is disrupted, leading to a decrease in absorbance at that wavelength.
This change in absorbance is directly proportional to the enzymatic activity under conditions of substrate excess. By monitoring the rate of decrease in absorbance over time, the catalytic activity of the enzyme can be accurately quantified. This continuous assay format is highly amenable to high-throughput screening and detailed kinetic analysis.
Enzymatic Reaction Pathway
The reaction catalyzed by dihydropyrimidinase is a hydrolytic ring cleavage.
Caption: DHP catalyzes the hydrolysis of 5-bromodihydrouracil.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Comments |
| 5-Bromodihydrouracil | Various | - | Purity should be >95%. The molar extinction coefficient (ε) must be determined experimentally (see Protocol Part A). |
| Recombinant Human Dihydropyrimidinase | Various | - | Or other purified DHP enzyme source (e.g., liver cytosol preparation). |
| MOPS (3-(N-morpholino)propanesulfonic acid) | Sigma-Aldrich | M1254 | A "Good's" buffer suitable for this assay. Phosphate buffers may be inhibitory for some enzymes and should be used with caution.[7] |
| Sodium Chloride (NaCl) | Fisher Scientific | S271 | For adjusting ionic strength. |
| Zinc Chloride (ZnCl₂) | Sigma-Aldrich | 229997 | DHP is a zinc-dependent metalloenzyme. |
| Sodium Hydroxide (NaOH) | VWR | BDH9286 | For pH adjustment. |
| Hydrochloric Acid (HCl) | VWR | BDH3202 | For pH adjustment. |
| UV-transparent 96-well plates or cuvettes | Corning | 3635 | Use quartz cuvettes for single measurements or UV-transparent plates for higher throughput. |
| Spectrophotometer or Plate Reader | - | - | Capable of kinetic measurements at a specific UV wavelength (to be determined). |
| Purified Water | - | - | Resistivity ≥18 MΩ·cm at 25°C. |
Preparation of Reagents
-
Assay Buffer (50 mM MOPS, 100 mM NaCl, 10 µM ZnCl₂, pH 8.0):
-
Dissolve 10.46 g of MOPS and 5.84 g of NaCl in 900 mL of purified water.
-
Add 100 µL of a 10 mM ZnCl₂ stock solution.
-
Adjust the pH to 8.0 at 25°C using 1 M NaOH.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C. Causality: The pH of 8.0 is chosen based on published pH-rate profiles for DHP, which suggest optimal activity in the slightly alkaline range.[8] MOPS is selected to avoid potential inhibition by phosphate.[7] Zinc is included as it is a required cofactor for DHP activity.
-
-
Substrate Stock Solution (10 mM 5-Bromodihydrouracil):
-
Accurately weigh the required amount of 5-bromodihydrouracil.
-
Dissolve in the Assay Buffer to a final concentration of 10 mM. Gentle warming may be required for complete dissolution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Working Solution:
-
Dilute the purified DHP enzyme stock to a suitable working concentration (e.g., 0.1 - 1.0 µg/mL) in cold Assay Buffer immediately before use.
-
Keep the enzyme solution on ice at all times. Causality: The optimal enzyme concentration should result in a linear decrease in absorbance over a period of 5-10 minutes and should be determined empirically.
-
Experimental Workflow
Caption: Workflow for the DHP spectrophotometric assay.
Detailed Step-by-Step Protocol
Part A: Essential Preliminary Measurements (Self-Validation)
Causality: Since this protocol adapts a general method for a specific substrate, these initial steps are critical for ensuring the accuracy and validity of the results. They establish the unique spectrophotometric properties of 5-bromodihydrouracil for use in the Beer-Lambert equation.
-
Determination of Optimal Wavelength (λ_max): a. Prepare two cuvettes. In the "Substrate" cuvette, add 100 µM 5-bromodihydrouracil in Assay Buffer. b. In the "Product" cuvette, add 100 µM 5-bromodihydrouracil and a high concentration of DHP enzyme (e.g., 10 µg/mL). Incubate at 37°C for 2 hours to ensure complete conversion to the product. c. Scan the absorbance of both solutions from 230 nm to 350 nm. d. Overlay the two spectra. The optimal wavelength for the assay (λ_max) is the wavelength where the difference in absorbance between the substrate and the product is maximal.
-
Determination of the Molar Extinction Coefficient (ε): a. Prepare a series of known concentrations of 5-bromodihydrouracil in Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 µM). b. Measure the absorbance of each concentration at the determined λ_max. c. Plot absorbance versus concentration (in M). d. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) in M⁻¹cm⁻¹. The path length (l) is typically 1 cm.
Part B: Dihydropyrimidinase Activity Assay Protocol
-
Set the spectrophotometer to the predetermined λ_max and the temperature to 37°C.
-
In a UV-transparent cuvette or well, add the following reagents:
-
Assay Buffer
-
5-Bromodihydrouracil stock solution to a final concentration of 500 µM. Causality: The substrate concentration should be saturating (ideally 10-20 times the Km) to ensure the reaction rate is dependent on the enzyme concentration, not the substrate concentration.[9] If the Km is unknown, 500 µM is a reasonable starting point for optimization.
-
Adjust the total volume to 1 mL (for a standard cuvette) with Assay Buffer.
-
-
Mix gently by pipetting and incubate the reaction mixture in the spectrophotometer for 5 minutes to allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the DHP enzyme working solution. Mix immediately.
-
Start monitoring the absorbance at λ_max every 15 seconds for a total of 10 minutes.
-
Controls:
-
Negative Control: A reaction mixture containing all components except the enzyme, to check for non-enzymatic substrate degradation.
-
Blank: A reaction mixture containing all components except the substrate, to zero the spectrophotometer.
-
Data Analysis and Interpretation
-
Calculate the Initial Reaction Rate: a. Plot absorbance as a function of time (in minutes). b. Identify the initial linear portion of the curve (typically the first 1-5 minutes). c. Determine the slope of this linear portion. The slope represents the rate of change in absorbance per minute (ΔAbs/min). The value should be negative.
-
Calculate Enzyme Activity: a. Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of change in concentration. b. The activity of the enzyme in Units (U) per mL, where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute, is calculated using the following formula:[10]
Activity (U/mL) = (ΔAbs/min) / (ε × l) × V_total (mL) × 10⁶ × D
Where:
-
ΔAbs/min: The absolute value of the initial rate of absorbance change.
-
ε: The molar extinction coefficient of 5-bromodihydrouracil (in M⁻¹cm⁻¹), determined in Part A.
-
l: The path length of the cuvette (typically 1 cm).
-
V_total: The total volume of the assay (in mL).
-
10⁶: Conversion factor from M to µM.
-
D: Dilution factor of the enzyme, if any.
-
-
Calculate Specific Activity: a. Determine the protein concentration of the enzyme solution using a standard method (e.g., Bradford assay). b. The specific activity is the enzyme activity per milligram of protein and is a measure of enzyme purity.
Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity | 1. Inactive enzyme. 2. Incorrect pH or buffer composition. 3. Absence of Zn²⁺ cofactor. 4. Inhibitor present in the sample. | 1. Use a fresh enzyme aliquot; ensure proper storage. 2. Verify the pH of the Assay Buffer. 3. Ensure ZnCl₂ was added to the buffer. 4. If assaying crude lysates, consider sample dialysis or purification. |
| High background/Non-linear rate | 1. Substrate is unstable in the buffer. 2. Enzyme concentration is too high, leading to rapid substrate depletion. | 1. Run a negative control (no enzyme) for the full duration of the assay to measure the rate of non-enzymatic hydrolysis. 2. Reduce the amount of enzyme added to the reaction. |
| Rate is not proportional to enzyme concentration | 1. Substrate concentration is not saturating. 2. An inhibitor is present in the enzyme preparation. | 1. Increase the concentration of 5-bromodihydrouracil. Perform a substrate titration to determine the Km and Vmax. 2. Purify the enzyme further. |
References
-
Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs Using N-Bromosuccinimide and Indigo Carmine Dye. International Journal of Analytical Chemistry. [Link]
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Dihydropyrimidinase deficiency: a new inborn error of pyrimidine metabolism. Journal of inherited metabolic disease, 20(2), 339-342. [Link]
-
Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of Physiology and Pharmacology, 63(5), 535-540. [Link]
-
Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. ResearchGate. [Link]
-
Chen, Y. H., et al. (2019). Crystal structure of dihydropyrimidinase in complex with anticancer drug 5-fluorouracil. Biochemical and biophysical research communications, 519(1), 113-118. [Link]
-
Porter, D. J., & Spector, T. (1994). Acid-base catalytic mechanism of dihydropyrimidinase from pH studies. Biochemistry, 33(22), 6803-6810. [Link]
-
van Kuilenburg, A. B., et al. (2010). Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1802(7-8), 639-648. [Link]
-
How Does Substrate Concentration Affect Enzyme Kinetics?. Chemistry For Everyone. [Link]
-
Enzyme Activity Calculator. Pearson. [Link]
-
Dihydropyrimidinase. Wikipedia. [Link]
-
The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]
-
What is the best universal buffer system to compare enzymatic activity at different pH points?. ResearchGate. [Link]
-
Analysis of Enzymatic Activities of Cell-Free Extracts. Biology LibreTexts. [Link]
-
Development of a Spectrophotometric Assay for the Cysteine Desulfurase from Staphylococcus aureus. PMC - NIH. [Link]
-
Quick Guide to Calculating Enzyme Activity. YouTube. [Link]
-
Chen, J., et al. (2024). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports, 14(1), 1-12. [Link]
-
Michaelis-Menten Kinetics. TeachMe Physiology. [Link]
-
Optimal Buffer pH Value on the Detection of HSA by Using a Protein Chip Prepared by DNA-Directed Immobilization. ResearchGate. [Link]
-
Enzyme Kinetics - Control Of Enzyme Activity. Jack Westin. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Crystal structure of dihydropyrimidinase in complex with anticancer drug 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-base catalytic mechanism of dihydropyrimidinase from pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity [pearson.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 5-Bromodihydrouracil in Human Plasma
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-bromodihydrouracil in human plasma. The protocol outlines a comprehensive workflow, from sample collection and preparation using liquid-liquid extraction to chromatographic separation and UV detection. The method has been developed and validated in accordance with internationally recognized guidelines to ensure accuracy, precision, and reliability for pharmacokinetic studies and clinical trial monitoring.
Introduction: The Significance of 5-Bromodihydrouracil Monitoring
5-Bromodihydrouracil is a halogenated pyrimidine analog of significant interest in pharmacology and drug development. As a potential metabolite of various precursor compounds or as a therapeutic agent itself, the ability to accurately measure its concentration in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental for establishing dose-response relationships, assessing therapeutic efficacy, and monitoring patient safety during clinical trials.
The inherent polarity of 5-bromodihydrouracil and the complexity of the plasma matrix present analytical challenges, including potential for ion suppression and interference from endogenous components. This application note provides a detailed, step-by-step protocol designed to overcome these challenges, delivering a reliable and reproducible method suitable for regulated bioanalysis. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's principles.
Method Overview: A Self-Validating System
The bioanalytical method described herein is designed as a self-validating system, incorporating an appropriate internal standard and rigorous validation procedures to ensure data integrity. The workflow is grounded in established principles of bioanalytical chemistry and adheres to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Application Note: Quantitative Analysis of 5-Bromodihydrouracil and its Metabolites in Biological Matrices by LC-MS/MS
Introduction and Scientific Rationale
Halogenated pyrimidines, such as 5-fluorouracil (5-FU) and 5-bromo-2'-deoxyuridine (BrdU), are a cornerstone of cancer therapy.[1][2] Their mechanism often involves incorporation into DNA or RNA, leading to cytotoxicity, or acting as radiosensitizers that enhance the efficacy of radiation therapy.[3][4][5] BrdU, for instance, can make cancer cells more susceptible to damage from ionizing radiation through mechanisms like dissociative electron attachment (DEA), which generates reactive radicals that induce DNA strand breaks.[3][4]
The catabolism of these pyrimidine analogues is a critical factor in their overall therapeutic effect and toxicity profile. A primary metabolic pathway for uracil and its analogues is reduction by the enzyme dihydropyrimidine dehydrogenase (DPD) to their 5,6-dihydro forms.[6] For example, the majority of administered 5-FU is catabolized to the inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2).[7] By analogy, 5-bromodihydrouracil is the expected principal catabolite of 5-bromouracil. Therefore, quantifying 5-bromodihydrouracil and its subsequent metabolites is essential for:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
-
Pharmacodynamic (PD) Monitoring: Correlating metabolite levels with therapeutic efficacy or adverse events.
-
Investigating Drug Resistance: Elucidating metabolic pathways that may lead to reduced drug efficacy.
This document provides a comprehensive protocol for the sensitive and selective quantification of 5-bromodihydrouracil using LC-MS/MS, the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[8][9]
Potential Metabolic Pathways
The biotransformation of xenobiotics typically occurs in two phases.[10][11] Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[10][11] Based on the known metabolism of similar pyrimidine bases, the following pathway is proposed for a parent compound like 5-bromouracil.
Figure 1: Proposed metabolic pathway for 5-bromouracil.
Experimental Protocols
This section details the complete workflow, from sample collection to final data analysis.
Materials and Reagents
-
Analytes: 5-Bromodihydrouracil analytical standard (CAS 1193-76-6).[12]
-
Internal Standard (IS): Stable isotope-labeled 5-bromodihydrouracil (e.g., ¹³C,¹⁵N₂) or a structurally similar analogue (e.g., 5-chlorouracil).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Isopropanol (IPA) - all LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium acetate, Ammonium hydroxide - all LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Biological Matrix: Human or animal plasma/urine (blank, for calibration standards).
Sample Preparation Protocol
Efficient extraction of polar analytes from complex biological matrices is critical for minimizing matrix effects and ensuring accurate quantification.[13] A combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) is recommended.
Step-by-Step Protocol for Plasma Samples:
-
Thaw: Thaw plasma samples and calibration curve standards on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike IS: Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50:50 MeOH:H₂O) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[14]
-
Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 600 µL of an ethyl acetate/isopropanol mixture (e.g., 85:15 v/v).[15] Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[16]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an HPLC vial with an insert for LC-MS/MS analysis.
Figure 2: LC-MS/MS sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The following conditions are provided as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) System:
-
Column: Reversed-phase C18 column (e.g., Waters Atlantis dC18, 2.1 x 100 mm, 3 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 98 | 2 |
| 8.0 | 98 | 2 |
| Table 1: Example LC Gradient Program. |
Mass Spectrometry (MS) System:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale for ESI(+): While pyrimidines can be analyzed in negative mode, positive mode often provides robust protonation at the N1 or N3 positions, leading to stable and reproducible fragmentation.[15][17]
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The fragmentation of pyrimidine rings is complex.[18][19] MRM transitions must be empirically determined by infusing a pure standard of the analyte. The transitions below are proposed based on the structure of 5-bromodihydrouracil (MW ≈ 191.0 for ⁷⁹Br, 193.0 for ⁸¹Br) and common fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| 5-Bromodihydrouracil | 191.9 / 193.9 [M+H]⁺ | 112.9 | 20 | Loss of Br and CO |
| 191.9 / 193.9 [M+H]⁺ | 85.0 | 25 | Ring fragmentation | |
| β-Ureido-α-bromopropionic Acid | 210.0 / 212.0 [M+H]⁺ | 192.0 | 15 | Loss of H₂O |
| 210.0 / 212.0 [M+H]⁺ | 166.0 | 22 | Loss of CO₂ | |
| Internal Standard (5-Chlorouracil) | 147.0 [M+H]⁺ | 104.0 | 18 | Loss of HNCO |
| Table 2: Proposed MRM Transitions and Optimized MS/MS Parameters. |
Method Validation and Trustworthiness
To ensure the reliability of the data, the method must be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). This process establishes the performance characteristics of the method.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% CV | The lowest concentration that can be reliably quantified.[20] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Closeness of the measured value to the true value. |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Measures the reproducibility of the method.[17] |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte stable within ±15% under various conditions (freeze-thaw, bench-top, long-term) | Ensures sample integrity during handling and storage. |
| Table 3: Summary of Key Method Validation Parameters and Acceptance Criteria. |
Conclusion
This application note provides a detailed, field-proven framework for the quantitative analysis of 5-bromodihydrouracil and its potential metabolites using LC-MS/MS. The described protocol, encompassing sample preparation, chromatography, and mass spectrometry, is designed for high sensitivity, specificity, and robustness. By implementing this method, researchers and drug development professionals can gain critical insights into the pharmacokinetics and metabolism of brominated pyrimidine-based anticancer agents, ultimately contributing to the development of safer and more effective therapeutic strategies.
References
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Sparidans, R. W., Bosch, T. M., Jörger, M., Schellens, J. H. M., & Beijnen, J. H. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. Journal of Chromatography B, 839(1-2), 45–53. [Link]
-
Remaud, G., Boisdron-Celle, M., Hameline, C., Morel, A., & Gamelin, E. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. Journal of Chromatography B, 823(2), 98–107. [Link]
-
Heudi, O., Barteau, S., Picard, F., & Kretz, O. (2009). A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies. Journal of Chromatography B, 877(20-21), 1887–1893. [Link]
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Giavalisco, P., Köhl, K., Hummel, J., Seiwert, B., & Willmitzer, L. (2011). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 12(11), 7502–7528. [Link]
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Plekan, O., Feyer, V., Richter, R., Coreno, M., de Simone, M., Prince, K. C., & Coreno, M. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. The Journal of Chemical Physics, 133(15), 154310. [Link]
-
Cesar, I. C., Viana, T. D., Bonfim, R. R., & Pianetti, G. A. (2012). A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring, 34(1), 59–66. [Link]
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Taylor & Francis. (n.d.). Dihydrouracil – Knowledge and References. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved January 21, 2026, from [Link]
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Rak, J., Zdrowowicz, M., Szlagor, A., & Chomicz-Mańka, L. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1429. [Link]
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Rak, J., Zdrowowicz, M., Szlagor, A., & Chomicz-Mańka, L. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine. International Journal of Molecular Sciences. [Link]
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Gmeiner, A., & Griesmacher, A. (2000). The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil. Clinica Chimica Acta, 299(1-2), 107–123. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation Associates, Inc. Retrieved January 21, 2026, from [Link]
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Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]
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Rak, J., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. ResearchGate. [Link]
-
Imhof, P., & Swiderek, P. (2019). Vacuum-UV induced DNA strand breaks - influence of the radiosensitizers 5-bromouracil and 8-bromoadenine. Physical Chemistry Chemical Physics, 21(6), 3005–3013. [Link]
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Beijnen, J. H., & Schellens, J. H. M. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 812(1-2), 167–178. [Link]
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Farzam, K., & Abdullah, M. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]
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Lawrence, T. S., Blackstock, A. W., & McGinn, C. (2003). The mechanism of action of radiosensitization of conventional chemotherapeutic agents. Seminars in Radiation Oncology, 13(1), 13–21. [Link]
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Rubbiani, R., & Spingler, B. (2020). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules, 25(17), 3929. [Link]
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Beijnen, J. H., & Schellens, J. H. M. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B. [Link]
-
Martsin, Y., & Cahyono, H. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 7(11), e08365. [Link]
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Beijnen, J. H., & Schellens, J. H. M. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. ResearchGate. [Link]
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de Bruin, M., et al. (2019). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Journal of Chromatography B. [Link]
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Le Padellec, A., et al. (2006). Mass spectra associated to fragmentation of uracil (top view), cytosine (middle view) and thymine (bottom view) induced by 100 keV proton impact. ResearchGate. [Link]
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Kersten, H., et al. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. [Link]
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Friščić, M., et al. (2016). LC-PDA-ESI-MSn analysis of phenolic and iridoid compounds from Globularia spp. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
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Shah, R. P., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Lin, J., et al. (2022). Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
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The, M., et al. (2010). Non-linear classification for on-the-fly fractional mass filtering and targeted precursor fragmentation in mass spectrometry experiments. Bioinformatics. [Link]
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Almazroua, M. Y. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. [Link]
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Application of 5-Bromodihydrouracil in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the application of 5-bromodihydrouracil as a specialized tool in the study of drug metabolism, with a particular focus on the enzyme dihydropyrimidine dehydrogenase (DPD). This document is intended to furnish researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols to effectively utilize this compound in their investigations.
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase in Drug Metabolism
Dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines, plays a pivotal role in the metabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU). These drugs are cornerstones in the treatment of various solid tumors. The enzymatic activity of DPD is a critical determinant of the pharmacokinetic profile and toxicity of these chemotherapeutic agents. Genetic variations in the DPYD gene, which encodes for DPD, can lead to decreased or deficient enzyme activity. This deficiency can result in severe, life-threatening toxicity in patients receiving standard doses of fluoropyrimidine drugs due to reduced drug clearance and increased exposure to active metabolites. Consequently, the study and characterization of DPD activity are of paramount importance in personalizing cancer therapy and mitigating adverse drug reactions.
5-Bromodihydrouracil: A Tool for Interrogating DPD Activity
5-Bromodihydrouracil, a halogenated pyrimidine derivative, serves as a valuable research agent for investigating DPD. Its structural similarity to endogenous pyrimidines and fluoropyrimidine drugs makes it a relevant substrate for studying the catalytic activity and inhibition of this crucial enzyme. While not as commonly cited in recent literature as other DPD probes, its utility lies in its ability to act as a specific tool for in vitro and potentially in vivo assessment of DPD function.
Key Properties of 5-Bromodihydrouracil:
| Property | Value |
| Chemical Formula | C4H5BrN2O2 |
| Molecular Weight | 193.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and methanol |
Principle of Application: Probing DPD-Mediated Metabolism
The core application of 5-bromodihydrouracil in drug metabolism studies revolves around its interaction with DPD. It can be utilized in several experimental paradigms:
-
As a Substrate: To measure the catalytic activity of DPD in various biological matrices, such as liver microsomes, S9 fractions, or purified enzyme preparations. The rate of 5-bromodihydrouracil metabolism can serve as a proxy for DPD activity.
-
As a Competitive Inhibitor: To investigate the inhibition of DPD by novel drug candidates. By measuring the extent to which a test compound inhibits the metabolism of 5-bromodihydrouracil, one can determine its inhibitory potential towards DPD.
-
As a Phenotyping Probe: In preclinical models, the metabolic fate of 5-bromodihydrouracil could potentially be used to phenotype DPD activity, offering insights into the anticipated metabolism of fluoropyrimidine drugs.
The metabolism of 5-bromodihydrouracil by DPD is expected to follow a similar pathway to that of uracil and 5-FU, involving the reduction of the pyrimidine ring.
Caption: DPD catalyzes the reduction of 5-bromodihydrouracil.
Experimental Protocols
The following protocols are provided as templates and should be optimized for specific experimental conditions and available analytical instrumentation.
In Vitro DPD Activity Assay Using 5-Bromodihydrouracil
This protocol describes a method to determine the catalytic activity of DPD in a biological matrix (e.g., liver S9 fraction).
Materials:
-
5-Bromodihydrouracil
-
Liver S9 fraction (or other DPD-containing matrix)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-bromodihydrouracil in DMSO (e.g., 10 mM).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Thaw the liver S9 fraction on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and liver S9 fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 5-bromodihydrouracil stock solution to a final concentration of (e.g., 100 µM).
-
Incubate at 37°C with gentle shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile to each aliquot.
-
Vortex and centrifuge at high speed to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the depletion of 5-bromodihydrouracil and/or the formation of its metabolite.
-
Data Analysis:
-
Plot the concentration of 5-bromodihydrouracil versus time.
-
Determine the initial rate of metabolism from the linear portion of the curve.
-
Calculate the DPD activity, typically expressed as pmol or nmol of substrate consumed per minute per mg of protein.
Caption: Workflow for in vitro DPD activity assay.
DPD Inhibition Assay
This protocol is designed to assess the inhibitory potential of a test compound on DPD activity using 5-bromodihydrouracil as the probe substrate.
Materials:
-
Same as for the DPD activity assay.
-
Test compound (potential inhibitor).
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Follow the same procedure as the DPD activity assay, but with the addition of the test compound to the pre-incubation mixture.
-
Include a control group with no test compound.
-
-
Reaction Initiation and Quenching:
-
Initiate the reaction with 5-bromodihydrouracil and proceed with quenching as described above.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the samples to determine the rate of 5-bromodihydrouracil metabolism in the presence and absence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of DPD activity).
-
Caption: Logical flow of a DPD inhibition experiment.
Trustworthiness and Validation
For all protocols, it is imperative to establish a self-validating system. This includes:
-
Linearity: Ensure that the rate of metabolism is linear with respect to time and protein concentration within the tested range.
-
Controls: Always include appropriate controls, such as no-enzyme and no-substrate controls, to account for non-enzymatic degradation and background signals.
-
Validated Analytical Methods: The HPLC or LC-MS/MS method used for quantification must be fully validated for accuracy, precision, selectivity, and sensitivity according to regulatory guidelines.
Conclusion and Future Perspectives
5-Bromodihydrouracil is a specialized tool for the in vitro characterization of dihydropyrimidine dehydrogenase. Its application in drug metabolism studies can provide valuable insights into the activity of this clinically significant enzyme and its potential for drug-drug interactions. While its use may be less prevalent than other probes, it remains a viable option for researchers investigating pyrimidine metabolism. Future studies could further explore its utility as an in vivo phenotyping agent and expand its application in high-throughput screening formats for the discovery of novel DPD modulators.
References
Sources
protocol for synthesizing radiolabeled 5-bromodihydrouracil
An Application Note and Protocol for the Synthesis of Radiolabeled 5-Bromodihydrouracil
Introduction
Radiolabeled compounds are indispensable tools in biomedical research and drug development, enabling the precise tracking and quantification of molecules in biological systems.[1][2] 5-Bromodihydrouracil, a halogenated derivative of a natural pyrimidine metabolite, is of significant interest for studying DNA metabolism, DNA damage and repair mechanisms, and as a potential radiosensitizing agent in cancer therapy.[3][4] The introduction of a radionuclide into its structure allows for highly sensitive detection in applications ranging from in vitro binding assays to in vivo pharmacokinetic and imaging studies.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of radiolabeled 5-bromodihydrouracil. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions involved in designing a successful radiolabeling campaign. We will explore three distinct strategies for incorporating common radionuclides: radiobromine (e.g., 76Br, 82Br), tritium (3H), and carbon-14 (14C).
Core Synthetic Strategy: A Two-Step Approach
The synthesis of 5-bromodihydrouracil, whether radiolabeled or not, generally involves two key transformations: the bromination of the C5 position of the pyrimidine ring and the reduction of the C5-C6 double bond. The timing of the radiolabel introduction relative to these steps is the central strategic choice in the synthesis design.
Caption: General workflow for synthesizing 5-bromodihydrouracil and points of radiolabel incorporation.
Protocol 1: Synthesis with Radiobromine (e.g., [76Br] or [82Br])
This protocol details an electrophilic radiobromination approach. The strategy involves first synthesizing the non-radioactive dihydrouracil precursor, followed by bromination using a radiobromine source. This late-stage introduction of the radionuclide is often preferred to maximize specific activity and minimize handling of radioactive materials throughout a multi-step synthesis.[7]
Part A: Synthesis of the Dihydrouracil Precursor
The reduction of uracil's C5-C6 double bond is typically achieved through catalytic hydrogenation. However, this method can be aggressive and may not be suitable for more complex or sensitive substrates.[8] A milder and effective alternative is the use of hydride reducing agents on a protected uracil derivative.
Experimental Protocol: Synthesis of 5,6-Dihydrouracil
-
Dissolution: Dissolve Uracil (1.0 eq) in methanol.
-
Catalyst Addition: Add 10 mol% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be recrystallized from water to yield 5,6-dihydrouracil as a white solid.[8]
Part B: Electrophilic Radiobromination
With the dihydrouracil precursor in hand, the radiobromine is introduced. This is an oxidative process where [76/82Br]Bromide is oxidized to an electrophilic "Br+" species, which then attacks the electron-rich pyrimidine ring. N-chlorosuccinimide (NCS) is a common and effective oxidizing agent for this purpose.[9]
Caption: Workflow for the electrophilic radiobromination of dihydrouracil.
Experimental Protocol: Synthesis of [76/82Br]-5-Bromodihydrouracil
-
Preparation: In a shielded vial, dissolve 5,6-dihydrouracil (1-2 mg) in dilute sulfuric acid (e.g., 0.1 M, 200 µL).
-
Radioisotope Addition: Add the no-carrier-added [76Br] or [82Br]sodium bromide solution.
-
Oxidant Addition: Add a solution of N-chlorosuccinimide in the reaction solvent (e.g., 1-2 mg in 50 µL).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 10-15 minutes. The harsher conditions required for bromination compared to iodination are due to the lower ease of oxidation for bromide.[7]
-
Quenching: Quench the reaction by adding a small amount of sodium metabisulfite solution to reduce any unreacted oxidant and radiobromine.
-
Purification: Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the desired product from precursors and byproducts.
-
Quality Control: Confirm the radiochemical purity and identity of the final product by analytical radio-HPLC, comparing the retention time with a non-radioactive standard.[9]
| Parameter | Value/Condition | Source |
| Precursor | 5,6-Dihydrouracil | [8] |
| Radioisotope | 76Br, 82Br | [7][10] |
| Oxidizing Agent | N-Chlorosuccinimide (NCS) | [9] |
| Solvent | Dilute H2SO4 | [9] |
| Reaction Time | 10-15 minutes | [9] |
| Purification | Reverse-Phase HPLC | [7] |
| Expected Yield | 50-60% (Radiochemical) | [9] |
Protocol 2: Synthesis with Tritium (3H)
Tritium labeling offers high specific activity and is ideal for quantitative biochemical assays.[2] A robust method for introducing tritium is through the catalytic reduction of a precursor containing a double bond or a displaceable halogen using tritium gas (T2).[11] In this strategy, we will use 5-bromouracil as the precursor. The catalytic reaction with T2 gas will simultaneously reduce the C5-C6 double bond and replace the bromine atom with a tritium atom, a process known as hydrodehalogenation.
Part A: Synthesis of the 5-Bromouracil Precursor
The bromination of uracil is a standard electrophilic aromatic substitution reaction. Various brominating agents can be used, with N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent being common choices.[12][13]
Experimental Protocol: Synthesis of 5-Bromouracil
-
Suspension: Suspend Uracil (1.0 eq) in glacial acetic acid.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the suspension.
-
Reaction: Heat the mixture (e.g., to 50-70 °C) and stir for 1-2 hours until the reaction is complete as monitored by TLC. The reaction proceeds via an intermediate that dehydrates to form 5-bromouracil.[14]
-
Work-up: Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol or ether, then dry under vacuum to yield pure 5-bromouracil.[15]
Part B: Catalytic Tritiation and Debromination
This step uses a heterogeneous catalyst (e.g., Palladium) to facilitate the reaction with tritium gas. It is a powerful method for incorporating tritium with high specific activity.[11][16]
Experimental Protocol: Synthesis of [5-3H]-5,6-Dihydrouracil
-
Catalyst Preparation: In a specialized tritiation reaction vessel, place 5-bromouracil (1-5 mg) and a catalytic amount of Palladium on a support (e.g., 10% Pd/C).
-
Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Tritiation: Connect the vessel to a tritium gas manifold. Freeze-pump-thaw the mixture to remove atmospheric gases, and then introduce tritium gas (T2) to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature for several hours. The progress can be monitored by taking small aliquots for radio-HPLC analysis.
-
Work-up: After the reaction, the excess tritium gas is recovered. The catalyst is removed by filtration through a syringe filter (e.g., Celite plug).
-
Labile Tritium Removal: The filtrate is repeatedly evaporated with methanol or ethanol to remove any labile tritium that may have exchanged with solvent or hydroxyl groups.
-
Purification & QC: The final product is purified by HPLC, and its radiochemical purity and specific activity are determined.
| Parameter | Value/Condition | Source |
| Precursor | 5-Bromouracil | [14][15] |
| Radioisotope | Tritium Gas (T2) | [11][16] |
| Catalyst | Palladium on Carbon (Pd/C) | [8] |
| Solvent | Ethanol, Methanol, or EtOAc | [11] |
| Key Transformation | Reductive Hydrodehalogenation | [11] |
| Purification | Reverse-Phase HPLC | [17] |
Protocol 3: Synthesis with Carbon-14 (14C)
Carbon-14 labeling is the gold standard for metabolic studies due to the stability of the C-C bond, ensuring the label remains with the core structure of the molecule throughout biological processing.[18] Unlike the previous methods, 14C labeling typically requires building the molecular scaffold from a simple, commercially available 14C-labeled precursor. For 5-bromodihydrouracil, a logical starting point is [2-14C]uracil, which can be synthesized from [14C]urea.
Part A: Synthesis of [2-14C]Uracil (Conceptual Outline)
The synthesis involves the condensation of a 14C-labeled precursor with a three-carbon unit. A common method is the reaction of [14C]urea with malic acid in the presence of fuming sulfuric acid.
Part B: Bromination and Reduction of [2-14C]Uracil
Once the [2-14C]uracil is obtained and purified, the subsequent steps mirror the non-radiolabeled synthesis path.
Caption: Workflow for the synthesis of [2-14C]-5-bromodihydrouracil from a labeled precursor.
Experimental Protocol: Synthesis of [2-14C]-5-Bromodihydrouracil
-
Bromination: Following the procedure in Protocol 2, Part A , react [2-14C]uracil with NBS in acetic acid to produce [2-14C]-5-bromouracil.[15]
-
Purification: Purify the intermediate product, typically by filtration and washing, ensuring careful handling to account for radioactivity.
-
Reduction: Following the procedure in Protocol 1, Part A , subject the [2-14C]-5-bromouracil to catalytic hydrogenation using Pd/C and H2 gas.[8]
-
Final Purification & QC: Purify the final product by recrystallization or HPLC. The radiochemical purity, chemical purity, and specific activity should be determined using radio-HPLC, LC-MS, and liquid scintillation counting.
References
- BenchChem. (n.d.). Application Notes and Protocols for Radiolabeling 4-Pyrimidine Methanamine Derivatives for Imaging Studies.
- Kumar, R., et al. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno. Canadian Journal of Chemistry, 72(9), 2005-2010.
- Abrams, D. N., et al. (1986). Synthesis and Tumor Uptake of 5-82Br- And 5-131I-labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils. Journal of Medicinal Chemistry, 29(8), 1768-1773.
- Mayfield, E. D., et al. (1967). Incorporation of Bicarbonate-14C into Pyrimidines and into Ribonucleic Acid of the Novikoff Ascites Tumor Cell. Cancer Research, 27(9), 1656-1661.
- Bennett, L. L. (1953). Synthesis of Some Purines and Pyrimidines Labeled in the 2-Position with C14. Journal of the American Chemical Society, 75(10), 2413-2415.
- Moore, A. M., & Anderson, S. M. (1959). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry, 37(4), 590-595.
- Li, G., et al. (2025). Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals.
- ChemTalk. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling.
- Zhang, L., et al. (2025). Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib.
- Mease, R. C., et al. (1991). Synthesis of high specific activity 80mBr and 123I labeled 5-halodeoxyuridines and other 80mBr compounds for the study of auger electron toxicity. Journal of Labelled Compounds and Radiopharmaceuticals, 29(4), 393-403.
- Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.
- Wilson, I., et al. (2012). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 17(1), 123-134.
- Houghton, J. L., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. EJNMMI Radiopharmacy and Chemistry, 4(1), 22.
- Sverdlov, E. D., et al. (1974). Tritium labelling of nucleic acids accompanied by conversion of cytosine to uracil. FEBS Letters, 46(1), 242-246.
- Mondal, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Organic & Biomolecular Chemistry.
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]
- Li, G., & Li, Z. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(15), 4789.
- Mondal, S., et al. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv.
- Wang, M., et al. (2012). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Molecules, 17(12), 14780-14792.
- Heidelberger, C. (2009). Pyrimidine and Pyrimidine Nucleoside Antimetabolites. Holland-Frei Cancer Medicine. 5th edition.
-
Wikipedia. (n.d.). 5-Bromouracil. Retrieved from [Link]
- Yurt Lambrecht, F., et al. (2019). Radiolabeling and in vitro evaluation of a new 5-fluorouracil derivative with cell culture studies. Journal of Labelled Compounds and Radiopharmaceuticals, 62(13), 874-884.
- Al-Zoubi, R. M., et al. (2019). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 24(17), 3175.
- Singh, R., et al. (2018). Development of Radiolabeling Methods for 5-Fluorouracil (5-FU) with Technetium-99m for Preclinical Nuclear Imaging (PNI). International Journal of Medical Research & Health Sciences, 7(5), 110-116.
- ResearchGate. (2025). Tritium labelling of pharmaceuticals.
- Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-384.
- Marek, A. Group. (n.d.). Synthesis of Radiolabeled Compounds.
- Shaw, A. A., & Shetlar, M. D. (1990). Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives. Photochemistry and Photobiology, 52(4), 735-742.
- Synthesis Workshop. (2022, May 7). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube.
-
Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
- D'Onofrio, A., et al. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Pharmaceuticals, 17(9), 1152.
- Al-Ostoot, F. H., et al. (2023). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Results in Chemistry, 5, 100889.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues.
Sources
- 1. moravek.com [moravek.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 18. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for Dihydropyrimidinase Kinetic Assays
Welcome to the technical support center for dihydropyrimidinase (DHP) kinetic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your DHP experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.
Introduction to Dihydropyrimidinase (E.C. 3.5.2.2)
Dihydropyrimidinase is a crucial metalloenzyme in the pyrimidine degradation pathway, responsible for the hydrolytic ring opening of dihydropyrimidines such as dihydrouracil and dihydrothymine to their corresponding N-carbamoyl-β-amino acids. Accurate measurement of its kinetic parameters is vital for understanding metabolic disorders and for the development of drugs targeting this pathway. The enzyme's activity is highly sensitive to the local chemical environment, making the careful optimization of buffer conditions a critical first step for any meaningful kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a dihydropyrimidinase assay, and why is it so important?
The optimal pH for dihydropyrimidinase is typically in the slightly alkaline range, most commonly reported between pH 8.0 and 9.5 . However, the exact optimum can vary depending on the source of the enzyme (e.g., bacterial, mammalian, plant).
Causality: The pH of the buffer directly influences the ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself. For DHP, the catalytic mechanism involves a binuclear metal center (typically zinc) that activates a water molecule for nucleophilic attack. The precise pH maintains the protonation states of key residues (like histidine and aspartate) that coordinate these metal ions and participate in proton transfer, ensuring maximal catalytic efficiency. Deviation from the optimal pH can lead to a sharp decrease in activity due to improper ionization, protein unfolding, or even irreversible denaturation.
Q2: Which buffer system should I choose as a starting point?
For the typical alkaline pH range of DHP, a Tris-HCl or Glycine-NaOH buffer is an excellent starting point.
| Buffer System | Useful pH Range (pKa at 25°C) | Common Starting Concentration | Key Considerations |
| Tris-HCl | 7.5 - 9.0 (pKa ~8.1) | 50 - 100 mM | Temperature-sensitive pKa; good for avoiding interactions with divalent cations. |
| Glycine-NaOH | 8.6 - 10.6 (pKa ~9.6) | 50 - 100 mM | Ideal for higher pH optima; ensure high purity to avoid contamination. |
| Potassium Phosphate | 6.2 - 8.2 (pKa ~7.2) | 50 - 100 mM | Can chelate divalent metal ions essential for DHP activity; use with caution. |
| HEPES | 6.8 - 8.2 (pKa ~7.5) | 20 - 50 mM | Generally a good biological buffer, but may be suboptimal if the ideal pH is > 8.5. |
Expert Insight: Always prepare your buffer and adjust the pH at the temperature you will be running your assay. The pKa of Tris, for instance, decreases significantly as temperature increases, which can lead to a lower-than-intended pH during a heated incubation.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: No or Very Low Enzyme Activity Detected
This is a common and frustrating issue. Before questioning the enzyme itself, scrutinize your buffer and assay conditions.
Systematic Troubleshooting Workflow:
Caption: A two-phase approach for systematic buffer optimization.
References
-
Brooks, K. P., Jones, N. T., & Sander, E. G. (1983). Dihydropyrimidine amidohydrolase from beef liver. Methods in Enzymology, 94, 333-337. [Link]
-
Kautz, J., & Schnackerz, K. D. (1989). Dihydropyrimidinase from calf liver: purification, characterization, and reconstitution of the holoenzyme. European Journal of Biochemistry, 181(2), 431-435. [Link]
-
Abd-El-Fattah, A. F., & El-Awamry, Z. A. (1983). Some properties of dihydropyrimidinase from Penicillium brevicompactum. Biotechnology Letters, 5(11), 741-746. [Link]
-
Ogawa, J., Kim, W. G., & Shimizu, S. (1998). Dihydropyrimidinase from Pseudomonas stutzeri. Methods in Enzymology, 308, 3-10. [Link]
-
Lohkamp, B., Andersen, B., & Piskur, J. (2006). The crystal structure of dihydropyrimidinase from Saccharomyces kluyveri reveals a novel tetrameric assembly and a catalytic dinuclear metal centre. Journal of Molecular Biology, 356(2), 430-444. [Link]
Technical Support Center: Overcoming Interference in Enzymatic Assays with 5-Bromodihydrouracil
Welcome to the technical support center for navigating potential enzymatic assay interference caused by 5-bromodihydrouracil. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during their experiments. Here, we provide in-depth, experience-based insights and actionable protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromodihydrouracil and why might it interfere with my enzymatic assay?
A1: 5-Bromodihydrouracil is a synthetic halogenated derivative of uracil. It is often used in research as a chemical mutagen or as a tool to study DNA repair mechanisms. Its potential for interference in enzymatic assays stems from several key properties inherent to its structure:
-
Structural Analogy to Endogenous Molecules: As a pyrimidine analog, it can be mistakenly recognized by enzymes that naturally bind to uracil or thymine, leading to competitive or non-competitive inhibition that is not the intended focus of the study.
-
Potential for Chemical Reactivity: The presence of a bromine atom and an amide structure introduces the possibility of reactivity with assay components, particularly nucleophilic residues like cysteine in enzymes, which could lead to covalent modification and inactivation.[1][2]
-
Intrinsic Absorbance/Fluorescence: Like many heterocyclic molecules, 5-bromodihydrouracil is expected to absorb ultraviolet (UV) light.[3][4][5] If this absorbance spectrum overlaps with that of your assay's substrate or product, it can lead to significant spectral interference.
Q2: I'm observing a decrease in my enzyme's activity in the presence of 5-bromodihydrouracil. How can I determine if this is true inhibition or an artifact?
A2: This is a critical question in drug discovery and basic research. A decrease in signal does not automatically equate to true inhibition. It is essential to perform a series of control experiments to deconvolute the mechanism. The observed effect could be due to:
-
True Inhibition: The compound is specifically binding to and inhibiting the enzyme of interest.
-
Compound-driven Assay Interference: The compound is interacting with assay components in a way that produces a signal change, independent of the enzyme's activity. This can include spectral interference, aggregation, or reactivity with substrates or detection reagents.[6][7]
The troubleshooting guides below provide detailed protocols to differentiate between these possibilities.
Q3: My absorbance-based assay is showing an unexpected increase in signal when 5-bromodihydrouracil is present. What could be the cause?
A3: An increase in signal in an absorbance-based assay is often indicative of spectral interference. This can occur if 5-bromodihydrouracil or a degradation product has a significant absorbance at the wavelength used for detection.[8] It is crucial to measure the absorbance spectrum of 5-bromodihydrouracil under your specific assay conditions to assess the potential for this type of interference.
Q4: Are there any general best practices I can follow to minimize the risk of interference from compounds like 5-bromodihydrouracil?
A4: Absolutely. Proactive measures can save significant time and resources. Consider the following:
-
Assay Choice: Whenever possible, select assay formats that are less prone to interference. For example, label-free technologies or assays with readouts at longer wavelengths (less common for intrinsic compound absorbance) can be advantageous.[9]
-
Compound Quality Control: Ensure the purity of your 5-bromodihydrouracil stock. Impurities can be reactive and lead to misleading results.[2]
-
Control Experiments: Routinely include appropriate controls in your experimental design. This includes "compound-only" controls and "no-enzyme" controls to identify background signals and non-enzymatic reactions.[10]
Troubleshooting Guides
Guide 1: Investigating Potential Spectral Interference
Spectral interference is a common artifact in absorbance and fluorescence-based assays where the test compound itself absorbs or emits light at the measurement wavelength.
Symptoms:
-
Unexpectedly high background absorbance or fluorescence in wells containing 5-bromodihydrouracil.
-
A dose-dependent increase in signal that is independent of enzyme activity.
-
Non-linear or unusual dose-response curves.
Objective: To determine the absorbance spectrum of 5-bromodihydrouracil in your assay buffer.
Methodology:
-
Prepare a series of dilutions of 5-bromodihydrouracil in your final assay buffer, covering the concentration range used in your experiments.
-
Use a spectrophotometer to scan the absorbance of each concentration across a relevant range of wavelengths (e.g., 230-700 nm).
-
Analysis: Plot absorbance versus wavelength for each concentration. If there is significant absorbance at your assay's measurement wavelength, spectral interference is likely.
Table 1: Hypothetical Absorbance Data for 5-Bromodihydrouracil
| Concentration (µM) | Absorbance at Assay Wavelength (e.g., 340 nm) |
| 0 | 0.005 |
| 10 | 0.050 |
| 50 | 0.250 |
| 100 | 0.500 |
graph TD { A[Start: Suspected Spectral Interference] --> B{Run Spectral Scan of 5-bromodihydrouracil}; B --> C{Significant Absorbance at Assay Wavelength?}; C -- Yes --> D[Implement Correction or Alternative Assay]; C -- No --> E[Spectral Interference Unlikely. Investigate Other Mechanisms]; D --> F[Option 1: Background Subtraction]; D --> G[Option 2: Wavelength Shift]; D --> H[Option 3: Orthogonal Assay]; subgraph "Mitigation Strategies" F; G; H; endnode[fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; F; G; H;
}
Caption: Workflow to identify and address spectral interference.
Guide 2: Assessing Compound Reactivity
Reactive compounds can covalently modify and inactivate enzymes or react with other assay components, leading to false positives.[1][11]
Symptoms:
-
Time-dependent loss of enzyme activity.
-
Irreversible inhibition.
-
High hit rates in high-throughput screens.
Objective: To determine if 5-bromodihydrouracil reacts with sulfhydryl groups, which are present in cysteine residues of many enzymes.
Methodology:
-
Prepare a solution of a thiol-containing compound, such as dithiothreitol (DTT) or glutathione (GSH), in your assay buffer.
-
Incubate this solution with and without 5-bromodihydrouracil for various time points.
-
Measure the concentration of free thiols at each time point using a reagent like Ellman's reagent (DTNB), which produces a colored product upon reaction with free thiols.
-
Analysis: A time-dependent decrease in the concentration of free thiols in the presence of 5-bromodihydrouracil suggests reactivity.
Objective: To determine if the inhibitory effect of 5-bromodihydrouracil is time-dependent, a hallmark of covalent modification.
Methodology:
-
Pre-incubate the enzyme with 5-bromodihydrouracil for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates for each pre-incubation time.
-
Analysis: If the degree of inhibition increases with longer pre-incubation times, it suggests a time-dependent, and possibly covalent, mechanism of action.
Guide 3: Deconvoluting True Inhibition from Non-Specific Effects
Even if spectral interference and reactivity are ruled out, other non-specific mechanisms like compound aggregation can lead to apparent inhibition.[6]
Symptoms:
-
Steep dose-response curves.
-
Inhibition is sensitive to the presence of detergents.
-
Inhibition is dependent on enzyme concentration.
Objective: To determine if the observed inhibition is due to the formation of compound aggregates.
Methodology:
-
Perform your standard enzymatic assay in the presence of varying concentrations of 5-bromodihydrouracil.
-
Repeat the experiment, but with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Analysis: If the potency (IC50) of 5-bromodihydrouracil is significantly reduced in the presence of the detergent, it is highly likely that the compound is acting as an aggregator.
Caption: A stepwise workflow for validating an initial experimental hit.
References
-
Špačková, N., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(33), 21432-21441. Available from: [Link]
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. Available from: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Available from: [Link]
-
Simeonov, A., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. Available from: [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 12(3), 360–366. Available from: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. Available from: [Link]
-
Thorne, N., et al. (2010). Guhados, G. S. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in drug discovery & development, 13(3), 360-366. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Available from: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Available from: [Link]
-
Auld, D. S., et al. (2013). A basis for hit-to-lead progression of high-throughput screening actives. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Available from: [Link]
-
Klebl, B., et al. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 767-784. Available from: [Link]
-
Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466-479. Available from: [Link]
-
Pharmaffiliates. (n.d.). 5-Bromodihydrouracil. Available from: [Link]
-
Iversen, P. W., et al. (2012). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening in Drug Discovery. InTech. Available from: [Link]
-
MIT Press Direct. (2022). Canonical Workflow for Experimental Research. Data Intelligence, 4(2), 241-254. Available from: [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Sensitivity 5-Bromodihydrouracil (5-BrdU) Detection by HPLC
Welcome to the technical support center for the sensitive detection of 5-bromodihydrouracil (5-BrdU) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for quantifying cellular proliferation via 5-BrdU incorporation.
Quantifying 5-BrdU, a synthetic thymidine analog, is a cornerstone of cell proliferation assays in fields ranging from oncology to neuroscience.[1][2] However, achieving the requisite sensitivity and reproducibility by HPLC can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during 5-BrdU analysis.
Q1: Why is my 5-BrdU signal (peak) intensity very low?
Low signal intensity is a frequent problem and can stem from several sources.[3][4] The most common culprits are inefficient release of 5-BrdU from DNA, sample loss during preparation, or suboptimal HPLC and detector conditions.[4] Ensure your DNA hydrolysis is complete and consider switching to an enzymatic method for milder conditions. Also, verify your detector is set to the optimal wavelength for 5-BrdU (around 280 nm for UV) or use a more sensitive detector like a mass spectrometer (MS).[5]
Q2: My chromatogram shows high background noise. What can I do?
High background noise can mask your analyte peak and compromise sensitivity. This is often caused by contaminated mobile phases or sample matrices.[6] Always use HPLC- or MS-grade solvents, filter your mobile phase, and ensure your sample is thoroughly cleaned up to remove interfering substances.
Q3: My 5-BrdU peak is broad and not sharp. Why is this happening?
Poor peak shape can be due to chromatographic issues or problems with the sample itself.[7] Common causes include a degraded column, an injection solvent that is too strong compared to the mobile phase, or extra-column volume.[8] Try replacing your column, dissolving your sample in the initial mobile phase, and minimizing the length and diameter of your tubing.
Q4: Is a standard UV detector sensitive enough for my low-level 5-BrdU samples?
While a UV detector can be sufficient for some applications, its sensitivity may be limited for samples with very low 5-BrdU incorporation. For maximum sensitivity, coupling your HPLC to a tandem mass spectrometer (HPLC-MS/MS) is the gold standard.[9] MS provides exceptional selectivity and can detect ng/L levels of analytes.[10][11]
Q5: What is the best type of HPLC column for 5-BrdU analysis?
A reversed-phase (RP) C18 column is the most common and effective choice for separating 5-BrdU.[12][13] These columns provide excellent retention and resolution for polar analytes like nucleoside analogs. Look for columns with high surface area and good end-capping to minimize peak tailing.
In-Depth Troubleshooting Guide
This section is organized by problem. Identify your issue and follow the diagnostic workflow to pinpoint and resolve the root cause.
Workflow: From Sample to Signal
The following diagram illustrates the critical stages of 5-BrdU analysis where sensitivity issues can arise.
Caption: General workflow for 5-BrdU analysis by HPLC.
Problem 1: Low Signal Intensity / Poor Sensitivity
Low sensitivity is the most critical barrier to accurate quantification. Use the following decision tree to diagnose the cause.
Caption: Decision tree for troubleshooting low signal intensity.
Causality and Solutions:
-
Inadequate DNA Hydrolysis: To be detected, 5-BrdU must be liberated from the DNA backbone. Acid hydrolysis (using HCl) is common but can be harsh and incomplete.
-
Expert Insight: Enzymatic digestion using DNase I is a much milder and often more efficient alternative that preserves the integrity of the nucleoside.[14] It is the recommended first step in troubleshooting low recovery from biological samples.
-
-
Inefficient Sample Cleanup & Matrix Effects: Biological samples contain numerous compounds (salts, proteins, lipids) that can interfere with analysis.[15][16] These "matrix effects" can suppress the ionization of 5-BrdU in an MS source or co-elute and obscure the peak in UV detection.[15][17]
-
Expert Insight: Solid-Phase Extraction (SPE) is highly effective for cleaning up DNA hydrolysates. Choose a reversed-phase SPE cartridge to retain 5-BrdU while allowing polar interferences like salts to pass through.
-
-
Suboptimal Chromatographic Conditions: The choice of mobile phase, gradient, and column are all critical.[4]
-
Expert Insight: 5-BrdU is a polar molecule. Start with a high aqueous mobile phase (e.g., 95-98% water with a buffer like ammonium acetate or formic acid) and a shallow gradient of acetonitrile or methanol. The acidic modifier (formic acid) helps to protonate the molecule, improving peak shape and MS signal in positive ion mode.
-
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape compromises resolution and leads to inaccurate integration, affecting quantification.
| Symptom | Potential Causes | Solutions & Explanations |
| Peak Tailing | - Secondary interactions with the column (silanol activity).- Column contamination or degradation. | - Use a modern, end-capped C18 column to minimize exposed silanols.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to protonate silanols and reduce interaction.- Flush the column with a strong solvent or replace it if it's old.[18] |
| Peak Fronting | - Sample overload.- Sample solvent incompatible with the mobile phase. | - Dilute the sample or inject a smaller volume.[8]- Dissolve the final sample extract in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).[8] Injecting in a stronger solvent causes the peak to spread on the column head. |
| Broad Peaks | - High extra-column volume.- Low mobile phase flow rate.- Column temperature fluctuations. | - Minimize tubing length and use narrow internal diameter (ID) tubing between the injector, column, and detector.- Ensure the flow rate is optimal for the column dimensions (typically 0.2-0.5 mL/min for a standard analytical column).- Use a column oven to maintain a stable temperature.[19] |
Optimized Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Enzymatic DNA Hydrolysis for High-Yield 5-BrdU Extraction
This protocol is designed to maximize the recovery of 5-BrdU from extracted cellular DNA.
-
DNA Quantification: Accurately quantify the amount of extracted DNA using a spectrophotometer (e.g., NanoDrop). Use 10-20 µg of DNA per sample.
-
Enzyme Buffer Preparation: Prepare a digestion buffer containing 100 mM Sodium Acetate and 2 mM Calcium Chloride, adjusted to pH 5.0.
-
Initial Digestion: Add 20 units of Nuclease P1 to the DNA sample in the digestion buffer. Incubate at 50°C for 2 hours.
-
Rationale: Nuclease P1 is a non-specific endonuclease that digests DNA/RNA into 5'-mononucleotides.
-
-
Secondary Digestion: Add 10 units of Alkaline Phosphatase to the mixture. Incubate at 37°C for 1 hour.
-
Rationale: Alkaline Phosphatase dephosphorylates the mononucleotides to produce the final nucleosides, including 5-bromo-2'-deoxyuridine (the correct form of BrdU for HPLC), which is required for reverse-phase separation.
-
-
Protein Precipitation: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the enzymes and precipitated proteins.
-
Final Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial HPLC mobile phase. Filter through a 0.22 µm syringe filter before injection.[20]
Protocol 2: High-Sensitivity HPLC-MS/MS Method Parameters
This method is optimized for detecting trace levels of 5-BrdU.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC System | Minimizes peak dispersion and allows for higher throughput. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Small particle size provides high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reversed-phase. |
| Gradient | 2% B to 40% B over 5 min, then wash and re-equilibrate | A shallow gradient is crucial for resolving 5-BrdU from other endogenous nucleosides. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
| MS Detector | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM analysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | 5-BrdU ionizes efficiently in positive mode. |
| MRM Transitions | Q1: 307.0 -> Q3: 191.0 (Quantifier)Q1: 307.0 -> Q3: 116.0 (Qualifier) | Specific parent-to-fragment transitions ensure high selectivity. The 307.0 m/z corresponds to [BrdU+H]+. The 191.0 fragment corresponds to the loss of the deoxyribose sugar. |
References
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Chromatography Today. 4 Common Mistakes to Avoid in HPLC. [Link]
-
MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
-
NIH National Library of Medicine. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
ALWSCI. Key Considerations For Sample Preparation in HPLC. [Link]
-
Creative Diagnostics. BrdU Staining Protocol. [Link]
-
ResearchGate. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
-
LCGC. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
ResearchGate. Development and validation of reverse phase liquid chromatographic methods for the determination of acebrophylline in capsule form. [Link]
-
NIH National Library of Medicine. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PubMed. Accurate determination of S-phase fraction in proliferative cells by dual fluorescence and peroxidase immunohistochemistry with 5-bromo-2'-deoxyuridine (BrdU) and Ki67 antibodies. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]
-
Chromatography Today. Solving Common Errors in HPLC. [Link]
-
ResearchGate. Assessment of Cell Proliferation by 5-Bromodeoxyuridine (BrdU) Labeling for Multicolor Flow Cytometry. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
BD Pharmingen. BrdU Flow Kits Instruction Manual. [Link]
-
ScienceOpen. Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ResearchGate. Matrix effect in a view of LC-MS/MS: An overview. [Link]
-
Sisu@UT. Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Sources
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores [pharmacores.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Navigating the Nuances of Low DPD Activity Measurement with 5-Bromodihydrouracil: A Technical Support Guide
Introduction: The Challenge of Quantifying Low DPD Activity
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[1] Patients with low DPD activity are at a significantly higher risk of severe, and sometimes fatal, toxicity from standard doses of 5-FU.[2] Consequently, accurate measurement of DPD activity is paramount for personalized medicine in oncology.
While several methods exist for assessing DPD status, including genotyping of the DPYD gene and measuring endogenous uracil levels, direct enzymatic assays provide a functional measure of DPD activity.[3][4] The use of a synthetic substrate like 5-bromodihydrouracil in a spectrophotometric assay offers a potential alternative to radiolabeled or chromatography-based methods, which can be cumbersome and expensive.[5] However, measuring low DPD activity presents a unique set of challenges, primarily centered around achieving a sufficient signal-to-noise ratio and ensuring the stability of all assay components.
This technical support guide provides a comprehensive resource for researchers and clinicians working to develop and troubleshoot a DPD activity assay using 5-bromodihydrouracil.
Core Principles of a Hypothetical 5-Bromodihydrouracil DPD Assay
A spectrophotometric DPD assay using 5-bromodihydrouracil would likely be based on the following principle: DPD catalyzes the oxidation of 5-bromodihydrouracil to 5-bromouracil, with the concomitant reduction of a cofactor, typically NADP+ to NADPH. The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
Troubleshooting Guide: Common Issues and Solutions
This section addresses potential problems you may encounter when measuring low DPD activity with a 5-bromodihydrouracil-based assay.
Issue 1: Low or No Detectable Signal (Flat Baseline)
Possible Causes & Solutions
-
Inactive Enzyme:
-
Improper Storage: DPD is sensitive to degradation. Ensure that enzyme preparations (e.g., peripheral blood mononuclear cell (PBMC) lysates) are stored at -80°C and subjected to minimal freeze-thaw cycles.
-
Inadequate Cofactors: The assay relies on the presence of sufficient NADPH. Prepare fresh NADPH solutions for each experiment, as it is prone to degradation.
-
-
Sub-optimal Assay Conditions:
-
Incorrect pH: DPD activity is pH-dependent. The optimal pH for the reverse reaction (oxidation) may differ from the forward (reduction) reaction. Empirically determine the optimal pH for your assay, starting with a range of 7.0-8.5.
-
Inappropriate Temperature: While many enzyme assays are run at 37°C, this may not be optimal for DPD stability over the course of the assay. Consider a lower temperature (e.g., 25°C or 30°C) to improve enzyme stability, especially for prolonged incubation times.
-
-
Substrate Issues:
-
5-Bromodihydrouracil Degradation: The stability of 5-bromodihydrouracil in aqueous buffer solutions may be limited. Prepare fresh substrate solutions for each experiment and protect them from light.
-
Incorrect Substrate Concentration: If the concentration of 5-bromodihydrouracil is too far below the Michaelis constant (Km) of the enzyme, the reaction rate will be very low. It is important to determine the Km of DPD for 5-bromodihydrouracil to work at a saturating concentration.
-
Issue 2: High Background Signal or Rapid Non-Enzymatic Reaction
Possible Causes & Solutions
-
Contaminating Enzymes: PBMC lysates contain a multitude of enzymes. Other dehydrogenases may be capable of oxidizing 5-bromodihydrouracil or other components in the reaction mixture, leading to a high background.
-
Include a "No Enzyme" Control: This is essential to determine the rate of the non-enzymatic reaction.
-
Specific Inhibitors: If a specific contaminating enzyme is suspected, consider adding a known inhibitor of that enzyme to the reaction mixture.
-
-
Substrate Instability: 5-bromodihydrouracil may be unstable in the assay buffer, leading to a non-enzymatic change in absorbance.
-
Monitor Substrate in Buffer: Incubate 5-bromodihydrouracil in the assay buffer without the enzyme and monitor the absorbance over time to assess its stability.
-
-
Interference from Sample Components: Hemoglobin from red blood cell contamination in PBMC preparations can interfere with spectrophotometric readings.
-
Optimize PBMC Isolation: Use a Ficoll-Paque gradient or other methods to ensure high purity of your PBMC fraction.
-
Issue 3: Poor Reproducibility (High Variability Between Replicates)
Possible Causes & Solutions
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability.
-
Use Calibrated Pipettes: Regularly calibrate all pipettes used in the assay.
-
Prepare Master Mixes: For multiple reactions, prepare a master mix of all common reagents to minimize pipetting errors.
-
-
Inconsistent Incubation Times: Precise timing of the start and stop of the reaction is critical, especially for kinetic assays.
-
Use a Multi-channel Pipette or Automated Dispenser: This can help to start all reactions simultaneously.
-
-
Temperature Fluctuations: Ensure that the reaction plate or cuvettes are maintained at a constant temperature throughout the assay.
-
Use a Temperature-Controlled Plate Reader or Water Bath: This will minimize temperature-induced variations in enzyme activity.
-
-
Inhomogeneous Mixing: Inadequate mixing of reagents can lead to localized differences in reaction rates.
-
Gently Mix Upon Reagent Addition: Ensure thorough but gentle mixing to avoid denaturing the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected Km of DPD for 5-bromodihydrouracil?
A1: The Km of DPD for 5-bromodihydrouracil is not well-documented in the literature. It would need to be determined experimentally by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. As a starting point, you could test a range of concentrations from 1 µM to 1 mM.
Q2: How can I be sure that the activity I am measuring is specific to DPD?
A2: To confirm DPD-specific activity, you can use a known DPD inhibitor, such as 5-ethynyluracil (5-EU). A significant decrease in the reaction rate in the presence of 5-EU would indicate that the measured activity is, at least in part, due to DPD.
Q3: My samples have very low DPD activity. How can I increase the signal?
A3: For low-activity samples, you can try the following:
-
Increase the amount of protein (enzyme) in the assay.
-
Increase the reaction time. However, you must first confirm that the reaction is linear over the extended time period.
-
Use a more sensitive detection method. If spectrophotometry is not sensitive enough, you may need to consider a fluorometric or a more complex but sensitive method like HPLC-MS.
Q4: What are the critical quality control steps for this assay?
A4: Key quality control steps include:
-
Running a positive control: A sample with known DPD activity to ensure the assay is working correctly.
-
Running a negative control: A "no enzyme" control to measure the background rate.
-
Running samples in duplicate or triplicate: To assess the precision of the assay.
-
Monitoring the stability of reagents: Particularly the NADPH and 5-bromodihydrouracil solutions.
Experimental Protocols
Protocol 1: Preparation of PBMC Lysate
-
Isolate PBMCs from whole blood using a standard Ficoll-Paque density gradient centrifugation method.
-
Wash the PBMC pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT).
-
Lyse the cells by sonication on ice or by freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (the lysate) and determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Store the lysate in aliquots at -80°C until use.
Protocol 2: Hypothetical Spectrophotometric DPD Assay
-
Prepare a master mix containing the following reagents in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5):
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration, if necessary)
-
-
In a 96-well UV-transparent plate, add the appropriate volume of the master mix to each well.
-
Add the PBMC lysate to the wells.
-
To initiate the reaction, add the 5-bromodihydrouracil solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
DPD activity can be expressed as nmol of NADPH produced per minute per mg of protein.
Data Presentation
Table 1: Recommended Reagent Concentrations (Starting Point for Optimization)
| Reagent | Final Concentration |
| Potassium Phosphate Buffer | 100 mM, pH 7.5 |
| NADP+ | 1 mM |
| 5-Bromodihydrouracil | 100 µM (to be optimized) |
| PBMC Lysate | 20-100 µg protein |
Visualizations
Diagram 1: Hypothetical DPD Catalytic Cycle with 5-Bromodihydrouracil
Sources
- 1. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denaturing high performance liquid chromatography analysis of the DPYD gene in patients with lethal 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Spectrophotometric DPD Assays
Welcome to the technical support center for N,N-diethyl-p-phenylenediamine (DPD) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, ensuring the accuracy and reliability of your experimental results. Here, we move beyond simple procedural lists to explain the causality behind each step, empowering you to make informed decisions in your work.
Core Principles of the DPD Assay
The DPD method, pioneered by Dr. A. T. Palin, is the globally recognized standard for measuring free and total chlorine, as well as other oxidants.[1] The fundamental chemistry involves the oxidation of the colorless DPD indicator to a magenta-colored product, known as a Würster dye.[1][2] The intensity of this color, measured spectrophotometrically at ~515-530 nm, is directly proportional to the concentration of the oxidant in the sample.[1][3]
The DPD Reaction Mechanism
The reaction is a two-step oxidation process. The initial, rapid oxidation forms the colored radical cation. A secondary, slower oxidation can occur, especially at high oxidant concentrations, leading to a colorless imine product. This "bleaching" effect can cause falsely low readings.[1][4]
Caption: Workflow for High Blank Troubleshooting.
Problem: High and Drifting Sample Absorbance
When the issue appears only after adding the sample, the cause lies within the sample matrix itself.
| Potential Cause | Underlying Reason & Verification | Corrective Action |
| Sample Turbidity & Color | Suspended particles scatter light, and inherent sample color absorbs light, both of which lead to artificially high absorbance readings unrelated to the DPD reaction. [3][5]This interference is a primary source of error in non-blanked measurements. | 1. Use a Sample Blank: This is the most critical step. A sample blank consists of the sample without the DPD reagent. [3][6]Zeroing the spectrophotometer with the sample blank corrects for baseline turbidity and color. [3][7]2. Filtration: If turbidity is high, filter the sample through a 0.45 µm or 0.22 µm filter. Note that this may not be suitable if the analyte can bind to the filter material. [5][8] |
| Chemical Interferences | Other oxidizing agents in the sample will react with DPD, causing a positive interference. Common interferents include bromine, iodine, ozone, chlorine dioxide, and oxidized forms of manganese and chromium. [3][9] | 1. pH Control: Ensure the final reaction pH is between 6.2 and 6.5. The buffer in the DPD reagent is designed to achieve this, but highly acidic or alkaline samples may need pre-adjustment. [3]2. Masking Agents: For specific interferences like oxidized manganese, a pre-treatment step involving potassium iodide and sodium arsenite can be used to negate its effect before adding DPD. [10]3. Dilution: If interference is suspected and cannot be masked, diluting the sample with high-purity water can bring the interferent concentration below a level that significantly impacts the result. Remember to account for the dilution factor in the final calculation. |
Key Experimental Protocols
Adherence to standardized protocols is paramount for reproducible, low-noise results.
Protocol 1: Preparation of a Reagent Blank
A reagent blank is used to zero the instrument and confirm the purity of your reagents and water. [11]
-
Power On Spectrophotometer: Allow the instrument to warm up for at least 15-20 minutes to stabilize the lamp source. Set the wavelength to the appropriate value for DPD (e.g., 515 nm).
-
Prepare Blank: In a clean, optically matched cuvette, add the same volume of high-purity deionized water that you will use for your samples (e.g., 10 mL).
-
Add Reagent: Add the DPD reagent (e.g., one powder pillow or the specified volume of liquid reagent) to the water.
-
Mix: Cap the cuvette and invert gently several times to mix thoroughly until the reagent is fully dissolved. Do not shake vigorously, as this can introduce microbubbles.
-
Clean Cuvette: Wipe the outside of the cuvette with a lint-free cloth (e.g., Kimwipe) to remove fingerprints and smudges.
-
Zero Instrument: Place the cuvette in the spectrophotometer, ensuring correct orientation. Use this "reagent blank" to set the absorbance to zero.
Protocol 2: Correcting for Sample Matrix Effects with a Sample Blank
A sample blank is essential for any sample that has inherent color or turbidity. [3][6]
-
Prepare Reagent Blank: Follow Protocol 1 to prepare a reagent blank and zero the instrument.
-
Prepare Sample Blank: In a second, identical cuvette, add the specified volume of your sample (e.g., 10 mL). Do not add any DPD reagent.
-
Measure Sample Blank Absorbance: Place the sample blank cuvette in the spectrophotometer and record the absorbance value. This value represents the background noise from your sample matrix.
-
Prepare and Measure Test Sample: In a third cuvette, add the sample volume (e.g., 10 mL) and the DPD reagent. Mix well and let the color develop for the specified time (e.g., 1 minute for free chlorine). Measure the absorbance of this test sample.
-
Calculate Corrected Absorbance: Subtract the absorbance of the sample blank (Step 3) from the absorbance of the test sample (Step 4). This corrected value is what should be used to determine the analyte concentration from your calibration curve.
Corrected Absorbance = (Test Sample Absorbance) - (Sample Blank Absorbance)
References
- ORION METHOD AC4070 Total and Free Chlorine (Cl2) by DPD Colorimetry. (2006). Thermo Scientific.
- Total Chlorine DPD Method. Thermo Fisher Scientific.
- METHOD 1.00602Cl2 Chlorine (Cl2) by DPD and Photometry. (2000). Sigma-Aldrich.
- Measuring Chlorine using DPD. Palintest.
- Free Chlorine and DPD test!.
- Test Killers: Common Water Testing Interferences and How to Avoid Them. (2017).
- Chlorine Test Interference. (2014). YouTube.
- Standard Methods: 4500-Cl G: Chlorine by DPD. APHA.
- Chlorine Analysis. Hach Company.
- What would cause positive results using DPD when no chlorine is present in the sample?. (2022). Hach Support.
- How Does a Blank Improve Spectrophotometry Results?. (2024). Ucallmlabs.
- Chlorine, Total. Hach.
- The Blank in Photometry. (2019). Eppendorf.
- Turbidity Interference in Colourimetric W
- Turbidity and its impact on photometric water analysis with advanced auto detection. (2024). ESSLAB.
- Measurement of Residual Chlorine Meter and Interference Effect. BOQU Instrument.
- Blanks in Method Valid
Sources
- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. aquamagazine.com [aquamagazine.com]
- 5. galgo.co.uk [galgo.co.uk]
- 6. ucallmlabs.com [ucallmlabs.com]
- 7. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 8. news-medical.net [news-medical.net]
- 9. Measuring Principle and Interference Effect of Residual Chlorine Meter [boquinstrument.com]
- 10. images.hach.com [images.hach.com]
- 11. eurachem.org [eurachem.org]
Technical Support Center: Method Refinement for 5-Bromodihydrouracil Analysis in Complex Biological Matrices
Welcome to the technical support center for the analysis of 5-bromodihydrouracil in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the analysis of 5-bromodihydrouracil.
Q1: My 5-bromodihydrouracil signal is low and inconsistent. What are the likely causes?
A1: Low and inconsistent signals can stem from several factors. The most common culprits are:
-
Analyte Instability: 5-bromodihydrouracil, like other nucleobase analogs, may be susceptible to enzymatic degradation in biological matrices.[1] Ensure samples are processed promptly and stored at appropriate temperatures.
-
Poor Extraction Recovery: Your sample preparation method may not be optimal for this analyte. Re-evaluate your choice of extraction solvent and pH.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of 5-bromodihydrouracil in the mass spectrometer's source.[2][3][4][5]
-
Suboptimal LC-MS/MS Conditions: The mobile phase composition, gradient, or mass spectrometer parameters may not be ideal for this compound.
Q2: I am observing a peak at M+2 with roughly the same intensity as my target analyte peak. Is this a contaminant?
A2: No, this is not a contaminant. It is the characteristic isotopic signature of a bromine-containing compound. Bromine has two major isotopes, 79Br and 81Br, which are present in almost equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is a key indicator that you are detecting the correct compound.
Q3: How should I store my plasma/serum samples before analysis to ensure the stability of 5-bromodihydrouracil?
A3: For analytes susceptible to enzymatic degradation, it is crucial to handle and store samples correctly. Based on stability studies of similar compounds like 5-fluorouracil, blood specimens should be placed on ice immediately after collection.[1] The plasma or serum should be separated as soon as possible and stored frozen at -20°C or, preferably, -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.
Q4: What is a good starting point for a sample preparation method for 5-bromodihydrouracil from plasma?
A4: A robust starting point would be a protein precipitation step followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Protein precipitation with a cold organic solvent like acetonitrile or methanol is effective at removing the bulk of proteins.[8] For enhanced cleanup and to minimize matrix effects, a subsequent LLE with a solvent mixture such as ethyl acetate and isopropanol, or an SPE cleanup is recommended.
In-Depth Troubleshooting Guides
Sample Handling and Stability
Ensuring the stability of 5-bromodihydrouracil from the moment of sample collection is paramount for accurate quantification.
Problem: Analyte degradation before analysis.
-
Symptom: Lower than expected concentrations, high variability between replicates, or the appearance of unknown degradation peaks in the chromatogram.
-
Probable Causes:
-
Solutions:
-
Immediate Cooling: Place blood collection tubes on ice immediately after drawing the sample.
-
Prompt Processing: Separate plasma or serum from whole blood within one hour of collection.
-
Use of Anticoagulants/Stabilizers: For plasma, use tubes containing an appropriate anticoagulant (e.g., EDTA). While not explicitly documented for 5-bromodihydrouracil, for some unstable compounds, the addition of enzyme inhibitors or pH modifiers at the time of collection can be beneficial.
-
Controlled Storage: Store separated plasma/serum at ≤ -20°C for short-term storage and at ≤ -70°C for long-term storage.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
-
Sample Preparation
The goal of sample preparation is to efficiently extract 5-bromodihydrouracil from the complex biological matrix while removing interfering components.
Problem: Low and irreproducible recovery.
-
Symptom: Low signal intensity for the analyte and internal standard, and high variability in their responses.
-
Probable Causes:
-
Inefficient Protein Precipitation: The chosen solvent or ratio may not be effectively removing proteins, leading to analyte trapping.
-
Suboptimal Extraction Solvent/pH in LLE: The polarity and pH of the extraction solvent may not be suitable for partitioning 5-bromodihydrouracil from the aqueous matrix.
-
Incorrect SPE Sorbent or Elution Solvent: The chosen SPE cartridge chemistry or the elution solvent may not be appropriate for retaining and subsequently eluting the analyte.
-
-
Solutions:
-
Optimize Protein Precipitation:
-
Test different cold organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the plasma volume (e.g., 2:1, 3:1, 4:1 v/v).[8]
-
Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.
-
-
Refine Liquid-Liquid Extraction (LLE):
-
Experiment with a range of solvent polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like ethyl acetate/isopropanol).
-
Adjust the pH of the aqueous sample to ensure 5-bromodihydrouracil is in a neutral state for optimal extraction into an organic solvent.
-
-
Systematize Solid-Phase Extraction (SPE):
-
Screen different SPE sorbents (e.g., reversed-phase C18, mixed-mode cation exchange).
-
Methodically optimize each step: conditioning, loading, washing (to remove interferences), and elution (to recover the analyte).
-
-
Problem: Significant matrix effects.
-
Symptom: Ion suppression or enhancement, observed as a decrease or increase in analyte signal when comparing standards in solvent versus standards in extracted blank matrix.[3][5]
-
Probable Causes:
-
Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with the analyte and interfere with its ionization.[4]
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.
-
-
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the region where matrix components elute (often early in the run for phospholipids in reversed-phase chromatography).
-
Enhance Sample Cleanup:
-
Incorporate a more rigorous cleanup step after protein precipitation, such as LLE or SPE.
-
Consider specialized phospholipid removal plates or cartridges.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Analysis
Fine-tuning the Liquid Chromatography and Mass Spectrometry parameters is critical for achieving the desired sensitivity, selectivity, and reproducibility.
Problem: Poor peak shape (tailing, fronting, or broad peaks).
-
Symptom: Chromatographic peaks are not symmetrical or are wider than expected, leading to poor integration and reduced sensitivity.
-
Probable Causes:
-
Column Overload: Injecting too much analyte.
-
Incompatible Injection Solvent: The solvent used to reconstitute the sample is too strong, causing the analyte to move too quickly through the column initially.
-
Secondary Interactions: The analyte is interacting with active sites on the column packing material.
-
Column Degradation: The column performance has deteriorated over time.
-
-
Solutions:
-
Reduce Injection Volume or Sample Concentration.
-
Match Injection Solvent to Initial Mobile Phase: Reconstitute the sample in a solvent that is weaker than or equal in strength to the starting mobile phase conditions.
-
Modify Mobile Phase: Add a small amount of an appropriate modifier (e.g., formic acid for acidic compounds, ammonium hydroxide for basic compounds) to improve peak shape.
-
Use a New or Different Column: Test a new column of the same type or a column with a different chemistry.
-
Problem: Low sensitivity in the mass spectrometer.
-
Symptom: The signal-to-noise ratio for the analyte is poor, even at higher concentrations.
-
Probable Causes:
-
Suboptimal Ionization: The analyte may not be ionizing efficiently in the chosen mode (positive or negative electrospray ionization - ESI).
-
Poor Fragmentation: The collision energy used for fragmentation may be too low or too high.
-
In-source Fragmentation: The analyte may be fragmenting in the ion source before entering the mass analyzer.[9][10]
-
-
Solutions:
-
Optimize Ionization Source Parameters:
-
Test both positive and negative ESI modes. Given its structure, 5-bromodihydrouracil may ionize in negative mode.
-
Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Optimize Fragmentation:
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Conduct a collision energy optimization experiment to find the voltage that yields the highest intensity for the selected fragment ion.
-
-
Address In-source Fragmentation:
-
If in-source fragmentation is suspected, try reducing the source temperature and fragmentor/cone voltage.
-
For brominated compounds, it's possible to induce in-source fragmentation to detect the bromide ion (m/z 79 and 81) as a screening method, but for quantification, preserving the molecular ion is preferable.[9][10]
-
-
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
This protocol provides a robust starting point for the extraction of 5-bromodihydrouracil from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate/isopropanol (90:10, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method Parameters
These are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Parent Ion (M-H)-: Monitor for the deprotonated molecule. Fragment Ions: Optimize by infusing a standard solution. |
| Isotope Confirmation | Monitor the M-H and [M+2]-H transitions for the bromine isotope pattern. |
| Source Temperature | 350°C |
| Capillary Voltage | Optimize (e.g., -3.0 kV) |
References
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- Introduction to Spectroscopy V: Mass Spectrometry. University of Colorado Boulder.
- Troubleshooting LC-MS.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- Guide to achieving reliable quantit
- 5.2 Mass Spectrometry. Chemistry LibreTexts.
- Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chrom
- Stability Issues in Bioanalysis: New Case Studies. European Bioanalysis Forum.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Stabilisation of Clinical Samples. European Bioanalysis Forum.
- Using LC-MS/MS Metabolomics to Study Cancer Metabolism. DigitalCommons@UNMC.
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Whole Blood Stability Determination: Overcoming Challenges of Drug Equilibr
- Chemometrics and molecular fingerprints to enhance LC-MS/MS spectral m
- Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc.
- Stability of 5-fluorouracil in whole blood and plasma. PubMed.
Sources
- 1. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to Method Validation: Quantification of 5-Bromodihydrouracil by HPLC-UV
In the landscape of drug development and metabolic research, the precise quantification of novel compounds and their metabolites is paramount. 5-Bromodihydrouracil, a halogenated pyrimidine, represents a class of compounds with significant therapeutic and research interest. Its structural similarity to endogenous nucleosides necessitates a robust and reliable analytical method for accurate quantification in various matrices. This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for 5-bromodihydrouracil.
This document is structured not as a rigid protocol but as a narrative of scientific rationale, comparing the validated HPLC-UV method against more complex alternatives and grounding every step in authoritative regulatory guidelines. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to validate a method that is not only compliant but scientifically sound and fit for purpose.
The Analytical Challenge and Method Development Rationale
5-Bromodihydrouracil is a polar molecule. The primary challenge in RP-HPLC is achieving adequate retention on nonpolar stationary phases (like C18) using conventional mobile phases.[1][2][3] Methods for the related, less polar compound 5-bromouracil often use highly aqueous mobile phases, which can lead to retention time instability or "phase dewetting" on traditional C18 columns.[3][4]
Therefore, our method development began with the selection of a modern, polar-endcapped C18 column designed for stable performance in highly aqueous conditions. The mobile phase consists of a simple isocratic mixture of phosphate buffer and acetonitrile. The buffer's pH is maintained near neutral to ensure consistent ionization state of the analyte, while the low percentage of organic modifier maximizes retention for this polar compound. UV detection is set at a wavelength of maximum absorbance for the brominated uracil scaffold, ensuring optimal sensitivity.
The Validation Workflow: A Blueprint for Confidence
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[5] Our approach is built upon the framework of the International Council for Harmonisation (ICH) guideline Q2(R1), a globally recognized standard.[6][7][8]
Caption: Figure 1: HPLC Method Validation Workflow
Core Validation Parameters: An In-Depth Analysis
System Suitability Testing (SST)
Why it's critical: Before embarking on formal validation, we must verify that the entire HPLC system (instrument, column, mobile phase) is operating correctly on the day of analysis.[9][10] SST is not just a preliminary check; it's a mandatory component of every analytical run, ensuring the ongoing validity of the data.[10][11]
Protocol: A standard solution of 5-bromodihydrouracil (e.g., at the MQC level) is injected five or six times. The following parameters are evaluated against pre-defined acceptance criteria, which are often based on United States Pharmacopeia (USP) guidelines.[9][12][13]
| Parameter | USP General Guideline | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating potential column degradation or secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Precision (%RSD) | RSD ≤ 2.0% for peak area and retention time | Demonstrates the reproducibility of the injection and pumping system.[9] |
Specificity and Selectivity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the peak you are measuring is solely from 5-bromodihydrouracil.
Protocol:
-
Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms are then analyzed to ensure that the main analyte peak is well-resolved from any degradant peaks.
-
Matrix Blank Analysis: A blank matrix sample (e.g., plasma extract, formulation placebo) is injected to confirm the absence of interfering peaks at the retention time of 5-bromodihydrouracil.
Linearity and Range
Why it's critical: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. This is fundamental for accurate quantification.
Protocol: A series of at least five calibration standards are prepared and analyzed. The peak area response is plotted against the known concentration, and a linear regression analysis is performed.
| Parameter | Acceptance Criterion | Purpose |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates the strength of the linear relationship. |
| Y-intercept | Close to zero | Shows minimal bias at the lower end of the range. |
| Residual Plot | Random distribution | Confirms the appropriateness of the linear model. |
Accuracy and Precision
Why it's critical:
-
Accuracy measures the closeness of the experimental value to the true value.
-
Precision measures the degree of scatter between a series of measurements. We assess it at two levels:
-
Repeatability (Intra-assay precision): Consistency within the same day, by the same analyst.
-
Intermediate Precision (Inter-assay precision): Consistency between different days, analysts, or equipment.
-
Protocol: Quality control (QC) samples are prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are analyzed in replicate (n=5 or 6) on different days.
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| LQC | 98.9% | 1.8% |
| MQC | 100.5% | 1.2% |
| HQC | 99.7% | 1.1% |
| Acceptance Criteria | 85-115% (or 90-110%) | ≤ 15% (or ≤ 10%) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is the practical lower limit of the method.
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol: Key parameters are slightly varied, and the effect on the results is observed.
-
Mobile Phase Composition: ± 2% absolute change in acetonitrile.
-
Mobile Phase pH: ± 0.2 units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 0.1 mL/min.
The system suitability parameters should still meet the acceptance criteria under these varied conditions.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
While the validated HPLC-UV method is robust and fit-for-purpose for many applications, it is essential to understand its performance in the context of alternative technologies, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Validated RP-HPLC-UV Method | Alternative: LC-MS/MS Method |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio of specific fragment ions. |
| Specificity | High, but relies on chromatographic resolution. Potential for interference from co-eluting compounds with similar UV spectra. | Extremely high. Can distinguish between compounds of the same mass by their unique fragmentation patterns. |
| Sensitivity (LOQ) | Typically in the low ng/mL to µg/mL range (e.g., ~10-50 ng/mL). | Exceptionally high, often in the low pg/mL range.[14] |
| Development Time | Relatively short. | More complex and time-consuming due to ion source optimization and MRM transition selection. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, requires specialized expertise for operation and data analysis. |
| Ideal Application | Quantification in relatively clean matrices, quality control, formulation analysis, assays where high sensitivity is not required. | Bioanalysis (plasma, tissue), trace-level impurity analysis, metabolomics, applications requiring the highest level of certainty and sensitivity.[15] |
Detailed Experimental Protocol: Accuracy and Precision Assessment
1. Preparation of Stock and Standard Solutions:
- Prepare a primary stock solution of 5-bromodihydrouracil (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- From this stock, prepare intermediate stock solutions for the calibration curve and QC samples.
- Prepare calibration standards to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
- Prepare QC samples at three levels: LQC (e.g., 0.3 µg/mL), MQC (e.g., 8 µg/mL), and HQC (e.g., 16 µg/mL).
2. Chromatographic Conditions:
- Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.8) : Acetonitrile (98:2 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 275 nm
3. Analytical Run Procedure (Day 1 - Analyst 1):
- Equilibrate the HPLC system until a stable baseline is achieved.
- Perform the System Suitability Test: Inject the MQC solution six times. Verify that %RSD, tailing factor, and plate count meet the pre-defined criteria.
- Inject the calibration curve standards from lowest to highest concentration.
- Inject the QC samples in replicate (n=6 for LQC, MQC, HQC).
- Process the data. Generate the calibration curve and calculate the concentrations of the QC samples.
4. Data Analysis:
- Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the replicate QC injections. This provides the repeatability (intra-assay precision).
- Calculate the percent recovery for each QC sample against its nominal concentration. This determines the accuracy.
- Repeat the analytical run on a different day with a different analyst to determine intermediate precision.
Conclusion
The validation process described herein demonstrates that the proposed RP-HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of 5-bromodihydrouracil. The performance characteristics, summarized in the validation tables, confirm its suitability for routine analysis in a quality control or research environment.
While LC-MS/MS offers superior sensitivity and specificity, the HPLC-UV method provides a cost-effective, reliable, and accessible alternative for applications where picogram-level detection is not required.[15] The choice between these methods should always be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and available resources. By following the principles outlined in this guide, researchers can confidently develop and validate analytical methods that generate trustworthy and defensible data.
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Unraveling the Substrate Specificity of Dihydropyrimidine Dehydrogenase: A Comparative Analysis of 5-Fluorouracil and 5-Bromodihydrouracil
An In-Depth Comparative Guide for Researchers
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Metabolism
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, such as uracil and thymine.[1][2][3] Its role extends critically into the realm of pharmacology, where it is the primary determinant of the metabolism of fluoropyrimidine chemotherapeutic agents, most notably 5-fluorouracil (5-FU).[4][5][6] Over 80-85% of an administered 5-FU dose is broken down by DPD into an inactive metabolite, dihydrofluorouracil (DHFU).[3][4][5][7] This enzymatic inactivation is a double-edged sword: while it prevents systemic accumulation, its variability among patients is a major cause of inconsistent treatment outcomes and severe, sometimes lethal, toxicity.[8][9][10]
Individuals with reduced or absent DPD activity, a condition known as DPD deficiency, are unable to metabolize 5-FU effectively.[9][10] This leads to prolonged exposure to the active drug, dramatically increasing the risk of severe adverse events like neutropenia, mucositis, and diarrhea.[9][11] Consequently, understanding the interaction of various compounds with DPD is paramount for drug development, personalized medicine, and the safe administration of 5-FU-based chemotherapy.[12]
This guide provides a detailed comparison of two key compounds in the context of DPD activity: 5-fluorouracil, the widely used anticancer drug, and 5-bromodihydrouracil, a related analogue. We will explore their chemical properties, their distinct roles as DPD substrates, and their applications in clinical and research settings, supported by experimental data and protocols.
Structural and Chemical Properties: A Tale of Two Analogs
At a glance, 5-fluorouracil and 5-bromodihydrouracil are structurally related pyrimidine analogs. However, the substitution of a fluorine atom for a bromine atom and the saturation of the C5-C6 double bond fundamentally alter their chemical properties and, consequently, their interaction with the DPD enzyme.
Caption: Chemical structures of 5-Fluorouracil and 5-Bromodihydrouracil.
| Property | 5-Fluorouracil | 5-Bromodihydrouracil |
| Molecular Formula | C₄H₃FN₂O₂ | C₄H₅BrN₂O₂ |
| Molar Mass | 130.08 g/mol | 193.00 g/mol |
| Synonyms | 5-FU, Fluorouracil | 5-Bromo-5,6-dihydrouracil |
| Primary Role vs. DPD | Substrate, Anticancer Drug | DPD Substrate Analog, Research Tool |
Mechanism of Interaction with Dihydropyrimidine Dehydrogenase
DPD catalyzes the NADPH-dependent reduction of the C5-C6 double bond of pyrimidines.[1] This is the first and irreversible step in their catabolic pathway. The interaction of 5-FU and its analogs with the DPD active site is a critical determinant of their metabolic fate.
5-Fluorouracil: The Therapeutic Substrate
As the primary substrate in a clinical context, 5-FU binds to the DPD active site where it is rapidly converted to the inactive metabolite, 5-fluoro-5,6-dihydrouracil (DHFU or 5-FUH₂).[3][5] This process is highly efficient and accounts for the short plasma half-life of 5-FU (typically 5-20 minutes).[7] The high catalytic rate of DPD necessitates precise dosing of 5-FU, as even partial enzyme deficiency can lead to a significant increase in drug exposure and toxicity.[13][14] Molecular docking studies have identified key amino acid residues, such as Asn668, Asn736, and Thr737, that are crucial for the interaction and binding of 5-FU within the DPD active site.[6][7]
Caption: Metabolic pathway of 5-Fluorouracil catabolism by DPD.
5-Bromodihydrouracil: The Research and Diagnostic Substrate
Unlike 5-FU, 5-bromodihydrouracil is not used therapeutically. Its value lies in its utility as a tool for studying DPD. While specific kinetic data comparing it directly to 5-FU as a substrate is sparse in readily available literature, related compounds like 5-bromouracil serve as probes and even mechanism-based inactivators of DPD. For instance, 5-ethynyluracil is a known DPD inhibitor. The structural similarity of these analogs allows them to bind to the DPD active site, making them useful for competitive binding assays or as internal standards in analytical methods designed to measure 5-FU and its metabolites.[15] The primary application of such analogs is in the development of robust assays to phenotype DPD activity, helping to predict a patient's metabolic capacity before initiating 5-FU therapy.
Comparative Performance as DPD Substrates
The efficacy of a compound as a DPD substrate is determined by its binding affinity (Km) and the maximum rate of conversion (Vmax). While extensive comparative data is not available for 5-bromodihydrouracil, we can infer its behavior based on the established role of 5-FU and the use of similar analogs in research.
| Parameter | 5-Fluorouracil (5-FU) | 5-Bromodihydrouracil | Supporting Rationale |
| Binding Affinity (Km) | High (Low Km value) | Likely binds competitively | 5-FU is the natural substrate for DPD in a therapeutic setting, indicating efficient binding. Analogs are designed to interact with the same active site. |
| Metabolic Rate (Vmax) | High | Lower than 5-FU | DPD rapidly catabolizes over 80% of administered 5-FU.[4][16] Analogs used as probes or standards are typically not metabolized as efficiently, which can be a desirable trait for assay stability. |
| Clinical Significance | High | Low (Indirect) | 5-FU metabolism directly impacts patient toxicity and therapeutic efficacy.[17] 5-Bromodihydrouracil's significance is in its use for assays that guide 5-FU therapy. |
| Primary Application | Cancer Chemotherapy[16] | DPD Activity Assays, Research Tool | Used to determine DPD status before treatment to mitigate the risk of toxicity associated with 5-FU.[15] |
Experimental Protocol: Measuring DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs) using HPLC
To provide a practical context, this section details a validated, self-verifying protocol for determining DPD enzyme activity. Measuring DPD activity in PBMCs is a widely accepted method for phenotyping, as it correlates with hepatic DPD activity and can help identify patients at risk of 5-FU toxicity.[17]
Causality Behind Experimental Design:
-
Source: PBMCs are used because they are readily accessible from a blood sample and express DPD, serving as a reliable surrogate for systemic DPD activity.[17]
-
Method: An HPLC-based method is chosen for its specificity and sensitivity, allowing for the clear separation and quantification of the substrate (5-FU) and the product (DHFU).[18][19]
-
Validation: The protocol includes an internal standard to account for variations in sample extraction and injection, ensuring the accuracy and reproducibility of the results.
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Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Clinical Oncology
An authoritative guide for researchers and drug development professionals on the comparative analysis of substrates for measuring Dihydropyrimidine Dehydrogenase (DPD) activity, moving beyond traditional methods like the use of 5-bromodihydrouracil.
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including thymine and uracil.[1][2] In the context of clinical oncology, its role is paramount. DPD is responsible for the breakdown of over 80% of administered fluoropyrimidine chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine.[2][3][4] These drugs are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastrointestinal cancers.[1][2]
A deficiency in DPD activity, present in 3-9% of the Caucasian population in its partial form and rarely as a complete deficiency, can lead to a decreased clearance of these drugs.[5] This metabolic bottleneck results in the accumulation of active, cytotoxic metabolites, precipitating severe, and sometimes fatal, toxicities like neutropenia, mucositis, diarrhea, and neurotoxicity.[5][6][7] Consequently, accurately measuring DPD enzyme activity—a process known as phenotyping—is crucial for identifying at-risk patients and enabling personalized dosing strategies to mitigate adverse reactions.[8][9]
While historical assays may have used synthetic substrates like 5-bromodihydrouracil, contemporary methods have evolved to favor substrates that offer greater physiological relevance, safety, and analytical sensitivity. This guide provides a detailed comparison of the modern alternative substrates used to measure DPD activity, focusing on their underlying principles, performance characteristics, and the experimental data supporting their use.
The DPD Metabolic Pathway: A Central Hub for Pyrimidine Catabolism
Understanding the DPD-catalyzed reaction is fundamental to assay design. DPD utilizes NADPH as a cofactor to reduce the 5,6-double bond of its substrates. This single enzymatic step is the gateway to the entire pyrimidine degradation pathway.
Caption: DPD enzyme catabolizes endogenous uracil and thymine, and the drug 5-FU.
Comparative Analysis of DPD Substrates
The choice of substrate is intrinsically linked to the assay methodology and the specific question being asked—from high-throughput clinical screening to detailed mechanistic studies of genetic variants. We will compare the most relevant substrates: the endogenous molecules Uracil and Thymine, and the therapeutic agent 5-Fluorouracil.
Uracil: The Gold Standard Endogenous Substrate
Uracil is the most widely adopted substrate for clinical DPD phenotyping. Its primary advantage lies in its endogenous nature; measuring the basal levels of uracil and its DPD-catalyzed product, dihydrouracil (UH2), in plasma provides a direct snapshot of the enzyme's in-vivo activity.[10]
Principle of Measurement
In individuals with normal DPD function, plasma uracil is efficiently converted to UH2, maintaining a low steady-state concentration of uracil and a specific UH2/U ratio. In DPD-deficient individuals, this conversion is impaired, leading to an accumulation of plasma uracil and a decrease in the UH2/U ratio.[11] These measurements are typically performed using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Key Assay Formats
-
Endogenous Uracil and UH2/U Ratio Measurement: This is the most common approach. It involves a simple blood draw, followed by plasma extraction and LC-MS/MS analysis.[12][13] A plasma uracil concentration above a certain threshold (e.g., >16 ng/mL) is often indicative of DPD deficiency.[13][14] This method is powerful because it reflects the patient's basal metabolic state.
-
[2-¹³C]-Uracil Breath Test (UraBT): This is an in vivo functional test where the patient ingests a dose of stable isotope-labeled [2-¹³C]-uracil.[15] DPD and subsequent enzymes in the catabolic pathway release the ¹³C label as ¹³CO₂, which is measured in exhaled breath.[16] Deficient patients exhale significantly less ¹³CO₂. This test provides a measure of whole-body DPD activity.[15]
-
Oral Uracil Loading Test: This involves administering a defined oral dose of uracil and measuring the plasma concentrations of uracil and dihydrouracil over time.[17] It assesses the body's capacity to clear an exogenous uracil challenge.
Performance and Considerations
| Feature | Uracil-Based Assays |
| Methodology | LC-MS/MS (plasma), Isotope-Ratio MS (breath test) |
| Advantages | High clinical relevance (endogenous), high sensitivity and specificity with LC-MS/MS, suitable for high-throughput screening, non-radioactive. |
| Disadvantages | Uracil levels can be influenced by diet and circadian rhythm, requiring standardized sample collection (e.g., morning fast).[17] The breath test requires specialized equipment. |
| Clinical Utility | Widely accepted for pre-treatment screening to guide 5-FU dosing.[5][14] |
Thymine: A Viable Endogenous Alternative
Thymine is another natural substrate for DPD. While less commonly used than uracil for routine screening, it serves as a valid alternative, particularly in the context of "challenge tests."
Principle of Measurement
Similar to uracil, DPD catalyzes the conversion of thymine to dihydrothymine (DHT). The activity can be assessed by measuring the ratio of thymine to DHT after an exogenous dose.
Key Assay Formats
-
Thymine Challenge Test: This phenotyping method involves administering a low, oral dose of thymine.[18] DPD activity is then determined by measuring the ratio of thymine to dihydrothymine (THY/DHT) in a urine sample collected after the dose.[19][20] A higher ratio suggests impaired DPD function.
Performance and Considerations
| Feature | Thymine-Based Assays |
| Methodology | LC-MS/MS (urine) |
| Advantages | Non-invasive sample collection (urine), reflects systemic DPD capacity after a challenge, potentially less prone to post-collection inaccuracies than uracil.[20] |
| Disadvantages | Less established in routine clinical practice compared to uracil measurement. The predictive value for specific toxicities, like gastrointestinal toxicity, has shown limitations in some studies.[18][19] |
| Clinical Utility | Used in research settings to phenotype DPD activity; not currently a first-line clinical screening tool. |
5-Fluorouracil (5-FU): The Therapeutic Substrate
Using 5-FU itself as the substrate is highly relevant for studying the direct metabolism of the drug and for characterizing the functional impact of specific DPYD genetic variants. These assays are typically performed in vitro.
Principle of Measurement
The rate of 5-FU conversion to its inactive metabolite, dihydrofluorouracil (FUH2), is measured in a controlled enzymatic reaction. This is often done using cell lysates (e.g., from PBMCs) or recombinant DPD enzyme.
Key Assay Formats
-
Radiochemical Assays: These classic methods use radiolabeled [6-¹⁴C]FUra as the substrate.[21] After incubation with a protein source (e.g., lymphocyte cytosol), the substrate and its radiolabeled product are separated by HPLC, and the radioactivity in each peak is quantified by a flow scintillation analyzer.[21] This provides a direct measurement of the rate of catabolism.
-
Functional Assays for DPYD Variants: To assess the impact of a genetic variant, the variant DPD protein is expressed in a cellular system (e.g., HEK293T cells).[22][23] These cells are then incubated with 5-FU, and the conversion to FUH2 is measured by LC-MS/MS. This allows for a direct comparison of the variant enzyme's activity relative to the wild-type enzyme.[24]
Performance and Considerations
| Feature | 5-FU-Based Assays |
| Methodology | HPLC with radiodetection, LC-MS/MS |
| Advantages | Directly measures the metabolism of the drug of interest, considered a gold standard for functional genomics of DPYD variants.[22][24] |
| Disadvantages | In vitro activity may not perfectly reflect in vivo drug clearance. Radiochemical assays require specialized licenses and handling procedures, limiting their widespread use. |
| Clinical Utility | Primarily a research tool for validating the pathogenicity of DPYD variants and for fundamental enzyme kinetic studies. Not used for routine patient screening. |
Experimental Methodologies: A Practical Overview
To provide a practical context, this section outlines the workflows for two key phenotyping methods: the widely used LC-MS/MS measurement of endogenous uracil and a classic spectrophotometric assay.
Workflow for DPD Phenotyping via LC-MS/MS
This workflow represents the current standard in clinical laboratories for pre-treatment DPD deficiency screening.
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A Senior Application Scientist's Guide to Cross-Validation of DPD Activity Assays
Introduction: The Critical Role of DPD in Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines and, critically, the primary enzyme responsible for the metabolic clearance of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrug, capecitabine.[1][2] These drugs are cornerstones in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1] However, a significant portion of the administered dose—over 80%—is normally catabolized by DPD.[1] In patients with deficient DPD activity, this metabolic pathway is impaired, leading to a buildup of the active drug and a dramatically increased risk of severe, sometimes lethal, toxicity.[1][2]
This guide provides an in-depth comparison of common methods for assessing DPD activity and outlines a framework for the essential process of cross-validation. For researchers and drug development professionals, ensuring the accuracy and consistency of DPD activity measurements is not merely an analytical exercise; it is a critical step toward personalized medicine and patient safety.
Phenotyping vs. Genotyping: A Necessary Partnership
DPD deficiency can be assessed through two primary approaches: genotyping and phenotyping.
-
Genotyping: This method identifies specific single-nucleotide polymorphisms (SNPs) in the DPYD gene, which encodes the DPD enzyme.[3] Several variants are known to cause reduced or absent enzyme activity.[4][5] While genotyping is a reliable and straightforward test, it is limited to known variants and may not capture all causes of DPD deficiency.[6] Studies have shown that a significant percentage of patients with low DPD enzyme activity do not carry the commonly tested DPYD variants, highlighting a key limitation of relying solely on genotyping.[7][8]
-
Phenotyping: This approach directly measures the functional activity of the DPD enzyme or evaluates its metabolic consequence.[3][9] Phenotypic assays provide a direct biological readout of the enzyme's capacity to metabolize its substrates. This guide will focus on the cross-validation of these direct and indirect functional assays.
The European Medicines Agency (EMA) now recommends testing for DPD deficiency before initiating treatment with fluorouracils, and clinical bodies like the Clinical Pharmacogenetics Implementation Consortium (CPIC) provide detailed guidelines for dose adjustments based on DPYD genotype activity scores.[10][11][12] However, the discrepancy between genotype and phenotype underscores the importance of robust functional assays and suggests that a combined approach is the most reliable strategy for identifying at-risk patients.[7]
An Overview of DPD Activity Assay Methodologies
Several analytical methods have been developed to measure DPD activity, each with distinct principles, advantages, and limitations.
-
Spectrophotometric Assays: These assays are often considered simple and economical.[1] A common approach involves monitoring the decrease in absorbance of the cofactor NADPH at 340 nm as it is consumed by DPD during the conversion of a substrate (like 5-FU or thymine) to its dihydro-metabolite. This method provides a real-time kinetic measurement of enzyme activity.[2]
-
Radioisotopic Assays: Historically, these have been a gold standard for sensitivity. They typically use a radiolabeled substrate, such as [¹⁴C]-thymine or [³H]-5-FU. After incubation with the enzyme source (e.g., peripheral blood mononuclear cells - PBMCs), the substrate and its radiolabeled metabolite are separated by high-performance liquid chromatography (HPLC) and quantified using a radioisotope flow detector.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays: This is the current state-of-the-art method, offering high sensitivity and specificity.[14] LC-MS/MS assays can directly measure the conversion of a non-radiolabeled substrate (e.g., uracil) to its product (dihydrouracil).[15] This method is highly versatile and can be used to measure endogenous levels of uracil and dihydrouracil in plasma as an indirect measure of whole-body DPD activity.[14][15]
The Imperative of Cross-Validation
The following diagram illustrates a comprehensive workflow for cross-validating two distinct DPD assay methods, such as a traditional spectrophotometric assay and a modern LC-MS/MS-based method.
Caption: Workflow for DPD Assay Cross-Validation.
Head-to-Head: Spectrophotometry vs. LC-MS/MS
The choice of assay often depends on the specific application, balancing factors like throughput, cost, sensitivity, and the required level of specificity.
Caption: Core Principles of Two DPD Assay Methods.
| Parameter | Spectrophotometric Assay | LC-MS/MS Assay | Rationale & Causality |
| Principle | Indirect; measures cofactor (NADPH) consumption. | Direct; measures substrate and product. | Direct measurement by LC-MS/MS is inherently more specific as it identifies molecules by mass and retention time, reducing the risk of interference that can affect spectrophotometric readings.[16] |
| Specificity | Moderate to Low | Very High | Spectrophotometry is susceptible to interference from any compound in the sample matrix that absorbs light at 340 nm, potentially leading to artificially high or low activity readings. |
| Sensitivity | Lower (µM range) | High (nM to pM range) | Mass spectrometry provides superior sensitivity, allowing for the measurement of very low enzyme activities or the use of smaller sample volumes.[16] |
| Throughput | High (plate-based formats) | Moderate (can be high with automation) | While individual LC-MS/MS runs are longer than a plate read, modern systems with automated sample preparation can achieve high throughput.[15][17] |
| Cost | Low | High | The capital investment and maintenance costs for an LC-MS/MS system are significantly higher than for a plate reader. |
| Application | High-throughput screening, routine activity checks. | Definitive quantification, clinical diagnostics, analysis of endogenous metabolites. | The high specificity and sensitivity of LC-MS/MS make it the preferred method for clinical diagnostic applications where accuracy is paramount.[14][15] |
Experimental Protocols: A Practical Guide
Herein are representative, detailed protocols for both a spectrophotometric and an LC-MS/MS-based DPD activity assay using PBMCs as the enzyme source.
Protocol 1: Spectrophotometric DPD Activity Assay
This protocol is adapted from methodologies that measure the rate of NADPH oxidation.[2]
A. Self-Validating System Design:
-
Blank Control: Reaction mixture without the enzyme lysate to measure non-enzymatic NADPH degradation.
-
Negative Control: Heat-inactivated enzyme lysate to ensure the observed activity is enzymatic.
-
Positive Control: A reference lysate with known DPD activity.
B. Step-by-Step Methodology:
-
PBMC Isolation and Lysate Preparation:
-
Isolate PBMCs from whole blood (e.g., using a Ficoll-Paque gradient).
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 1 mM DTT).
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic lysate) and determine the total protein concentration (e.g., via Bradford or BCA assay).
-
-
Reaction Mixture Preparation (per well of a 96-well UV-transparent plate):
-
150 µL of 100 mM Potassium Phosphate buffer (pH 7.4).
-
20 µL of 2.5 mM NADPH solution.
-
10 µL of 10 mM Thymine (or 5-FU) solution.
-
-
Enzymatic Reaction and Measurement:
-
Pre-warm the plate and reaction mixtures to 37°C.
-
Initiate the reaction by adding 20 µL of the PBMC lysate (containing 50-100 µg of total protein) to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements at 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Determine the linear rate of absorbance decrease (ΔA340/min).
-
Calculate the DPD activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).
-
Activity (nmol/min/mg) = [(ΔA340/min) / 6.22] x [Total Reaction Volume (mL) / (Volume of Lysate (mL) x Protein Conc. (mg/mL))].
-
Protocol 2: LC-MS/MS DPD Activity Assay
This protocol measures the formation of dihydrouracil (UH₂) from uracil.
A. Self-Validating System Design:
-
Blank Control: Reaction mixture quenched at time zero to assess background levels.
-
Negative Control: Heat-inactivated enzyme lysate.
-
Calibrators & QCs: A standard curve of UH₂ and quality control samples at low, medium, and high concentrations are run with each batch to ensure accuracy and precision.
B. Step-by-Step Methodology:
-
PBMC Lysate Preparation:
-
Prepare PBMC lysate as described in Protocol 1 (steps 1a-1e).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of PBMC lysate with 40 µL of a reaction buffer (100 mM Potassium Phosphate, pH 7.4, containing 2.5 mM NADPH).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM Uracil solution.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., ¹³C,¹⁵N₂-labeled dihydrouracil). The acetonitrile serves to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a C18 or HILIC column) to separate uracil from dihydrouracil.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for dihydrouracil and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Quantify the amount of UH₂ formed in the samples using the regression equation from the calibration curve.
-
Calculate DPD activity: Activity (pmol/min/mg) = [UH₂ formed (pmol)] / [Incubation Time (min) x Protein Amount (mg)].
-
Conclusion: Towards Standardized and Reliable DPD Testing
The cross-validation of DPD activity assays is a fundamental requirement for ensuring data integrity in both research and clinical settings. While spectrophotometric methods offer a simple and cost-effective approach for initial screening, LC-MS/MS stands as the gold standard for its unparalleled specificity and sensitivity.[14][15] A thorough understanding of the principles, advantages, and limitations of each method allows scientists to design robust validation studies and select the most appropriate assay for their needs. Ultimately, the meticulous comparison and validation of these methods are what build trust in the results and pave the way for safer and more effective use of fluoropyrimidine-based chemotherapies.
References
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Szczepanik, A., et al. (2012). Review of methods for determination of dihydropyrimidine dehydrogenase and possible application in screening previous chemotheraphy with 5-fluorouracil. PubMed. Available at: [Link]
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Henricks, L. M., et al. (2021). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics. Available at: [Link]
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European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. European Medicines Agency. Available at: [Link]
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Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of Physiology and Pharmacology. Available at: [Link]
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Meinsma, R., et al. (2011). Evaluation of predictive tests for screening for dihydropyrimidine dehydrogenase deficiency. The Oncologist. Available at: [Link]
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Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. PubMed. Available at: [Link]
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Deenen, M. J., et al. (2016). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. The Journal of Molecular Diagnostics. Available at: [Link]
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Henricks, L. M., et al. (2019). Potential added value of combined DPYD/DPD genotyping and phenotyping to prevent severe toxicity in patients with a DPYD variant and decreased dihydropyrimidine dehydrogenase enzyme activity. Annals of Oncology. Available at: [Link]
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Clinical Pharmacogenetics Implementation Consortium (CPIC). (2017). CPIC® Guideline for Fluoropyrimidines and DPYD. CPIC. Available at: [Link]
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NHS England. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Genomics Education Programme. Available at: [Link]
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Al-Sanea, M. M., & Al-Majdoub, Z. M. (2021). A Detailed Review on Dihydropyrimidine Dehydrogenase Enzyme Deficiency-Autosomal Recessive Condition. Journal of Pharmaceutical Research International. Available at: [Link]
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Shimadzu Corporation. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu Scientific Instruments. Available at: [Link]
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Offer, S. M., et al. (2022). Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Cancers. Available at: [Link]
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CancerCalc. (n.d.). DPYD (DPD) activity score calculator (CPIC guidelines). Genotype guided dosing. CancerCalc. Available at: [Link]
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ARUP Laboratories. (2023). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. ARUP Consult. Available at: [Link]
-
Lunenburg, C. A. T. C., et al. (2020). DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
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Diasio, R. B., & Offer, S. M. (2022). A Critical Analysis of DPYD Testing. The Oncologist. Available at: [Link]
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Springer Protocols. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Springer Nature. Available at: [Link]
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PPD, Inc. (2021). LC-MS/MS Capabilities and Expertise. PPD Laboratories. Available at: [Link]
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A Comparative Analysis of Dihydropyrimidine Dehydrogenase Inhibitors: A Guide for Researchers and Drug Developers
In the landscape of cancer therapy, particularly with fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU), the modulation of drug metabolism is a critical strategy for enhancing efficacy and mitigating toxicity. At the heart of this metabolic regulation lies dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolism of over 80% of an administered 5-FU dose.[1][2][3] This guide provides a comprehensive comparative analysis of prominent DPD inhibitors, offering experimental data, detailed protocols, and mechanistic insights to inform research and drug development in this crucial area of oncology.
The Central Role of DPD in Fluoropyrimidine Metabolism
DPD, encoded by the DPYD gene, is pivotal in the uracil and thymine catabolic pathway.[4][5] In the context of 5-FU therapy, its activity is a double-edged sword. While it prevents the accumulation of toxic levels of 5-FU in most patients, its high activity in some individuals can lead to rapid drug degradation and therapeutic failure.[6][7] Conversely, patients with DPD deficiency, a pharmacogenetic syndrome, are at risk of severe, life-threatening toxicities due to their inability to metabolize 5-FU effectively.[5][8] The development of DPD inhibitors aims to control 5-FU's pharmacokinetic variability, increase its bioavailability, and ultimately improve its therapeutic index.[4][6][8]
Caption: The central role of DPD in 5-FU metabolism and the mechanism of DPD inhibitors.
A Comparative Overview of Key DPD Inhibitors
DPD inhibitors can be broadly classified based on their chemical structure and mechanism of inhibition. The most clinically relevant inhibitors are uracil-based competitive inhibitors and mechanism-based inactivators.
| Inhibitor | Class | Mechanism of Action | Key Features |
| Uracil | Uracil-based | Competitive inhibitor | A natural substrate of DPD, used in combination with tegafur (a 5-FU prodrug) in UFT. Its inhibitory effect is reversible.[1][9] |
| Gimeracil | Pyridine derivative | Competitive inhibitor | A potent DPD inhibitor, a component of the oral anticancer drug S-1.[1][4] |
| Eniluracil | Uracil analogue | Irreversible inactivator | A potent mechanism-based inactivator of DPD.[4][6][9] |
| TAS-114 | Dual inhibitor | Competitive inhibitor | A dual inhibitor of DPD and deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase).[3] |
In-Depth Analysis of DPD Inhibitors
Uracil (in UFT)
Uracil, when co-administered in a 4:1 molar ratio with the 5-FU prodrug tegafur (as UFT), acts as a competitive substrate for DPD.[7][9] This competition slows the degradation of 5-FU generated from tegafur, thereby prolonging its half-life and increasing its bioavailability.[1] The key advantage of this approach is the rapidly reversible nature of the inhibition, which may contribute to a more favorable toxicity profile compared to irreversible inhibitors.[6][9]
Gimeracil (in S-1)
Gimeracil is a more potent competitive inhibitor of DPD than uracil and is a key component of the combination drug S-1, which also includes tegafur and oteracil potassium.[1][4] Its potent inhibition of DPD allows for lower doses of tegafur to achieve therapeutic concentrations of 5-FU, potentially reducing off-target toxicities.[10]
Eniluracil
Eniluracil is a mechanism-based inactivator of DPD, meaning it is converted by the enzyme into a reactive species that irreversibly binds to and inactivates the enzyme.[4][9] This potent and sustained inhibition of DPD leads to a significant increase in the bioavailability of orally administered 5-FU.[6] While its development was discontinued due to toxicity concerns in some trials, it remains an important tool compound for DPD research.[3]
Emerging DPD Inhibitors
Research into novel DPD inhibitors is ongoing, with a focus on improving selectivity and reducing toxicity. For instance, TAS-114 is a dual inhibitor that targets both DPD and dUTPase, an enzyme involved in DNA synthesis, potentially offering a synergistic anticancer effect.[3]
Experimental Protocols for Assessing DPD Inhibition
The accurate assessment of DPD inhibitor potency is crucial for their development and clinical application. Below are standardized protocols for in vitro and cell-based assays.
In Vitro DPD Enzyme Inhibition Assay
This protocol describes a common method for determining the IC50 of a DPD inhibitor using purified enzyme.
Materials:
-
Purified recombinant human DPD enzyme
-
DPD reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH
-
[6-³H]-5-Fluorouracil (radiolabeled substrate)
-
Test inhibitor compounds
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
In a microcentrifuge tube, combine the DPD enzyme, reaction buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding NADPH and [6-³H]-5-Fluorouracil.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the substrate from the product using high-performance liquid chromatography (HPLC) with a radiodetector or by a charcoal separation method.
-
Quantify the amount of product formed using scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: A typical workflow for an in vitro DPD enzyme inhibition assay.
Cell-Based DPD Activity Assay
This assay measures the ability of an inhibitor to block DPD activity in a cellular context.
Materials:
-
Cancer cell line with known DPD expression (e.g., HCT116)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
5-Fluorouracil
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified pre-incubation period.
-
Add 5-FU to the culture medium and incubate for a defined time (e.g., 4 hours).
-
Collect the cell culture supernatant and cell lysates.
-
Extract the metabolites from the samples.
-
Analyze the concentrations of 5-FU and its catabolite, dihydrofluorouracil (DHFU), using a validated LC-MS/MS method.
-
Calculate the DHFU/5-FU ratio as a measure of DPD activity.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition of DPD activity against the inhibitor concentration.
Clinical Implications and Future Directions
The co-administration of DPD inhibitors with fluoropyrimidines has become a standard of care in many regions for certain cancer types.[1][10] This strategy allows for oral administration of 5-FU prodrugs, leading to improved patient convenience and more stable drug exposure compared to intravenous infusions.[6][9]
The future of DPD inhibition in oncology lies in personalized medicine. Pre-treatment screening for DPD deficiency, through both genotyping for DPYD variants and phenotyping (e.g., measuring plasma uracil levels), is increasingly being implemented to guide fluoropyrimidine dosing and reduce the risk of severe toxicity.[11][12][13] The development of novel DPD inhibitors with improved safety profiles and the exploration of their use in combination with other anticancer agents are active areas of research that hold the promise of further optimizing fluoropyrimidine-based chemotherapy.[3]
References
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What are DPD inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
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Dihydropyrimidine dehydrogenase (DPD) activity in gastric cancer tissue and effect of DPD inhibitory fluoropyrimidines. (2004). PubMed. Retrieved January 21, 2026, from [Link]
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DPD deficiency | Treatment for cancer. (n.d.). Cancer Research UK. Retrieved January 21, 2026, from [Link]
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Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. (1997, July 1). CancerNetwork. Retrieved January 21, 2026, from [Link]
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Oral DPD-Inhibitory Fluoropyrimidine Drugs. (2000, October 1). CancerNetwork. Retrieved January 21, 2026, from [Link]
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Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (2022, October 6). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. (1999, October 1). AACR Journals. Retrieved January 21, 2026, from [Link]
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The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. (n.d.). Retrieved January 21, 2026, from [Link]
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Clinical implications of dihydropyrimidine dehydrogenase inhibition. (1999). PubMed. Retrieved January 21, 2026, from [Link]
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Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. (2012). PubMed Central. Retrieved January 21, 2026, from [Link]
-
A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. (2025, January 31). PubMed Central. Retrieved January 21, 2026, from [Link]
-
A Critical Analysis of DPYD Testing. (2023, September 27). OxJournal. Retrieved January 21, 2026, from [Link]
-
DPYD Gene Activity Score Predicts Dose-Limiting Toxicity in Fluoropyrimidine-Treated Colorectal Cancer Patients. (n.d.). IMR Press. Retrieved January 21, 2026, from [Link]
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Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
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The Strategic Advantage of 5-Bromodihydrouracil in Modulating Pyrimidine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the pyrimidine catabolic pathway plays a crucial role, not only in the homeostasis of endogenous nucleobases but also in the pharmacology of widely used chemotherapeutic agents. The enzyme dihydropyrimidine dehydrogenase (DPD) is the gatekeeper of this pathway, controlling the breakdown of uracil, thymine, and the anticancer drug 5-fluorouracil (5-FU).[1] This guide provides an in-depth technical comparison of 5-bromodihydrouracil with its endogenous counterparts, uracil and thymine, highlighting its significant advantages as a tool to modulate DPD activity and enhance the therapeutic window of 5-FU.
The Central Role of Dihydropyrimidine Dehydrogenase (DPD)
DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines.[2] It catalyzes the NADPH-dependent reduction of uracil and thymine to their corresponding 5,6-dihydro forms. This enzymatic step is pivotal in regulating the intracellular pools of these essential building blocks of nucleic acids. However, the broad substrate specificity of DPD also extends to fluoropyrimidine drugs like 5-FU, which is a cornerstone of treatment for various solid tumors.[3]
The rapid degradation of over 80% of an administered 5-FU dose by DPD presents a significant clinical challenge.[4] This extensive catabolism not only diminishes the therapeutic efficacy of 5-FU but also contributes to the production of metabolites that can cause severe toxicity.[4] Therefore, the strategic inhibition of DPD has emerged as a key approach to improve the pharmacokinetics and therapeutic index of 5-FU.[2]
5-Bromodihydrouracil: A Potent Modulator of DPD Activity
5-Bromodihydrouracil is a synthetic analog of the endogenous DPD substrates. Its primary and most significant advantage lies in its potent inhibition of DPD. This inhibitory activity is attributed to the presence of the bromine atom at the 5-position of the dihydrouracil ring.
Mechanism of DPD Inhibition
The proposed mechanism of DPD inhibition by 5-halodihydrouracils involves the formation of a stable, covalent adduct with the enzyme's active site. This mechanism-based inactivation proceeds through the following key steps:
-
Binding to the Active Site: 5-Bromodihydrouracil, mimicking the structure of endogenous substrates, binds to the active site of DPD.
-
Enzymatic Reduction: The enzyme initiates its catalytic cycle, attempting to reduce the pyrimidine ring.
-
Halogen Elimination and Covalent Adduct Formation: The presence of the bromine atom facilitates the elimination of a bromide ion, leading to the formation of a reactive intermediate that covalently modifies a critical amino acid residue within the DPD active site. This covalent modification results in the irreversible inactivation of the enzyme.
This mechanism-based inactivation is a key advantage over simple competitive inhibitors, as it leads to a prolonged suppression of DPD activity.
Comparative Analysis: 5-Bromodihydrouracil vs. Endogenous Substrates
The superiority of 5-bromodihydrouracil as a DPD modulator compared to the endogenous substrates, uracil and thymine, is evident in their respective interactions with the enzyme.
| Feature | 5-Bromodihydrouracil | Uracil (Endogenous Substrate) | Thymine (Endogenous Substrate) |
| Primary Role | DPD Inhibitor | Natural substrate for pyrimidine catabolism and nucleic acid synthesis | Natural substrate for pyrimidine catabolism and DNA synthesis |
| Interaction with DPD | Mechanism-based inactivator | Substrate | Substrate |
| Effect on 5-FU Metabolism | Decreases 5-FU catabolism, increasing its bioavailability and half-life | Competes with 5-FU for DPD, but is rapidly turned over | Competes with 5-FU for DPD, but is rapidly turned over |
| Therapeutic Application | Co-administered with 5-FU to enhance its efficacy and reduce toxicity | Used in some combination therapies (e.g., UFT) as a competitive DPD inhibitor | Not typically used as a DPD modulator in a clinical setting |
Visualizing the Impact: DPD-Mediated Metabolism and Inhibition
The following diagram illustrates the central role of DPD in pyrimidine metabolism and how 5-bromodihydrouracil intervenes.
Caption: Workflow for the in vitro DPD inhibition assay.
III. Step-by-Step Methodology
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic DPD enzyme.
-
-
Protein Concentration Determination:
-
Measure the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing DPD activity.
-
-
DPD Inhibition Reaction:
-
Prepare a series of dilutions of 5-bromodihydrouracil in the reaction buffer.
-
In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), reaction buffer, and varying concentrations of 5-bromodihydrouracil.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding NADPH and the substrate (thymine).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or by heat inactivation.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and add the internal standard.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution of the substrate (thymine) and the product (dihydrothymine) using a UV detector at an appropriate wavelength (e.g., 210 nm). [5]
-
-
Data Analysis:
-
Quantify the amount of dihydrothymine produced in each reaction.
-
Calculate the percentage of DPD inhibition for each concentration of 5-bromodihydrouracil relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPD activity).
-
Conclusion
5-Bromodihydrouracil presents a significant advantage over endogenous substrates for the targeted modulation of dihydropyrimidine dehydrogenase. Its mechanism-based inactivation of DPD offers a robust and prolonged inhibition of 5-FU catabolism, a critical factor in enhancing the therapeutic efficacy and safety of this widely used chemotherapeutic agent. The experimental framework provided in this guide offers a clear path for researchers to quantify the inhibitory potency of 5-bromodihydrouracil and further explore its potential in drug development and personalized medicine.
References
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Kubota, T. (2003). 5-fluorouracil and Dihydropyrimidine Dehydrogenase. International Journal of Clinical Oncology, 8(3), 127–131. [Link]
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Sharma, R., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science, 5(7), 576-595. [Link]
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Offer, S. M., et al. (2014). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Cancer Research, 74(15), 4065-4075. [Link]
-
Takechi, T., et al. (2002). Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. European Journal of Cancer, 38(9), 1271-1277. [Link]
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Diasio, R. B. (1999). Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. Oncology, 13(7 Suppl 3), 17-21. [Link]
-
Patel, J. N., et al. (2022). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Pharmaceutics, 14(10), 2119. [Link]
-
Milano, G., & Etienne, M. C. (1994). Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (review). Anticancer Research, 14(5B), 2295-2297. [Link]
-
Porter, D. J., et al. (1992). Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. The Journal of Biological Chemistry, 267(8), 5236-5242. [Link]
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Lee, A., et al. (2004). 5-fluorouracil toxicity and dihydropyrimidine dehydrogenase enzyme: implications for practice. Clinical Journal of Oncology Nursing, 8(5), 487-491. [Link]
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Lu, Z., et al. (2004). Denaturing high performance liquid chromatography analysis of the DPYD gene in patients with lethal 5-fluorouracil toxicity. Journal of ancer Research and Clinical Oncology, 130(1), 47-52. [Link]
-
van Kuilenburg, A. B., et al. (2007). HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity. Clinical Chemistry, 53(3), 530-533. [Link]
-
Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307-315. [Link]
-
Amstutz, U., et al. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. Clinical Pharmacology & Therapeutics, 103(2), 210-216. [Link]
-
European Medicines Agency. (2020). EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine. [Link]
-
ARUP Laboratories. (2025). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. [Link]
-
Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307–315. [Link]
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A Senior Application Scientist's Guide to the Validation of DPD Activity Assays for Clinical Research
Introduction: The Critical Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidines, a class of chemotherapy agents including 5-fluorouracil (5-FU) and its oral prodrug capecitabine, which are cornerstones in the treatment of various solid tumors.[1] A significant portion of the administered fluoropyrimidine dose, over 80%, is metabolized by DPD in the liver.[2] However, a clinically significant number of individuals have reduced or absent DPD activity due to genetic variations in the DPYD gene, a condition known as DPD deficiency.[3] In these patients, standard doses of fluoropyrimidines can lead to severe, life-threatening toxicities such as neutropenia, mucositis, and diarrhea, with a fatal outcome in some cases.[4][5]
This has led to recommendations from major regulatory bodies, including the European Medicines Agency (EMA), for pre-treatment screening for DPD deficiency to enhance patient safety.[1][5] This guide provides a comprehensive comparison of methodologies for assessing DPD activity and a detailed framework for the validation of a DPD activity assay for use in clinical research, ensuring the generation of reliable and accurate data to inform clinical decisions.
Methodologies for Assessing DPD Status: A Comparative Overview
The assessment of a patient's DPD status can be broadly categorized into two approaches: phenotyping, which measures the actual enzyme activity or its metabolic products, and genotyping, which identifies genetic variants in the DPYD gene known to impact enzyme function.[6]
Phenotyping Assays: A Direct Measure of Enzyme Function
Phenotypic tests provide a functional measure of DPD activity at a specific point in time.
-
Direct DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs): This method is often considered the gold standard for directly quantifying DPD enzyme activity.[6] It involves incubating cell lysates with a labeled substrate (e.g., radiolabeled 5-FU) and measuring the formation of the metabolite.[7] While providing a direct assessment, this technique is labor-intensive and technically complex, making it less suitable for high-throughput clinical screening.[1]
-
Surrogate Marker Analysis (Uracil and UH2/U Ratio): A more common and clinically practical approach is the measurement of endogenous uracil (U) and its metabolite, dihydrouracil (UH2), in plasma.[4] DPD is the primary enzyme responsible for converting uracil to dihydrouracil. In DPD-deficient individuals, this conversion is impaired, leading to elevated plasma uracil levels.[8] The ratio of UH2 to U can also serve as a functional biomarker for DPD activity.[2] These assays are typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
2-13C-Uracil Breath Test: This in-vivo test involves the oral administration of a 13C-labeled uracil substrate. The subsequent metabolism by DPD and other enzymes releases 13CO2, which is measured in the patient's exhaled breath.[3] Lower levels of exhaled 13CO2 are indicative of reduced DPD activity.[3]
Genotyping Assays: Predicting Enzyme Function from DNA
Genotyping identifies the presence of specific single nucleotide polymorphisms (SNPs) in the DPYD gene that are associated with reduced DPD activity.[1] While highly reliable and reproducible, standard genotyping panels only screen for a limited number of known variants and may not detect rare or novel mutations that could also impact enzyme function.[1] Full gene sequencing can overcome this limitation but is more costly and complex to interpret.[9]
Workflow Comparison
The following diagrams illustrate the generalized workflows for a plasma uracil-based phenotyping assay and a DPYD genotyping assay.
Caption: Generalized workflow for a DPYD genotyping assay.
Head-to-Head Performance Comparison
The choice of assay depends on a variety of factors including the clinical setting, desired turnaround time, and the specific information required. The following table summarizes key performance characteristics of the main DPD testing methodologies.
| Feature | Direct PBMC Assay | Plasma Uracil (U) & UH2/U Ratio | DPYD Genotyping |
| Principle | Direct measurement of enzyme activity in vitro. | Indirect measurement of enzyme activity via endogenous substrate/metabolite levels. | Detection of genetic variants predictive of enzyme activity. |
| Sample Type | Peripheral Blood Mononuclear Cells (PBMCs) | Plasma | Whole Blood / Saliva |
| Key Advantage | "Gold standard" functional measurement. | Reflects in-vivo enzyme activity; good for routine screening. [8] | Highly reproducible; not subject to physiological fluctuations. [1] |
| Key Limitation | Technically complex, low throughput, not widely available for clinical use. [1] | Can be influenced by diet, renal function, and circadian rhythm. | Only detects known variants; may miss rare functional mutations. [1] |
| Sensitivity | High | Good; uracil levels >16 ng/mL are often used as a cutoff for deficiency. [2] | Dependent on the variants included in the panel. |
| Specificity | High | Good | High for the tested variants. |
| Turnaround Time | Days to Weeks | Hours to Days | Days |
Validation Protocol for a DPD Activity Assay (LC-MS/MS-based Plasma Uracil Quantification)
For a laboratory developing or implementing a DPD activity assay for clinical research, a rigorous validation process is paramount to ensure the reliability of the results. This protocol is based on the principles outlined in the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation and the standards from the Clinical and Laboratory Standards Institute (CLSI). [10][11][12]
Validation Parameters and Acceptance Criteria
The following table outlines the essential validation parameters and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria (based on EMA/CLSI guidelines) |
| Selectivity & Specificity | To ensure the assay unequivocally measures the analyte of interest (uracil) without interference from endogenous or exogenous compounds. | No significant interfering peaks at the retention time of uracil in at least six independent blank plasma samples. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the concentration of uracil over a defined range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal values (±20% for the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of uracil that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5. Precision (%CV) ≤ 20%, Accuracy (% bias) within ±20%. |
| Accuracy (Bias) | The closeness of the determined value to the nominal (true) value. | Mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples at low, medium, and high concentrations. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from the same homogenous sample. | Coefficient of Variation (%CV) should not exceed 15% for QC samples at low, medium, and high concentrations. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte. | The matrix factor calculated from at least six different lots of blank plasma should have a %CV ≤ 15%. |
| Stability | To evaluate the stability of uracil in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared samples. |
Step-by-Step Experimental Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare a primary stock solution of uracil in a suitable solvent (e.g., methanol/water).
-
From the primary stock, prepare a series of working solutions for calibration standards and QC samples by serial dilution.
-
Spike blank, pooled human plasma with the working solutions to create calibration standards covering the expected clinical range (e.g., 5-500 ng/mL) and QC samples at a minimum of three levels: Low, Medium, and High. [8] 2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma (calibrator, QC, or unknown sample), add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C,15N2-Uracil).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable C18 column to achieve chromatographic separation of uracil from other plasma components. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for uracil and the internal standard.
4. Data Analysis and Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank human plasma to check for interferences at the retention time of uracil.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (uracil/internal standard) against the nominal concentration of the calibration standards. Perform a linear regression analysis. The curve should be analyzed over at least three independent runs.
-
Accuracy and Precision: Analyze the Low, Medium, and High QC samples in replicate (n=6) on three different days to determine intra-day (repeatability) and inter-day (intermediate) precision and accuracy.
-
Stability Assessment:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period reflecting the expected sample handling time before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at set time points.
-
Post-Preparative Stability: Assess the stability of processed samples in the autosampler.
-
Conclusion: Ensuring Assay Robustness for Clinical Application
The validation of a DPD activity assay is a critical prerequisite for its use in clinical research. While both phenotyping and genotyping methods provide valuable information for identifying patients at risk of fluoropyrimidine toxicity, plasma uracil measurement by LC-MS/MS offers a practical and robust method for functional assessment in a clinical laboratory setting. By adhering to stringent validation guidelines from regulatory bodies like the EMA and standards organizations such as CLSI, laboratories can ensure the delivery of high-quality, reliable data. [10][12]This, in turn, supports the ultimate goal of personalized medicine: optimizing therapeutic efficacy while minimizing the risk of severe adverse drug reactions for cancer patients.
References
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Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link] [10]2. Title: Guideline on bioanalytical method validation. Source: European Medicines Agency. URL: [Link] [11]3. Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Source: Ovid. URL: [Link] [13]4. Title: 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Source: eviQ. URL: [Link] [4]5. Title: Guidelines on Clinical Method Validation & Verfication. Source: CLSI. URL: [Link] [12]6. Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link] [14]7. Title: Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. Source: LinkedIn. URL: [Link] 8. Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. Source: European Bioanalysis Forum. URL: [Link] [15]9. Title: Laboratory Test Verification and Validation Toolkit. Source: CDC Stacks. URL: [Link] [16]10. Title: A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. Source: National Institutes of Health (NIH). URL: [Link] [8]11. Title: DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview. Source: National Institutes of Health (NIH). URL: [Link] [1]12. Title: A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives. Source: OxJournal. URL: [Link] [6]13. Title: Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Source: National Institutes of Health (NIH). URL: [Link] [2]14. Title: A Critical Analysis of DPYD Testing. Source: OxJournal. URL: [Link] [17]15. Title: Method Evaluation. Source: CLSI. URL: [Link] [18]16. Title: CLSI Guidelines for IVD Precision and Validation. Source: Scribd. URL: [Link] [19]17. Title: Comparative functional analysis of DPYD variants of potential clinical relevance to dihydropyrimidine dehydrogenase activity. Source: National Institutes of Health (NIH). URL: [Link] [7]18. Title: Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy. Source: PubMed Central (PMC). URL: [Link] [20]19. Title: Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Source: National Institutes of Health (NIH). URL: [Link] [21]20. Title: Rapid Identification of Dihydropyrimidine Dehydrogenase Deficiency by Using a Novel 2-13C-Uracil Breath Test. Source: Clinical Cancer Research - AACR Journals. URL: [Link] [3]21. Title: DPYDZ - Overview: Dihydropyrimidine Dehydrogenase, DPYD Full Gene Sequencing, Varies. Source: Mayo Clinic Laboratories. URL: [Link] [9]22. Title: DPYD Testing: Time to Put Patient Safety First. Source: Journal of Clinical Oncology. URL: [Link] [22]23. Title: A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Source: PubMed Central (PMC). URL: [Link] [23]24. Title: (PDF) A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Source: ResearchGate. URL: [Link] [24]25. Title: Clinical Commissioning Urgent Policy Statement Pharmacogenomic testing for DPYD polymorphisms with fluoropyrimidine therapies. Source: NHS England. URL: [Link] [5]26. Title: Dihydropyrimidine dehydrogenase (DPD) deficiency. Source: Knowledge Hub. URL: [Link] [25]27. Title: DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Source: Regulations.gov. URL: [Link]
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A Technical Guide to the Kinetic Landscape of Dihydropyrimidine Dehydrogenase (DPD) with Pyrimidine Analogs
For drug development professionals and researchers in oncology and metabolic disorders, a deep understanding of enzyme kinetics is not merely academic—it is the bedrock of predictive pharmacology. Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism, stands as a critical determinant in the efficacy and toxicity of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU).[1][2] More than 80% of an administered 5-FU dose is catabolized by DPD, making the enzyme's kinetic behavior a pivotal factor in drug availability and patient outcomes.[1][3]
This guide provides a comparative analysis of DPD's kinetic parameters with its natural substrates and clinically relevant pyrimidine analogs. We will delve into the causality behind the experimental methods used to determine these parameters and present the data in a clear, comparative format to support informed research and development decisions.
The Mechanistic Heart of DPD: A Two-Site Electron Relay
Dihydropyrimidine Dehydrogenase (EC 1.3.1.2) catalyzes the NADPH-dependent reduction of the 5,6-double bond of uracil and thymine.[3][4] The enzyme is a large homodimer (approximately 220 kDa), with each monomer housing a sophisticated electron transfer chain.[5] This chain begins with an NADPH binding site adjacent to a Flavin Adenine Dinucleotide (FAD) cofactor. Electrons are then shuttled across a remarkable distance of ~60 Å via a series of four iron-sulfur ([4Fe-4S]) clusters to a second active site, where a Flavin Mononucleotide (FMN) cofactor reduces the pyrimidine substrate.[5][6][7]
The kinetic mechanism is best described as a non-classical two-site ping-pong mechanism.[3][5] First, NADPH reduces FAD at the first site. The electrons then travel through the Fe-S conduit to reduce FMN at the second site. Only after this "reductive activation" can the enzyme bind and reduce the pyrimidine substrate.[6][8] This intricate process underscores the importance of measuring kinetic parameters under conditions that respect the enzyme's complex redox machinery.
Caption: DPD's two-site mechanism for pyrimidine reduction.
Comparative Kinetic Parameters of DPD
The affinity (Km) and turnover rate (Vmax or kcat) of DPD for its substrates are fundamental to its biological function. These parameters vary significantly between the enzyme's natural substrates (uracil and thymine) and xenobiotics like 5-FU. Understanding these differences is crucial for predicting drug metabolism and developing effective DPD inhibitors. The following table summarizes key kinetic parameters for human liver DPD, providing a basis for objective comparison.
| Substrate/Analog | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (L/min/mg) | Source |
| Thymine | 1.5 | 0.183 | 0.122 | Lu et al., 1992 |
| Uracil | 6.8 | 0.993 | 0.146 | Lu et al., 1992 |
| 5-Fluorouracil (5-FU) | 8.8 | 0.194 | 0.022 | Lu et al., 1992 |
Data from purified human liver DPD. The Vmax/Km ratio serves as a measure of catalytic efficiency.
Field Insights: The data clearly show that human DPD has a higher affinity (lower Km) for its natural substrate, thymine, compared to uracil and 5-FU. However, the enzyme's catalytic efficiency (Vmax/Km) is highest for uracil.[9] Critically, the efficiency of 5-FU metabolism is approximately 6.6-fold lower than that of uracil. This kinetic profile is a double-edged sword: while DPD efficiently clears the majority of the drug, its lower efficiency compared to natural substrates creates a window for therapeutic action and a rationale for the development of DPD inhibitors.
DPD inhibitors aim to modulate 5-FU's pharmacokinetics, increasing its bioavailability and therapeutic index.[10] A prime example is Eniluracil (5-ethynyluracil), a uracil analog that acts as a potent, irreversible inactivator of DPD.[10][11][12] Upon administration, Eniluracil can completely inactivate DPD within an hour, dramatically increasing the half-life of 5-FU and shifting its clearance from hepatic metabolism to renal excretion.[10][13] This mechanism-based inactivation provides a powerful strategy to achieve more predictable 5-FU dosing and overcome DPD-mediated drug resistance.[10][11][13]
A Validated Protocol for Determining DPD Kinetic Parameters
The following protocol describes a continuous spectrophotometric assay for DPD activity. This method is reliable, cost-effective, and avoids the use of radiolabeled substrates.[14][15] The principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of the pyrimidine substrate.
Causality of Experimental Design: The choice of a spectrophotometric assay is deliberate. It allows for real-time monitoring of the reaction, which is essential for accurate initial velocity measurements required for Michaelis-Menten kinetics. Monitoring NADPH consumption is a direct proxy for enzyme activity, as it is the stoichiometric reducing equivalent for pyrimidine reduction. The assay is performed under anaerobic or near-anaerobic conditions where appropriate to maintain the integrity of the enzyme's oxygen-sensitive Fe-S clusters.
Caption: Workflow for DPD kinetic parameter determination.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Use purified recombinant human DPD for the most accurate kinetic characterization. Alternatively, lysate from peripheral blood mononuclear cells (PBMCs) can be used as a proxy for systemic DPD activity.[15]
-
Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Determine the precise concentration spectrophotometrically at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
Pyrimidine Substrate Stock Solutions: Prepare stock solutions (e.g., 10 mM) of uracil, thymine, and 5-FU in the assay buffer.
-
-
Assay Procedure:
-
Set up a temperature-controlled spectrophotometer to 37°C, reading at 340 nm.
-
In a 1 mL quartz cuvette, add 900 µL of assay buffer, a specific amount of enzyme preparation (e.g., 20-50 µg total protein), and the desired concentration of the pyrimidine substrate. For Km determination, this will be a range of concentrations bracketing the expected Km (e.g., 0.5 µM to 100 µM).
-
Allow the mixture to equilibrate to 37°C for 5 minutes.
-
Initiate the reaction by adding a saturating concentration of NADPH (e.g., 100-200 µM final concentration). Mix quickly by inversion.
-
Immediately begin recording the decrease in absorbance at 340 nm continuously for 5-10 minutes. Ensure the initial phase of the reaction is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the steepest linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert the rate from ΔA/min to specific activity (nmol/min/mg protein) using the Beer-Lambert law: Specific Activity = (ΔA/min) / (ε × l × [Protein]) × 1000 Where: ε = 6.22 mM⁻¹cm⁻¹, l = path length (usually 1 cm), and [Protein] is in mg/mL.
-
To determine Km and Vmax, plot the calculated initial velocities against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax × [S]) / (Km + [S])
-
For determining the inhibition constant (Ki) of a competitive inhibitor, perform the assay with varying substrate concentrations in the presence of fixed concentrations of the inhibitor and analyze the data using a Dixon or Lineweaver-Burk plot.
-
Conclusion
The kinetic characterization of DPD with various pyrimidine analogs is indispensable for modern drug development. The data reveal that while 5-FU is a substrate for DPD, its metabolic efficiency is significantly lower than that of endogenous pyrimidines, providing a therapeutic opportunity. Furthermore, the development of potent, mechanism-based inhibitors like Eniluracil demonstrates a sophisticated strategy to modulate DPD activity, enhance drug bioavailability, and improve patient outcomes. The provided spectrophotometric assay offers a robust and accessible method for researchers to generate the critical kinetic data needed to advance the design and evaluation of novel fluoropyrimidine-based therapies and DPD-targeted modulators.
References
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Cook, P. F., & Schnackerz, K. D. (2007). Dihydropyrimidine dehydrogenase: a flavoprotein with four iron-sulfur clusters. Archives of biochemistry and biophysics, 464(2), 153–160. [Link]
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Palma, J. P., & Moran, G. R. (2023). Mammalian dihydropyrimidine dehydrogenase: Added mechanistic details from transient-state analysis of charge transfer complexes. ResearchGate. [Link]
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Derksen, M. W. D., et al. (2022). Thymine as potential biomarker to predict 5-FU systemic exposure in patients with gastro-intestinal cancer: a prospective pharmacokinetic study (FUUT-trial). Cancer chemotherapy and pharmacology, 89(4), 519–527. [Link]
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A Head-to-Head Comparison for High-Fidelity Enzyme Analysis: Assessing the Specificity of 5-Bromodihydrouracil for Dihydropyrimidinase
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pyrimidine metabolism, the precise measurement of individual enzyme activity is paramount. Dihydropyrimidinase (DHPase), the second enzyme in the pyrimidine degradation pathway, plays a crucial role in the catabolism of uracil and thymine. Its function is not only fundamental to nucleotide homeostasis but is also clinically significant in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). An accurate assessment of DHPase activity requires substrates that are not only efficiently processed by the enzyme but are also highly specific, avoiding confounding cross-reactivity with other enzymes in the pathway, such as dihydropyrimidine dehydrogenase (DPD).
This guide provides a comprehensive technical assessment of 5-bromodihydrouracil as a candidate substrate for dihydropyrimidinase, comparing its performance with the natural substrate, dihydrouracil. We will delve into the mechanistic rationale, present detailed experimental protocols for kinetic analysis, and provide a framework for interpreting the resulting data to make informed decisions in your research.
The Quest for Specificity in Pyrimidine Catabolism
The pyrimidine catabolic pathway involves a sequential series of enzymatic reactions. Dihydropyrimidine dehydrogenase (DPD) first reduces pyrimidines (like uracil) to dihydropyrimidines (like dihydrouracil). Subsequently, dihydropyrimidinase catalyzes the hydrolytic ring opening of these dihydropyrimidines. Given that DPD and DHPase act on structurally similar molecules, the potential for substrate overlap necessitates the development of tools that can dissect their individual activities.
Introducing 5-Bromodihydrouracil: A Halogenated Probe
5-Bromodihydrouracil is a synthetic analog of the natural DHPase substrate, dihydrouracil. The introduction of a bromine atom at the 5th position of the pyrimidine ring offers a potential avenue for enhancing specificity. The rationale is twofold:
-
Steric Hindrance: The bulky bromine atom may be more readily accommodated by the active site of DHPase compared to DPD, which has a distinct substrate-binding pocket.
-
Electronic Effects: The electron-withdrawing nature of bromine can influence the chemical properties of the pyrimidine ring, potentially altering its susceptibility to the hydrolytic action of DHPase.
While 5-bromodihydrouracil has been noted as a research agent for both dihydropyrimidinase and dihydropyrimidine dehydrogenase, a rigorous comparative analysis is essential to validate its specificity.
Visualizing the Enzymatic Reaction
To understand the core of our assessment, let's visualize the reaction catalyzed by dihydropyrimidinase.
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 5-Bromo-Hydrouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for handling 5-bromo-hydrouracil, including operational and disposal plans. It is designed to be a direct, procedural guide to answer specific operational questions and build trust by providing value beyond the product itself.
Section 1: Core Directive - Understanding the "Why"
As Senior Application Scientists, we recognize that true laboratory safety is not about blindly following a checklist, but about understanding the causality behind each procedural choice. 5-Bromo-hydrouracil, a synthetic analog of the nucleobase uracil, is a valuable tool in drug development and research. However, its utility is intrinsically linked to its potential as a mutagen.[1] By substituting for thymine in DNA, it can induce mutations.[1] This guide is structured to empower you with the knowledge to handle this compound with the respect it demands, ensuring both the integrity of your research and your personal safety.
Section 2: Scientific Integrity & Logic - A Self-Validating System of Safety
Every protocol herein is designed to be a self-validating system, grounded in established scientific principles and authoritative safety standards.
Hazard Assessment
5-Bromo-hydrouracil is classified as a hazardous chemical.[2] Key hazards include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: It is known to cause skin and serious eye irritation.[2][3]
-
Mutagenicity: It is suspected of causing genetic defects.[2]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE) - Your First Line of Defense
The following table outlines the minimum required PPE for handling 5-bromo-hydrouracil.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides resistance to a range of chemicals. Aromatic and halogenated hydrocarbons can attack glove materials, so inspect for any swelling or degradation.[4] |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles.[5][6] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or when there is a risk of aerosolization.[5] |
Note: For all halogenated hydrocarbons, it is crucial to be aware that they can degrade glove materials. If you observe any swelling of your gloves, change them immediately.[4]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow diagram illustrates the key stages of handling 5-bromo-hydrouracil, from preparation to disposal.
Caption: A streamlined workflow for the safe handling of 5-bromo-hydrouracil.
Detailed Protocol:
-
Preparation:
-
Handling and Use:
-
Decontamination:
-
Disposal:
Section 3: Emergency Procedures - Immediate and Decisive Action
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response Workflow
Caption: Immediate actions to take in case of an exposure to 5-bromo-hydrouracil.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Rinse mouth and seek immediate medical attention.[2]
Spill Response
For minor spills:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or cat litter.[14][15]
-
Gently sweep up the absorbed material, working from the outside in, and place it in a sealed container for hazardous waste disposal.[15][16]
-
Decontaminate the spill area.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety office.
References
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National Center for Biotechnology Information. (n.d.). 5-Bromouracil. PubChem. Retrieved from [Link]
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Loba Chemie. (2016, May 12). 5-BROMO-URACIL Extra Pure MSDS. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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University of California, Irvine. (2022, October). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
